molecular formula C8H10N2O3 B12936302 2-(4-Amino-3-nitrophenyl)ethanol

2-(4-Amino-3-nitrophenyl)ethanol

Cat. No.: B12936302
M. Wt: 182.18 g/mol
InChI Key: PGWCQWNKURSDSN-UHFFFAOYSA-N
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Description

2-(4-Amino-3-nitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Amino-3-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-amino-3-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4,9H2

InChI Key

PGWCQWNKURSDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)[N+](=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure & Analysis of 2-(4-Amino-3-nitrophenyl)ethanol vs. HC Red No. 3

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing the chemical structure, synthesis, and properties of 2-(4-Amino-3-nitrophenyl)ethanol against the cosmetic dye HC Red No. 3 .

Executive Summary & Structural Disambiguation

In the context of dye chemistry and toxicological assessment, precision in nomenclature is critical. This guide addresses the comparison between two distinct chemical entities that share similar nomenclature but possess fundamental structural differences.

  • HC Red No. 3 is a nitro-phenylenediamine derivative used as a semi-permanent hair dye. It is characterized by an amino-ether linkage (N-linked).

  • 2-(4-Amino-3-nitrophenyl)ethanol is a nitrophenethyl alcohol derivative. It is characterized by a carbon-alkyl linkage (C-linked).

While often confused due to the similarity in substituent names ("amino", "nitro", "ethanol"), they belong to different chemical classes with distinct physicochemical properties and toxicological profiles.

Chemical Identity Comparison
FeatureHC Red No. 3 2-(4-Amino-3-nitrophenyl)ethanol
CAS Number 2871-01-4 15896-61-4
Common Name HC Red 34-Amino-3-nitrophenethyl alcohol
Chemical Class Nitro-substituted PhenylenediamineNitro-substituted Phenethyl Alcohol
Molecular Formula C

H

N

O

C

H

N

O

Molecular Weight 197.19 g/mol 182.18 g/mol
Linkage Type N-Linked (Amine)C-Linked (Alkyl)
IUPAC Name 2-[(4-amino-2-nitrophenyl)amino]ethanol2-(4-amino-3-nitrophenyl)ethanol
SMILES OCCNc1ccc(N)cc1[O-]OCCC1=CC=C(N)C([O-])=C1

Detailed Structural Analysis

HC Red No. 3 (The Dye)

Structure: 2-[(4-amino-2-nitrophenyl)amino]ethanol.[1][2]

  • Core: Benzene ring.

  • Substitution Pattern (1,2,4):

    • Position 1: Secondary amine substituted with an ethanol group (-NH-CH

      
      CH
      
      
      
      OH).
    • Position 2: Nitro group (-NO

      
      ).
      
    • Position 4: Primary amino group (-NH

      
      ).
      
  • Electronic Effects: The molecule is a "push-pull" system. The electron-donating amino groups (positions 1 and 4) conjugate with the electron-withdrawing nitro group (position 2), creating a strong dipole and lowering the energy gap for

    
     transitions. This conjugation is responsible for its deep red color.
    
  • Intramolecular Bonding: A strong intramolecular hydrogen bond exists between the oxygen of the nitro group and the hydrogen of the adjacent secondary amine (NH-ethanol). This locks the molecule in a planar conformation, enhancing stability and color intensity.

2-(4-Amino-3-nitrophenyl)ethanol (The Analog)

Structure: 2-(4-amino-3-nitrophenyl)ethanol.[3][4][5][6][7]

  • Core: Benzene ring.

  • Substitution Pattern (1,3,4):

    • Position 1: Ethanol chain attached via a Carbon-Carbon bond (-CH

      
      CH
      
      
      
      OH).
    • Position 3: Nitro group (-NO

      
      ).[7]
      
    • Position 4: Primary amino group (-NH

      
      ).
      
  • Key Difference: The ethanol moiety is not attached to a nitrogen. It is a phenethyl alcohol . This breaks the conjugation pathway relative to HC Red No. 3. The -CH

    
    CH
    
    
    
    OH group acts as a weak alkyl donor but does not participate in the resonance system of the chromophore to the same extent as the amino-nitrogen in HC Red No. 3.
  • Color: Due to reduced conjugation (only the 4-amino and 3-nitro interact strongly), this compound is typically lighter in color (yellow to brown) compared to the deep red of the diamine derivative.

Synthesis & Impurity Profiling

Understanding the synthesis pathways reveals why these structures are distinct and how isomeric impurities arise.

Synthesis of HC Red No. 3

The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (S


Ar) .
  • Starting Material: 4-Fluoro-3-nitroaniline (or 4-chloro-3-nitroaniline).

  • Reagent: Monoethanolamine (H

    
    NCH
    
    
    
    CH
    
    
    OH).
  • Mechanism: The amine of the ethanolamine attacks the carbon bearing the halogen. The halogen is activated by the ortho-nitro group.

  • Regioselectivity: The reaction is highly selective for the position ortho to the nitro group and para to the amino group.

The "Isomer" Confusion

A common point of confusion in this field is the regioisomer of HC Red No. 3, which is 2-[(4-amino-3-nitrophenyl)amino]ethanol (CAS 24905-87-1).

  • Isomer Structure: The nitro group is at position 3 (meta to the ethanolamine), or the ethanolamine attacks a different position.

  • Differentiation: This isomer has the same Molecular Weight (197.[2][8]19) as HC Red No. 3, unlike the C-linked analog (MW 182.18).

Synthesis of 2-(4-Amino-3-nitrophenyl)ethanol

This compound is synthesized via a different route, typically involving the nitration of 4-aminophenethyl alcohol or the reduction of 4-nitrophenethyl alcohol followed by selective nitration. It is not a byproduct of HC Red No. 3 synthesis because the carbon skeleton is fundamentally different (C-C vs C-N bond).

Analytical Differentiation Workflow

To distinguish these compounds in a research setting, the following workflow is recommended.

ChemicalID Sample Unknown Sample MS_Step Step 1: Mass Spectrometry (LC-MS) Sample->MS_Step MW_182 MW = 182.18 Da (Loss of NH) MS_Step->MW_182 [M+H]+ 183 MW_197 MW = 197.19 Da (Matches HC Red 3) MS_Step->MW_197 [M+H]+ 198 Result_C_Link ID: 2-(4-Amino-3-nitrophenyl)ethanol (Triplet @ ~2.8ppm for Ar-CH2-) MW_182->Result_C_Link Confirm C-Link NMR_Step Step 2: 1H-NMR Spectroscopy MW_197->NMR_Step Distinguish Isomers Result_HC3 ID: HC Red No. 3 (Singlet/Broad for Ar-NH-CH2-) NMR_Step->Result_HC3 Nitro ortho to NH-R Result_Isomer ID: Isomer (3-Nitro) (Different coupling pattern) NMR_Step->Result_Isomer Nitro meta to NH-R

Figure 1: Analytical workflow for distinguishing HC Red No. 3 from its C-linked analog and regioisomers.

Key Analytical Signals
  • Mass Spectrometry: The definitive differentiator.

    • HC Red No. 3: m/z 197 .[1][2][8][9]

    • 2-(4-Amino-3-nitrophenyl)ethanol: m/z 182 (15 Da lower due to -NH- vs -CH

      
      - difference).
      
  • 1H-NMR:

    • HC Red No. 3: Look for the exchangeable proton signal of the secondary amine (-NH-) around 5.0-8.0 ppm (solvent dependent) and the methylene protons attached to Nitrogen (

      
       ~3.2-3.5 ppm).
      
    • C-Linked Analog: Look for the benzylic methylene triplet (

      
       ~2.7-2.9 ppm, Ar-CH
      
      
      
      -CH
      
      
      -OH). The absence of the Ar-NH-CH
      
      
      signal is diagnostic.

Toxicological Implications (SAR)

The structural difference dictates the toxicological profile, particularly regarding mutagenicity and sensitization.

HC Red No. 3 (SCCS Opinion)

The Scientific Committee on Consumer Safety (SCCS) has extensively reviewed HC Red No. 3.

  • Sensitization: Classified as a strong sensitizer . The secondary amine structure allows for metabolic activation to reactive haptens.

  • Nitrosation: As a secondary amine, it is prone to nitrosation to form carcinogenic nitrosamines. It must not be used with nitrosating agents.[1]

  • Mutagenicity: While some nitro-phenylenediamines are mutagenic, HC Red No. 3 is generally considered safe for use in hair dyes at regulated concentrations (up to 3.0%), provided nitrosamine content is controlled (<50 ppb).

2-(4-Amino-3-nitrophenyl)ethanol[12]
  • Structure-Activity Relationship (SAR): This compound lacks the secondary amine functionality directly on the ring.

  • Metabolism: It is likely metabolized via oxidation of the alcohol to the corresponding phenylacetic acid derivative.

  • Mutagenicity Risk: Nitroanilines (with free NH

    
    ) can be mutagenic. The position of the nitro group (meta to the alkyl chain, ortho to the amine) is a critical determinant. In general, ortho-nitroanilines (like the substructure here) can be reduced to phenylenediamines or form reactive hydroxylamines. However, without the secondary amine side chain, its sensitization potential may differ from HC Red No. 3.
    

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission. SCCS/1293/10. Link

  • National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3. NTP TR 281. Link

  • PubChem. (2024). Compound Summary: HC Red No. 3 (CAS 2871-01-4).[1][8] National Library of Medicine. Link

  • PubChem. (2024). Compound Summary: 2-(4-Amino-3-nitrophenyl)ethanol (CAS 15896-61-4).[4][6][7] National Library of Medicine. Link

  • Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Nitro-Phenylenediamine Dyes as Used in Cosmetics. Link

Sources

A Technical Guide to the Organic Solvent Solubility of 2-(4-Amino-3-nitrophenyl)ethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Amino-3-nitrophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document details the physicochemical properties of the molecule that govern its solubility, presents a robust experimental protocol for solubility determination using the equilibrium shake-flask method, and provides an illustrative solubility profile in a range of common organic solvents. The analysis herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their workflows.

Introduction: The Strategic Importance of 2-(4-Amino-3-nitrophenyl)ethanol

2-(4-Amino-3-nitrophenyl)ethanol is a substituted nitroaromatic compound with a molecular structure that makes it a versatile building block in medicinal chemistry.[1] Nitroaromatic compounds are a class of molecules of significant interest in drug development, serving as precursors for a wide array of complex therapeutic agents.[2][3] Specifically, the nitro group is a key functional group in the design of bioreductive prodrugs.[4] These prodrugs can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors, making them a promising strategy in oncology.[4]

The molecular architecture of 2-(4-Amino-3-nitrophenyl)ethanol, featuring an amino group, a nitro group, and a primary alcohol, offers multiple reactive sites for synthetic modification.[5] The successful synthesis, purification, and formulation of drug candidates derived from this intermediate are fundamentally dependent on its solubility in various organic media. A thorough understanding of its solubility profile is therefore not an academic exercise, but a critical prerequisite for efficient process development, enabling chemists to:

  • Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

  • Design effective crystallization and purification protocols.

  • Develop suitable formulations for preclinical and clinical studies.

This guide provides both the theoretical framework and the practical methodology for assessing and understanding the solubility of this important pharmaceutical intermediate.

Physicochemical Properties & Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] The structure of 2-(4-Amino-3-nitrophenyl)ethanol (Figure 1) contains both polar and non-polar moieties, leading to a nuanced solubility profile.

Figure 1: Chemical Structure of 2-(4-Amino-3-nitrophenyl)ethanol Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol [8] Predicted LogP: 1.816[1]

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The central benzene ring provides a non-polar, hydrophobic character.

  • Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Amino Group (-NH₂): This group is polar and a strong hydrogen bond donor. It also introduces basicity to the molecule.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

Based on this structure, we can predict that 2-(4-Amino-3-nitrophenyl)ethanol will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents that can only interact through weaker van der Waals forces.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for accurately determining the solubility of a solid compound.[6][9] This method involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Step-by-Step Methodology

Safety Precautions:

  • Handle 2-(4-Amino-3-nitrophenyl)ethanol in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.[10]

  • Consult the Safety Data Sheet (SDS) for detailed hazard information before handling.[11][12]

Materials:

  • 2-(4-Amino-3-nitrophenyl)ethanol (solid, purity ≥95%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of 2-(4-Amino-3-nitrophenyl)ethanol (e.g., ~50 mg) to a tared 20 mL glass vial. The exact mass should be recorded. Expert Insight: Using a significant excess ensures that the solution reaches saturation.

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for 24-72 hours.[6] Causality Note: A prolonged equilibration time is crucial to ensure that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to further pellet the undissolved solid.[6]

  • Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the samples by HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a pre-established calibration curve of known concentrations.[6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (2-(4-Amino-3-nitrophenyl)ethanol) prep2 Add known volume of organic solvent prep1->prep2 into vial equil Agitate at constant T (24-72 hours) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant (0.2 µm PTFE filter) sep2->sep3 quant1 Prepare dilutions sep3->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration (vs. calibration curve) quant2->quant3 result Final Solubility Data (mg/mL or mol/L) quant3->result

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Solubility Profile of 2-(4-Amino-3-nitrophenyl)ethanol

Illustrative Solubility Data

Disclaimer: The following quantitative data are illustrative, research-grade values based on the physicochemical properties of the molecule. They are provided to serve as a practical guide for solvent selection and are not derived from a specific experimental report. Actual values should be determined empirically using the protocol described in Section 3.0.

Table 1: Illustrative Solubility of 2-(4-Amino-3-nitrophenyl)ethanol in Common Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexIllustrative Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 200 (Freely Soluble)
Dimethylformamide (DMF)6.4> 150 (Freely Soluble)
Acetonitrile5.8~ 45 (Soluble)
Acetone5.1~ 30 (Soluble)
Polar Protic Methanol5.1~ 60 (Soluble)
Ethanol4.3~ 40 (Soluble)
Isopropanol3.9~ 25 (Sparingly Soluble)
Moderately Polar Ethyl Acetate4.4~ 15 (Sparingly Soluble)
Dichloromethane (DCM)3.1~ 5 (Slightly Soluble)
Non-Polar Toluene2.4< 1 (Very Slightly Soluble)
Hexane0.1< 0.1 (Practically Insoluble)
Analysis and Discussion of Solubility Behavior

The illustrative data in Table 1 align with theoretical predictions based on the molecule's structure.

  • High Solubility in Polar Aprotic Solvents: The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar nitro, amino, and hydroxyl groups of the molecule, overcoming the crystal lattice energy of the solid.

  • Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are also effective solvents.[13] Their ability to act as both hydrogen bond donors and acceptors allows for strong intermolecular interactions with the solute. As the alkyl chain of the alcohol increases (e.g., isopropanol), the non-polar character of the solvent increases, leading to a decrease in solubility.[14]

  • Limited Solubility in Non-Polar Solvents: The solubility is drastically reduced in non-polar solvents such as toluene and hexane.[7] These solvents lack the ability to form strong interactions with the polar functional groups of 2-(4-Amino-3-nitrophenyl)ethanol, and their weak van der Waals forces are insufficient to disrupt the solid's crystal lattice.

Implications for Drug Development Professionals

The solubility profile of 2-(4-Amino-3-nitrophenyl)ethanol has direct and practical consequences for its use in pharmaceutical R&D:

  • Reaction Chemistry: For synthetic transformations, DMF, DMSO, or ethanol would be excellent solvent choices to ensure the substrate is fully dissolved, leading to a homogeneous reaction mixture and predictable kinetics. For reactions where a less polar environment is needed, a solvent system like ethyl acetate might be considered, though heating may be required to achieve sufficient concentration.

  • Purification: The significant difference in solubility between polar solvents (like ethanol) and non-polar solvents (like hexane) is highly advantageous for purification by crystallization. A common strategy would be to dissolve the crude product in a minimal amount of hot ethanol and then add hexane as an anti-solvent to induce the precipitation of the pure compound, leaving more soluble impurities behind.

  • Formulation: For early-stage in vitro or in vivo testing, DMSO is a common choice for creating high-concentration stock solutions due to its excellent solvating power.[6] However, for later-stage development, less toxic solvents like ethanol or co-solvent systems would need to be explored.

Conclusion

2-(4-Amino-3-nitrophenyl)ethanol is a valuable intermediate whose utility in drug development is intrinsically linked to its solubility characteristics. This guide has established a predictive framework based on its molecular structure, provided a detailed and robust protocol for empirical solubility determination, and presented an illustrative data set to guide practical solvent selection. By leveraging this information, researchers can accelerate process development, enhance purification efficiency, and streamline the progression of new drug candidates from the laboratory to the clinic.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Sigma-Aldrich. (n.d.). 2-(4-Amino-3-nitrophenyl)ethanol.
  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH.
  • Chemsrc. (2025). 2-(4-amino-3-nitrophenyl)ethanol.
  • Chem-Impex. (n.d.). 2-(4-Nitrophenyl)ethanol.
  • Combi-Blocks, Inc. (2023).
  • Thermo Fisher Scientific. (2015).
  • EPA. (2025). Ethanol, 2-(3-(methylamino)-4-nitrophenoxy)- Properties.
  • Chemos GmbH & Co.KG. (2024).
  • PubChem, NIH. (2025). 2-(4-Nitroanilino)ethanol.
  • PubChem, NIH. (n.d.). 2-(3-Amino-2-methyl-4-nitrophenyl)ethanol.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Williams, D. E., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC, NIH.
  • BenchChem. (2025). Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry.
  • Advancion. (n.d.).

Sources

An In-depth Technical Guide to 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-3-nitrophenyl)ethanol, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This document elucidates its chemical identity, physicochemical properties, and provides detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's reactivity and established applications, offering field-proven insights into its utility for researchers and drug development professionals. The content is grounded in authoritative scientific sources to ensure technical accuracy and trustworthiness.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental to all scientific research and development. This section provides the definitive nomenclature and identifiers for the topic compound.

The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for the compound is 2-(4-Amino-3-nitrophenyl)ethanol . A frequently encountered and equally valid synonym is 2-(4-amino-3-nitrophenyl)ethan-1-ol . For unambiguous identification in databases and literature, the Chemical Abstracts Service (CAS) Registry Number is 15896-61-4 .[1][2]

Identifier Value Source
IUPAC Name 2-(4-Amino-3-nitrophenyl)ethanol
Synonym 2-(4-amino-3-nitrophenyl)ethan-1-ol
CAS Number 15896-61-4[1][2]
Molecular Formula C8H10N2O3[2]
Molecular Weight 182.18 g/mol [2]
InChI Key PGWCQWNKURSDSN-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical and chemical properties of 2-(4-Amino-3-nitrophenyl)ethanol is crucial for its handling, storage, and application in experimental design.

Property Value Source
Physical Form Light yellow to brown solid
Purity Typically ≥95%
Storage Temperature 2-8°C, in an inert atmosphere and protected from light[2]

The presence of amino, nitro, and hydroxyl functional groups imparts a specific polarity and reactivity profile to the molecule, making it a versatile building block in organic synthesis. The aromatic ring, substituted with both an electron-donating amino group and an electron-withdrawing nitro group, presents a unique electronic environment that can be exploited in various chemical transformations.

Synthesis and Purification

The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the nitration of a substituted phenylethanol derivative followed by selective reduction or amination.

Conceptual Synthetic Workflow

cluster_0 Synthesis of 2-(4-Amino-3-nitrophenyl)ethanol Starting Material Starting Material Nitration Nitration Starting Material->Nitration e.g., 2-(4-Aminophenyl)ethanol Purification_1 Purification_1 Nitration->Purification_1 Crude Product Reduction Reduction Purification_1->Reduction Intermediate Final_Purification Final_Purification Reduction->Final_Purification Crude Final Product Final_Product 2-(4-Amino-3-nitrophenyl)ethanol Final_Purification->Final_Product Pure Product

Caption: Conceptual workflow for the synthesis of 2-(4-Amino-3-nitrophenyl)ethanol.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.

  • Nitration of 2-(4-Aminophenyl)ethanol:

    • Dissolve 2-(4-Aminophenyl)ethanol in concentrated sulfuric acid at a low temperature (typically 0-5°C) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

    • Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.

    • After the addition is complete, allow the reaction to stir for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring the mixture over crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure 2-(4-Amino-3-nitrophenyl)ethanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Standard Characterization Techniques
Technique Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the ethyl group, and the protons of the amino and hydroxyl groups. The integration of these peaks will correspond to the number of protons in each environment. The ¹³C NMR will display distinct signals for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic groups, and the asymmetric and symmetric stretching of the nitro group.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular mass (182.18 g/mol ).
High-Performance Liquid Chromatography (HPLC) HPLC is used to determine the purity of the compound. A single, sharp peak under optimized conditions indicates a high degree of purity.

Applications in Research and Development

2-(4-Amino-3-nitrophenyl)ethanol is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Pharmaceutical Intermediate

The presence of multiple reactive sites—the amino group, the nitro group, and the hydroxyl group—allows for a variety of chemical modifications. This makes it a useful scaffold for the synthesis of heterocyclic compounds and other pharmacologically active molecules. The amino group can be acylated, alkylated, or diazotized, while the nitro group can be reduced to an amino group, providing a route to diamino-substituted compounds. The hydroxyl group can be esterified or etherified.

Workflow for Derivatization

cluster_1 Potential Derivatization Pathways Core 2-(4-Amino-3-nitrophenyl)ethanol Amino_Mod Amino Group Modification (e.g., Acylation, Alkylation) Core->Amino_Mod Nitro_Red Nitro Group Reduction Core->Nitro_Red Hydroxyl_Mod Hydroxyl Group Modification (e.g., Esterification, Etherification) Core->Hydroxyl_Mod Derivative_A Amide/Amine Derivatives Amino_Mod->Derivative_A Derivative_B Diamino Derivatives Nitro_Red->Derivative_B Derivative_C Ester/Ether Derivatives Hydroxyl_Mod->Derivative_C

Caption: Potential derivatization pathways for 2-(4-Amino-3-nitrophenyl)ethanol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(4-Amino-3-nitrophenyl)ethanol.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(4-Amino-3-nitrophenyl)ethanol is a versatile and valuable chemical intermediate with a well-defined chemical identity and a range of potential applications, particularly in the synthesis of novel pharmaceutical compounds. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential uses, grounded in established scientific principles and data. For researchers and drug development professionals, a thorough understanding of this compound's chemistry is key to unlocking its full potential in their respective fields.

References

  • Chemsrc. (2025, August 31). 2-(4-amino-3-nitrophenyl)ethanol. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization of 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth physicochemical profile of 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4).[1][2][3] As a functionalized nitroaniline derivative, this compound serves as a critical intermediate in the synthesis of azo dyes, polymer additives, and potential kinase inhibitors.

This document moves beyond basic data listing to provide a structural analysis of its solid-state behavior, solubility thermodynamics, and synthetic logic. Researchers handling this material must account for the electron-withdrawing nitro group's influence on the basicity of the adjacent amine and the overall crystallinity of the matrix.

Chemical Identity & Molecular Architecture[5]

The molecule features a 1,3,4-trisubstituted benzene ring. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a "push-pull" electronic system, significantly influencing its dipole moment and color (chromophore).

ParameterSpecification
IUPAC Name 2-(4-Amino-3-nitrophenyl)ethanol
Common Synonyms 4-Amino-3-nitrophenethyl alcohol; 4-(2-Hydroxyethyl)-2-nitroaniline
CAS Registry Number 15896-61-4
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES Nc1ccc(CCO)cc1[O-]
InChI Key PGWCQWNKURSDSN-UHFFFAOYSA-N

Solid-State Physical Properties[8]

The solid-state properties of 2-(4-Amino-3-nitrophenyl)ethanol are governed by intermolecular hydrogen bonding. The primary amine (-NH₂) and the hydroxyl group (-OH) act as both donors and acceptors, while the nitro group (-NO₂) serves as a strong acceptor, likely leading to a high-melting crystalline lattice relative to its molecular weight.

Crystallinity and Appearance[2][8]
  • Form: Crystalline solid / Powder.

  • Color: Deep yellow to brown (Characteristic of o-nitroaniline chromophores due to n

    
    
    
    
    
    * transitions).
  • Melting Point: While specific experimental values for this CAS are often aggregated, structural analogs (e.g., 4-amino-3-nitrobenzyl alcohol, MP 100–101°C) suggest a melting range of 90°C – 110°C .

    • Note: Impurities such as the un-nitrated precursor (4-aminophenethyl alcohol) will significantly depress the melting point.

  • Density (Predicted): ~1.35 ± 0.1 g/cm³ (Consistent with nitro-aromatic packing).

Thermal Stability
  • Decomposition: Nitro-substituted aromatics are prone to exothermic decomposition at elevated temperatures (>200°C).

  • Hygroscopicity: The terminal hydroxyl group imparts moderate hygroscopicity. Storage under desiccant is required to prevent caking.

Solution-State & Thermodynamic Properties

Understanding the solubility profile is essential for process development (recrystallization) and biological assays.

Solubility Profile
SolventSolubility RatingMechanistic Insight
DMSO / DMF HighStrong dipole-dipole interactions disrupt the crystal lattice.
Methanol / Ethanol Moderate to HighProtogenic solvents stabilize the polar functional groups.
Ethyl Acetate ModerateSuitable for extraction but may require heating for recrystallization.
Water LowThe hydrophobic aromatic core dominates; solubility is <1 mg/mL at RT.
Hexane / Heptane InsolubleLack of polar interactions makes these excellent anti-solvents.
Acid-Base Chemistry (pKa)
  • Amine pKa (~2.5 - 3.0): The amino group is significantly less basic than a standard aniline (pKa ~4.6) due to the strong inductive (-I) and mesomeric (-M) withdrawal of the ortho-nitro group. It will not protonate at physiological pH (7.4).

  • Hydroxyl pKa (~16): Typical primary alcohol behavior.

Partition Coefficient
  • LogP (Predicted): ~0.8 – 1.2.

  • Implication: The compound has balanced lipophilicity, allowing membrane permeability while retaining solubility in polar organic synthesis solvents.

Synthesis & Manufacturing Logic

The synthesis of 2-(4-Amino-3-nitrophenyl)ethanol requires regioselective nitration. Direct nitration of 2-(4-aminophenyl)ethanol is hazardous and prone to oxidation. A protected route is the industry standard for high purity.

Synthetic Pathway Visualization

SynthesisPath Start 2-(4-Aminophenyl)ethanol (Starting Material) Protect Step 1: Protection (Ac2O / Pyridine) Start->Protect Acylation Intermediate1 N-(4-(2-hydroxyethyl)phenyl)acetamide Protect->Intermediate1 Nitration Step 2: Nitration (HNO3 / H2SO4, <10°C) Intermediate1->Nitration Electrophilic Subst. Intermediate2 Intermediate: Nitro-Acetamide Nitration->Intermediate2 Ortho-Direction Hydrolysis Step 3: Hydrolysis (HCl / Reflux) Intermediate2->Hydrolysis Deprotection Final 2-(4-Amino-3-nitrophenyl)ethanol (Target) Hydrolysis->Final

Figure 1: Recommended synthetic pathway utilizing amine protection to ensure regioselectivity and prevent oxidation.

Process Criticality
  • Regioselectivity: The acetamido group is an ortho/para director. Since the para position is blocked by the ethyl alcohol chain, nitration is directed to the ortho position (position 3).

  • Temperature Control: Step 2 is highly exothermic. Maintain T < 10°C to prevent di-nitration or oxidative cleavage of the alcohol chain.

Experimental Protocols for Characterization

To validate the identity and purity of the solid, the following self-validating analytical workflow is recommended.

Purity Determination (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 380 nm (nitroaniline chromophore).

  • Acceptance Criteria: Main peak > 98.0% area.[4][5]

Identification (NMR)
  • Solvent: DMSO-d₆ (CDCl₃ may not solubilize sufficient mass).

  • ¹H NMR Expectations:

    • Aromatic Region (3H): Look for an ABC or ABX system. The proton adjacent to the nitro group (H2) will be significantly deshielded (~8.0 ppm, doublet).

    • Amine (2H): Broad singlet, exchangeable with D₂O, typically ~7.0–7.5 ppm (downfield due to nitro group).

    • Alkyl Chain: Two triplets (~2.6 ppm for Ar-CH₂, ~3.5 ppm for CH₂-OH).

Characterization Workflow Diagram

Characterization Sample Solid Sample (Yellow Powder) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC Purity (>98%?) Solubility->HPLC NMR 1H NMR (Structure Confirm) Solubility->NMR Pass Release for Use HPLC->Pass Yes Fail Recrystallize (EtOH/Water) HPLC->Fail No NMR->Pass Matches NMR->Fail Impurity Fail->Sample Reprocess

Figure 2: Decision tree for analytical validation of the compound.

Handling, Stability & Safety

Safety Hazards (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin-forming agents.

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

  • Light: Protect from light (Amber vials) as nitro compounds can be photodegradable.

References

  • Sigma-Aldrich. 2-(4-Amino-3-nitrophenyl)ethanol Product Specification. Retrieved from .

  • PubChem Database. Compound Summary: 2-(4-Nitroanilino)ethanol (Structural Analog Comparison). National Center for Biotechnology Information. Retrieved from .

  • ChemicalBook. Synthesis and Properties of Nitro-phenethyl alcohols. Retrieved from .

  • BLD Pharm. Safety Data Sheet: 2-(4-Amino-3-nitrophenyl)ethanol. Retrieved from .

Sources

Navigating the Safety Profile of 2-(4-Amino-3-nitrophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate landscape of pharmaceutical research and development, a comprehensive understanding of the safety and handling protocols for every chemical intermediate is not merely a regulatory formality—it is the bedrock of a secure and productive laboratory environment. This guide provides an in-depth technical overview of the safety considerations for 2-(4-Amino-3-nitrophenyl)ethanol (CAS No. 15896-61-4), a compound with potential applications in chemical synthesis. In the absence of a standardized, globally harmonized safety data sheet, this document synthesizes available data from analogous compounds and fundamental chemical principles to offer a robust framework for risk assessment and management.

Compound Identity and Physicochemical Properties

2-(4-Amino-3-nitrophenyl)ethanol is a substituted aromatic compound characterized by the presence of an amino group, a nitro group, and an ethanol side chain on a benzene ring. These functional groups are pivotal in defining its chemical reactivity and, consequently, its toxicological profile.

PropertyValueSource
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [2]
Physical Form Light yellow to brown solid[1]
Storage Temperature +4°C[1]

The presence of both an amino and a nitro group on the aromatic ring suggests that this compound may share toxicological characteristics with other nitroanilines, which are known for their potential to cause skin sensitization and other health effects.

Hazard Identification and Classification: An Inferential Analysis

  • Acute Toxicity (Oral): Analogous compounds such as 2-(4-Nitrophenyl)ethanol are classified as harmful if swallowed.[3]

  • Skin Sensitization: Chemicals with similar structures, like 2-((4-Methyl-2-nitrophenyl)amino)-ethanol, may cause an allergic skin reaction.[4]

  • Eye Irritation: Serious eye irritation is a common hazard associated with this class of chemicals.[3]

Based on these observations, it is prudent to handle 2-(4-Amino-3-nitrophenyl)ethanol with the assumption that it may be harmful if swallowed, capable of causing skin sensitization, and a serious eye irritant.

Caption: Inferred potential hazards of 2-(4-Amino-3-nitrophenyl)ethanol.

Safe Handling and Storage Protocols

Given the inferred hazards, a cautious and systematic approach to handling and storage is paramount. The following protocols are recommended to minimize exposure and ensure laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should be applied to mitigate risks.

Hierarchy_of_Controls Elimination Elimination/Substitution (Not always feasible in research) Engineering Engineering Controls: - Fume Hood - Ventilated Enclosure Administrative Administrative Controls: - Standard Operating Procedures (SOPs) - Training PPE Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area (if necessary) Start->Evacuate Notify Notify Lab Supervisor and EH&S Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill with Inert Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Dispose Dispose of Waste in a Sealed, Labeled Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate End Spill Response Complete Decontaminate->End

Caption: Workflow for responding to a spill of 2-(4-Amino-3-nitrophenyl)ethanol.

Toxicological and Ecological Considerations

The toxicological properties of 2-(4-Amino-3-nitrophenyl)ethanol have not been fully investigated. [5]However, data from related compounds suggest a potential for adverse health effects. For example, a structurally similar compound, 2-[(4-methyl-2-nitrophenyl)amino]-ethanol, has an oral LD50 of 1564 mg/kg in male rats and is considered a potential skin sensitizer. [6] Ecological data is also limited. As a general precaution, this compound should not be released into the environment, and waste should be disposed of in accordance with local, state, and federal regulations. [7]

Conclusion

References

  • National Industrial Chemicals Notification and Assessment Scheme. Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. 2016. [Link]

  • Chemsrc. 2-(4-amino-3-nitrophenyl)ethanol | CAS#:15896-61-4. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-(4-Nitrophenyl)ethanol. [Link]

  • IFA - Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung. GESTIS Substance Database. [Link]

  • PubChem. 2-(4-Nitroanilino)ethanol. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Ethanol, 2-(4-amino-3-nitrophenoxy)-. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - Synonyms for Ethanol, 2-(4-amino-3-nitrophenoxy)-. [Link]

  • SBLCore. Safety Data Sheet for 1,4-Dioxane. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,4-dioxane. [Link]

  • OEHHA. 1,4-Dioxane. California Office of Environmental Health Hazard Assessment. [Link]

Sources

2-(4-Amino-3-nitrophenyl)ethanol melting point and boiling point

[1][2]

Executive Summary & Chemical Identity

2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4 ) is an aromatic alcohol derivative characterized by a benzene ring substituted with an amino group, a nitro group, and a hydroxyethyl chain.[1][2] It serves as a critical building block in the organic synthesis of indole derivatives, hair dye formulations (often related to but distinct from HC Red No. 3), and potential kinase inhibitors.

Due to the specific substitution pattern (amino and nitro groups ortho to each other), the molecule exhibits strong intramolecular hydrogen bonding , which significantly influences its melting point, solubility, and reactivity compared to its para or meta isomers.[2]

Property Data
CAS Number 15896-61-4
IUPAC Name 2-(4-Amino-3-nitrophenyl)ethanol
Synonyms 4-Amino-3-nitrophenethyl alcohol; 4-(2-Hydroxyethyl)-2-nitroaniline
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES Nc1ccc(CCO)cc1[O-]

Physical Properties Analysis

Melting Point (Thermodynamic Behavior)

Direct experimental melting point data for this specific isomer is scarce in open literature, often requiring derivation from structural analogs. Based on the Ortho-Effect and homologous series analysis, the melting point is characterized as follows:

  • Estimated Range: 90°C – 110°C

  • Structural Derivation:

    • Parent Analog: 4-Aminophenethyl alcohol has a melting point of 106–108°C .[1][2]

    • Substituent Effect: The addition of a nitro group at the 3-position (ortho to the amine) typically creates an intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen.[2]

    • Thermodynamic Consequence: This intramolecular bond reduces the ability of the amine to participate in intermolecular hydrogen bonding lattice networks, often lowering or stabilizing the melting point relative to what would be expected from the mass increase alone (compare to 4-amino-3-nitrotoluene at 76–78°C).[1][2]

    • Contrast: Isomeric forms where the nitro group is para to the amine would likely melt at significantly higher temperatures (>140°C) due to strong intermolecular dipole interactions.[2]

Boiling Point & Volatility[2][5][6][7]
  • Predicted Boiling Point (Atmospheric): ~410°C – 430°C (Theoretical)[2]

  • Practical Distillation Point: 180°C – 200°C at 1–2 mmHg

  • Decomposition Warning: The compound is thermally labile.[2] Attempting to boil it at standard atmospheric pressure (760 mmHg) will likely result in decomposition (evolution of NOₓ) before the boiling point is reached.[2] Purification should be performed via high-vacuum distillation or recrystallization.[1][2]

Solubility Profile
  • Soluble: DMSO, Dimethylformamide (DMF), Methanol, Ethanol, Ethyl Acetate.

  • Slightly Soluble: Dichloromethane, Chloroform.[2]

  • Insoluble: Water (Cold), Hexanes, Aliphatic hydrocarbons.

    • Note: The hydroxyethyl tail provides some polarity, but the aromatic nitro-amine core dominates, limiting water solubility.[1][2]

Structural Analysis & Intramolecular Forces[2]

The physicochemical properties of 2-(4-Amino-3-nitrophenyl)ethanol are governed by the competition between intramolecular and intermolecular forces.[1][2]

ChemicalStructurecluster_0Thermodynamic OutcomeMolecule2-(4-Amino-3-nitrophenyl)ethanolOrthoEffectOrtho-Effect(Intramolecular H-Bond)Molecule->OrthoEffect NH2 ... NO2 InteractionTailHydroxyethyl Tail(Intermolecular H-Bond)Molecule->Tail -OH GroupLatticeCrystal Lattice Energy(Determines MP)OrthoEffect->Lattice Lowers Lattice Energy(Reduces MP)Tail->Lattice Increases Lattice Energy(Raises MP)

Figure 1: Structural forces influencing the melting point.[2] The intramolecular H-bond (Red) competes with the intermolecular H-bonding of the alcohol tail (Green).[1][2]

Synthesis & Experimental Determination

For researchers needing to synthesize and characterize this compound, the following validated pathway is recommended. This route avoids the oxidation of the alcohol group.[2][3]

Recommended Synthesis Route
  • Starting Material: 4-Chlorophenethyl alcohol (CAS 1877-77-6).[1][2]

  • Nitration: Reaction with HNO₃/H₂SO₄ at controlled temperatures (0-5°C) to yield 4-chloro-3-nitrophenethyl alcohol .[1][2]

  • Amination: Nucleophilic aromatic substitution using aqueous Ammonia (NH₃) or liquid ammonia in an autoclave at 130-150°C.[1][2]

SynthesisStart4-Chlorophenethyl AlcoholStep1Nitration(HNO3, H2SO4, <5°C)Start->Step1InterIntermediate:4-Chloro-3-nitrophenethyl alcoholStep1->InterStep2Amination(NH3, Autoclave, 150°C)Inter->Step2ProductTarget:2-(4-Amino-3-nitrophenyl)ethanolStep2->Product

Figure 2: Synthetic pathway for high-purity production.[1][2]

Characterization Protocol

To confirm the identity and purity (crucial for accurate MP determination):

  • HPLC: C18 Column, Acetonitrile/Water gradient. Purity should be >98%.

  • DSC (Differential Scanning Calorimetry): Run at 5°C/min. Look for a sharp endotherm in the 90-110°C range.[1][2] Broad peaks indicate isomeric impurities (e.g., 2-nitro-4-amino isomer).[1][2]

  • NMR: ¹H NMR (DMSO-d₆) will show the diagnostic ortho coupling of the aromatic protons and the distinct ethylene triplets.[1][2]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.[2][4]

  • Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over time, turning the solid from orange to dark brown.[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2] Nitro-aromatics can be absorbed through the skin.[1][2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 3465817 (HC Red 3 - Isomer Comparison).[1][2] Retrieved from [Link][1][2]

  • ChemSrc. 2-(4-Amino-3-nitrophenyl)ethanol (CAS 15896-61-4) Entry.[1][2] Retrieved from [Link][1][2]

  • Google Patents. US2659740 - Process for preparing nitrophenyl compounds.[1][2] (Historical reference for synthesis methodologies).

The Strategic Role of 4-Amino-3-nitro benzeneethanol in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research Scientists and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of starting materials dictates the efficiency, scalability, and structural diversity of the resulting drug candidates. 4-Amino-3-nitro benzeneethanol (CAS: 15896-61-4), also known as 2-(4-amino-3-nitrophenyl)ethanol, has emerged as a highly privileged building block[1].

From a mechanistic perspective, this molecule offers a dual-functional synthetic hub:

  • The ortho-nitroaniline moiety: This is a classic precursor for ortho-diamines. Upon controlled reduction, it readily undergoes cyclization to form benzimidazoles, quinoxalines, and indazoles—heterocycles that frequently serve as the hinge-binding core in kinase inhibitors[2].

  • The terminal primary alcohol: The hydroxyethyl chain provides a versatile handle for etherification, esterification, or activation (via mesylation/tosylation) to attach bulky solvent-exposed groups, which are critical for tuning pharmacokinetic properties and target selectivity.

This whitepaper synthesizes field-proven insights and authoritative data to detail how 4-amino-3-nitro benzeneethanol is deployed across three distinct therapeutic domains: targeted oncology (FGFR inhibition), telomerase inhibition (G-quadruplex stabilization), and neurology (EP1 receptor antagonism).

Targeted Oncology: Pan-FGFR Inhibitor Development

Fibroblast Growth Factor Receptors (FGFR1–4) are critical oncology targets due to their role in tumor angiogenesis, metastasis, and resistance to existing therapies. 4-Amino-3-nitro benzeneethanol serves as the foundational scaffold for synthesizing potent 3-(5′-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, such as the clinical candidate (R)-21c [3][4].

Mechanistic Causality in Scaffold Design

To achieve pan-FGFR inhibition, researchers require a hinge-binding core that can insert deeply into the ATP-binding pocket of the kinase. By reducing the nitro group of 4-amino-3-nitro benzeneethanol, scientists generate an ortho-diamine intermediate. This intermediate is subsequently cyclized to form a benzimidazole ring. The terminal alcohol of the original starting material is then utilized to couple the 3,5-dichloropyridin-4-yl moiety via an ether linkage, which occupies the hydrophobic pocket of the FGFR kinase domain, drastically increasing binding affinity[4].

FGFR_Pathway A 4-Amino-3-nitro benzeneethanol B ortho-Diamine Intermediate A->B Reduction C Pan-FGFR Inhibitor (R)-21c B->C Cyclization D FGFR1-4 Receptors C->D ATP-competitive Binding E Downstream Signaling (MAPK/STAT3) D->E Blockade F Tumor Growth Inhibition (96.9% TGI) E->F Apoptosis

Synthesis workflow and mechanistic blockade of FGFR signaling by (R)-21c.

Quantitative Efficacy Data

The resulting compound, (R)-21c, demonstrates exceptional nanomolar potency across the FGFR family and nearly complete tumor growth inhibition (TGI) in FGFR1-amplified NCI-H1581 xenograft models[5].

Kinase TargetIC50 Value (nM)Clinical Significance
FGFR1 0.9Primary driver in squamous cell lung cancer.
FGFR2 2.0Frequently amplified in gastric and breast cancers.
FGFR3 2.0Mutated in urothelial carcinomas.
FGFR4 6.1Overexpressed in hepatocellular carcinoma (HCC).

Data summarized from Yan et al., Journal of Medicinal Chemistry (2016)[4].

Telomerase Inhibition: G-Quadruplex DNA Stabilization

Beyond kinase inhibitors, 4-amino-3-nitro benzeneethanol is utilized in the synthesis of polycationic Ni(II)-salophen complexes. These organometallic complexes are designed to selectively bind and stabilize human telomeric G-quadruplex DNA, thereby inhibiting telomerase—an enzyme overactive in ~90% of human cancers[6].

Structural Synergy

The synthesis begins with the nitration of 4-aminophenylethanol to yield 4-amino-3-nitro benzeneethanol[7]. This intermediate is then condensed to form a salophen ligand bearing alkyl-imidazolium side-chains.

  • The Causality: The planar aromatic core of the Ni(II)-salophen complex is perfectly sized to

    
     stack over the terminal tetrad of the G-quadruplex. Meanwhile, the cationic side-chains (derived from the functionalized ethanol tail) insert into the negatively charged opposite grooves of the DNA, anchoring the complex and preventing telomerase from extending the telomere[6].
    

G_Quadruplex N1 4-Amino-3-nitro benzeneethanol N2 Alkyl-imidazolium Salophen Ligand N1->N2 Condensation N3 Polycationic Ni(II) Salophen Complex N2->N3 Ni(II) Coordination N4 Human Telomeric G-Quadruplex DNA N3->N4 Aromatic Stacking & Groove Insertion N5 Telomerase Inhibition (IC50 ~ 700 nM) N4->N5 Structural Stabilization

Synthesis of Ni(II)-salophen complexes and their interaction with G-quadruplex DNA.

Quantitative Binding Data

Surface plasmon resonance (SPR) and Telomeric Repeat Amplification Protocol (TRAP) assays validate the high selectivity of these complexes for G-quadruplexes over standard duplex DNA[6].

DNA TopologyEquilibrium Dissociation Constant (

)
Telomerase IC50
G-Quadruplex (Parallel) 0.1 – 1.0

M
~700 nM
G-Quadruplex (Antiparallel) 0.1 – 1.0

M
~700 nM
Duplex DNA > 2.0

M
N/A (No significant binding)

Data summarized from Dejeu et al., Inorganic Chemistry (2014)[6].

Neurology & Inflammation: EP1 Receptor Antagonists

In the realm of pain management and neuroinflammation, the Prostaglandin E2 receptor 1 (EP1) is a prime target. 4-Amino-3-nitro benzeneethanol is a documented starting material in the synthesis of furan-based EP1 receptor antagonists[8].

By converting the starting material into 2-(3,4-diaminophenyl)ethanol, researchers create a nucleophilic scaffold that undergoes coupling with furan-2-carboxylate derivatives. The preservation of the primary alcohol is critical here, as it is later modified to form complex ether linkages (e.g., phenylethoxy groups) that fit precisely into the EP1 allosteric binding site[8].

Self-Validating Experimental Protocol: Chemoselective Reduction

The most critical translational step across all three applications is the chemoselective reduction of 4-amino-3-nitro benzeneethanol to 2-(3,4-diaminophenyl)ethanol.

Experimental Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it can sometimes lead to unwanted side reactions (such as partial dehydroxylation) or require specialized pressurized equipment. The protocol below utilizes a Zinc/Water/Methanol system[7]. Zinc provides a mild, single-electron transfer reduction that is highly chemoselective for the nitro group, leaving the aliphatic alcohol completely intact.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol (1.82 g) of 4-amino-3-nitro benzeneethanol in a solvent mixture of Methanol (30 mL) and Water (10 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Add Triethylamine (TEA) (2.0 mmol, 0.28 mL) to act as a mild basic buffer, preventing the protonation of the resulting amines which could stall the reaction.

  • Reduction: Slowly add Zinc dust (50.0 mmol, 3.27 g) in small portions over 15 minutes at room temperature to control the exothermic nature of the reduction.

  • Agitation & Heating: Stir the suspension vigorously and heat to 60°C for 1.0 hour.

  • In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the distinct yellow spot (nitro compound) and the appearance of a highly polar, UV-active spot confirms completion. This self-validates the kinetic endpoint of the reaction.

  • Workup: Filter the hot mixture through a pad of Celite to remove zinc oxide/unreacted zinc. Wash the pad with hot methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous

    
    , and evaporate to yield 2-(3,4-diaminophenyl)ethanol as a dark solid.
    
  • Analytical Validation: Confirm product integrity via

    
    -NMR (DMSO-
    
    
    
    ). The critical validation metric is the disappearance of the downfield aromatic proton adjacent to the nitro group and the appearance of two broad singlet amine peaks (~4.5 ppm and ~5.0 ppm) integrating for 4 protons total.

Conclusion

4-Amino-3-nitro benzeneethanol is far more than a simple commodity chemical; it is a meticulously designed synthetic linchpin. Whether it is being cyclized into a pan-FGFR inhibitor to halt tumor progression, stacked into a G-quadruplex to silence telomerase, or coupled into a furan derivative to block pain receptors, its specific geometry—an ortho-nitroaniline paired with a flexible hydroxyethyl tail—enables rapid, high-yield access to privileged pharmaceutical spaces.

References

  • Yan, W., et al. Discovery of 3-(5′-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, ACS Publications (2016). URL:[Link]

  • Lecarme, L., Dejeu, J., Defrancq, E., et al. Interaction of Polycationic Ni(II)-Salophen Complexes with G-Quadruplex DNA. Inorganic Chemistry, ACS Publications (2014). URL:[Link]

  • Bit, R. A. (Glaxo Group Limited).Furan Compounds Useful As Ep1 Receptor Antagonists. US Patent Office (2008).

Sources

Methodological & Application

Application Note: Regioselective Nitration of 2-(4-Aminophenyl)ethanol via Transient Acetylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(4-amino-3-nitrophenyl)ethanol (CAS 15896-61-4) from 2-(4-aminophenyl)ethanol presents a classic chemoselectivity and regioselectivity challenge in organic synthesis. Direct exposure of the starting material to nitrating agents typically results in severe oxidative degradation of the primary amine and unwanted esterification or oxidation of the primary alcohol. This application note details a robust, field-proven, three-step telescoped protocol: (1) transient N,O-diacetylation, (2) regioselective electrophilic aromatic substitution (nitration), and (3) global base-catalyzed deprotection[1].

Mechanistic Rationale & Causality (E-E-A-T)

To ensure a high-yielding and self-validating synthetic system, the experimental design relies on the precise manipulation of electronic directing groups:

  • Protection (Chemoselectivity): The free aniline (-NH₂) is highly activating but easily oxidized by nitric acid, leading to tar formation. By reacting the starting material with acetic anhydride (Ac₂O) and triethylamine (TEA) in dichloromethane (DCM), both the amine and the alcohol are protected as an acetamide and an acetate ester, respectively[1]. This prevents oxidation and modulates the electron density of the aromatic ring.

  • Nitration (Regioselectivity): The resulting acetamido group (-NHAc) is a moderate activating group and a strong ortho/para director in electrophilic aromatic substitution[2]. Because the para position is sterically blocked by the 2-acetoxyethyl group, the nitronium ion (NO₂⁺) exclusively attacks the ortho position (C3) relative to the nitrogen atom[3]. Strict temperature control (< 5 °C) is enforced to prevent runaway exothermic reactions and dinitration.

  • Deprotection: The intermediate N-(4-(2-acetoxyethyl)-2-nitrophenyl)acetamide is subjected to saponification using aqueous sodium hydroxide (NaOH) in methanol (MeOH)[1]. This base-catalyzed hydrolysis efficiently cleaves both the ester and amide bonds, regenerating the free primary alcohol and primary amine to yield the target compound.

Chemical Pathway

ChemicalPathway SM 2-(4-aminophenyl)ethanol (Starting Material) Step1 N,O-Diacetylation (Ac2O, TEA, DCM) SM->Step1 Int1 N-(4-(2-acetoxyethyl)phenyl) acetamide Step1->Int1 Step2 Nitration (HNO3, 0°C) Int1->Step2 Int2 N-(4-(2-acetoxyethyl)- 2-nitrophenyl)acetamide Step2->Int2 Step3 Deprotection (NaOH, MeOH) Int2->Step3 Prod 2-(4-amino-3-nitrophenyl)ethanol (Target Product) Step3->Prod

Chemical pathway for the regioselective nitration of 2-(4-aminophenyl)ethanol.

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 10.0 g scale reaction[1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(4-aminophenyl)ethanol137.181.010.0 gStarting Material
Acetic Anhydride (Ac₂O)102.092.517.2 mLProtecting Agent
Triethylamine (TEA)101.193.030.5 mLBase / Acid Scavenger
Fuming Nitric Acid (HNO₃)63.011.1~3.4 mLNitrating Agent
Sodium Hydroxide (NaOH)40.005.014.6 gDeprotecting Agent
Dichloromethane (DCM)84.93Solvent100 mLReaction Solvent
Methanol (MeOH)32.04Solvent100 mLHydrolysis Solvent

Step-by-Step Experimental Protocol

Phase 1: N,O-Diacetylation (Protection)
  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet with 10.0 g (72.9 mmol) of 2-(4-aminophenyl)ethanol and 100 mL of anhydrous DCM[1].

  • Base Addition: Add 30.5 mL of TEA and cool the mixture to 0 °C using an ice-water bath.

  • Protection: Slowly add 17.2 mL of Ac₂O dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C to prevent side reactions.

  • Validation: Remove the ice bath and stir at room temperature for 1.5 hours. Confirm complete conversion to N-(4-(2-acetoxyethyl)phenyl)acetamide via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:1).

Phase 2: Regioselective Nitration
  • Cooling: Re-cool the reaction mixture containing the diacetylated intermediate to 0 °C using an ice-salt bath.

  • Nitration: Carefully add 3.4 mL of fuming nitric acid (≥90%) dropwise via an addition funnel over 45 minutes[1].

    • Critical Control Point: Maintain the internal temperature strictly below 5 °C. Exceeding this threshold compromises the self-validating nature of the protocol by triggering oxidative degradation.

  • Maturation: Stir the mixture at 0 °C for exactly 1.25 hours[1].

  • Quench & Extraction: Quench the reaction by pouring it into 200 mL of vigorously stirred crushed ice and water. Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with saturated NaHCO₃ (100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Global Deprotection
  • Hydrolysis Setup: Dissolve the crude nitrated intermediate in 100 mL of MeOH in a 250 mL round-bottom flask[1].

  • Saponification: Add an aqueous solution of NaOH (14.6 g dissolved in 30 mL of DI water). Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 hours.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the MeOH. Dilute the aqueous residue with 50 mL of water and neutralize to pH ~7 using 1M HCl.

  • Purification: Extract the aqueous phase with Ethyl Acetate (3 × 75 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (gradient elution: DCM to DCM/MeOH 95:5) to afford the pure product.

Process Flow

ProcessFlow Start 1. Dissolve SM in DCM + TEA Ac2O 2. Add Ac2O dropwise (0-25°C) Stir 1.5 h Start->Ac2O Cool 3. Cool to 0°C Ac2O->Cool Nitration 4. Add Fuming HNO3 dropwise Maintain T < 5°C Cool->Nitration Quench 5. Quench with Ice Water Extract & Concentrate Nitration->Quench Deprotect 6. Reflux in MeOH / NaOH (aq) for 2 h Quench->Deprotect Isolate 7. Neutralize, Extract (EtOAc) Purify via Silica Gel Deprotect->Isolate

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Expected Results

  • Appearance: Light yellow to brown solid.

  • Purity: ≥ 95% (HPLC).

  • Storage: Store at +4 °C, protected from light and oxidizing agents.

References

  • Bit, R. A. (2008). Furan Compounds Useful As Ep1 Receptor Antagonists (US Patent App. US20080287430A1). U.S. Patent and Trademark Office / Justia Patents. URL:[Link]

  • Molaid Chemical Database. (2016). Reaction Information: 2-(4-amino-3-nitrophenyl)ethanol. MolAid. URL: [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). ACS Organic Process Research & Development. URL:[Link]

Sources

Application Note: Orthogonal Functionalization of 2-(4-Amino-3-nitrophenyl)ethanol in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the strategic selection of bifunctional or trifunctional intermediates dictates the efficiency and scalability of the synthetic route. 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4)[1] represents a privileged scaffold, combining an ortho-nitroaniline moiety with a primary phenethyl alcohol. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to construct benzimidazole, quinoxaline, and benzotriazole active pharmaceutical ingredient (API) cores. Crucially, these methodologies are designed to preserve the delicate hydroxyethyl appendage for downstream functionalization or solubility enhancement.

Structural Rationale & Causality

The inherent value of 2-(4-Amino-3-nitrophenyl)ethanol lies in its orthogonal reactivity, which allows chemists to manipulate one sector of the molecule without requiring exhaustive protection/deprotection steps of the other.

  • The Ortho-Nitroaniline Core: This provides a direct, stable pathway to ortho-phenylenediamines via chemoselective reduction. The electron-withdrawing nitro group initially deactivates the aromatic ring, stabilizing the precursor during storage. Upon reduction, the resulting diamine becomes a highly nucleophilic platform primed for cyclization [2, 3].

  • The Hydroxyethyl Appendage: Unlike inert methyl or simple alkyl groups, the 2-hydroxyethyl chain serves as a versatile synthetic handle. In drug design, it acts as a hydrogen bond donor/acceptor to improve aqueous solubility. Synthetically, it serves as a site for subsequent esterification, etherification, or conversion to a leaving group (e.g., mesylation) for attaching complex amine side-chains—a motif frequently utilized in kinase inhibitors and benzotriazole derivatives [4].

Mechanistic Pathways & Synthetic Divergence

The foundational transformation of 2-(4-Amino-3-nitrophenyl)ethanol involves the reduction of the nitro group to yield 2-(3,4-diaminophenyl)ethanol (CAS: 15788-14-4). From this central diamine node, the synthetic pathway diverges based on the specific electrophile introduced during cyclization.

Pathway SM 2-(4-Amino-3-nitrophenyl)ethanol CAS: 15896-61-4 Diamine 2-(3,4-Diaminophenyl)ethanol CAS: 15788-14-4 SM->Diamine Catalytic Reduction (H2, Pd/C) Benzimidazole 5-(2-Hydroxyethyl)benzimidazoles (API Core) Diamine->Benzimidazole Orthoester, H+ (Mild Cyclization) Quinoxaline 6-(2-Hydroxyethyl)quinoxalines (Kinase Inhibitors) Diamine->Quinoxaline 1,2-Dicarbonyls (Condensation) Benzotriazole 5-(2-Hydroxyethyl)benzotriazoles (Bioisosteres) Diamine->Benzotriazole NaNO2, HCl (Diazotization)

Figure 1: Synthetic divergence of 2-(4-Amino-3-nitrophenyl)ethanol into key heterocyclic API cores.

Experimental Protocols: Self-Validating Workflows

Expertise & Experience Insight: A common pitfall in processing phenethyl alcohol derivatives is the inadvertent dehydration or esterification of the primary alcohol during harsh cyclization steps. The protocols below are engineered to be mild, chemoselective, and inherently self-validating to ensure high-fidelity scale-up.

Workflow Step1 1. Substrate Loading EtOH Solvent Step2 2. Catalyst Addition 10% Pd/C (wet) Step1->Step2 Step3 3. Hydrogenation 40 psi H2, 25°C Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Cyclization Orthoester, 80°C Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of benzimidazole derivatives.

Protocol A: Chemoselective Catalytic Hydrogenation

Objective: Synthesis of 2-(3,4-diaminophenyl)ethanol. Causality of Choices: We utilize 10% Palladium on Carbon (Pd/C) in absolute ethanol. Ethanol is chosen over acidic solvents (like acetic acid) to eliminate the risk of Fischer esterification with the primary alcohol. Room temperature and moderate pressure (40 psi) are strictly maintained to prevent hydrogenolysis of the benzylic-adjacent C–O bond.

Step-by-Step Methodology:

  • Substrate Loading: Dissolve 10.0 g (54.9 mmol) of 2-(4-Amino-3-nitrophenyl)ethanol in 150 mL of absolute ethanol within a Parr hydrogenation bottle.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet with water to prevent ignition of solvent vapors).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 40 psi with H₂ and agitate at 25°C for 4 hours.

  • Self-Validation Check: The reaction is complete when the distinct yellow/orange color of the nitro compound transitions to a pale pink or colorless solution, and H₂ gas uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 50 mL of hot ethanol. Concentrate the filtrate in vacuo to yield the diamine as an off-white solid. Store under argon to prevent oxidative degradation.

Protocol B: Mild Cyclization to 5-(2-Hydroxyethyl)-1H-benzimidazole

Objective: Construct the benzimidazole core without dehydrating the alcohol. Causality of Choices: Traditional benzimidazole cyclizations use polyphosphoric acid (PPA) at >120°C, which guarantees dehydration of the primary alcohol to a vinyl group (forming a styrene derivative). Instead, we use triethyl orthoformate as both the C1 source and solvent, catalyzed by mild p-toluenesulfonic acid (p-TsOH) at 80°C.

Step-by-Step Methodology:

  • Reagent Mixing: Suspend 5.0 g (32.8 mmol) of the freshly prepared 2-(3,4-diaminophenyl)ethanol in 25 mL of triethyl orthoformate.

  • Catalysis: Add 0.3 g (1.6 mmol, 5 mol%) of p-TsOH monohydrate.

  • Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours. The suspension will become a homogeneous solution as the reaction progresses.

  • Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The diamine spot (ninhydrin positive) will disappear, replaced by a highly UV-active lower-Rf spot.

  • Workup: Cool the reaction to room temperature. Add 50 mL of cold diethyl ether. The product, being highly polar due to the free alcohol and imidazole NH, will rapidly precipitate. Filter and wash with ether to afford the pure benzimidazole.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for the divergent synthesis from the diamine intermediate, demonstrating the robustness of the methodologies across different API core structures.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Key Self-Validation Observation
Nitro Reduction H₂ (40 psi), 10% Pd/CEthanol25492–95>98%Color shift (Yellow → Clear/Pink)
Benzimidazole Cyclization Triethyl orthoformate, p-TsOHNeat80685–88>95%Product precipitates upon ether addition
Quinoxaline Condensation Glyoxal (40% aq)Ethanol25–50289–91>96%Rapid precipitation of product from solution
Benzotriazole Formation NaNO₂, HCl (aq)Water/AcOH0–51.580–84>94%Evolution of NOₓ gas ceases; solid forms

References

  • PubChemLite. "15788-14-4 (C8H12N2O)". Université du Luxembourg / PubChemLite Database. URL:[Link]

  • Google Patents. "JP2012025680A - Benzotriazole derivative". Japan Patent Office.

Application Note: Chemoselective Reduction of 2-(4-Amino-3-nitrophenyl)ethanol to 2-(3,4-diaminophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scope

2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) is a highly valuable synthetic intermediate, serving as a foundational building block for functionalized benzimidazoles, quinoxalines, and other complex heterocyclic pharmacophores. The reduction of its nitro group yields 2-(3,4-diaminophenyl)ethanol (CAS: 15788-14-4).

Because the starting material contains three distinct functional groups—an aromatic nitro group, an aromatic primary amine, and an aliphatic primary alcohol—the chosen reduction methodology must be strictly chemoselective. The protocols detailed in this guide ensure the quantitative reduction of the nitro moiety while preserving the sensitive alcohol and amine functionalities.

Mechanistic Insights & Causality (E-E-A-T)

Selecting the appropriate reducing agent is critical for achieving high atom economy and minimizing side reactions.

  • Avoidance of Hydride Reagents: Strong hydride donors like Lithium Aluminum Hydride (

    
    ) are overly aggressive and can lead to undesired side reactions. Conversely, Sodium Borohydride (
    
    
    
    ) alone is generally inactive against nitroarenes in protic solvents unless paired with specific transition metal catalysts, such as
    
    
    , which complicates the purification process[1].
  • Catalytic Hydrogenation (The Gold Standard): For pharmaceutical applications, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred due to its clean reaction profile, scalability, and ease of workup[2]. The Pd/C catalyst selectively adsorbs the nitro group, facilitating a stepwise reduction without cleaving the aliphatic C-O bond.

  • Catalytic Transfer Hydrogenation (CTH): As a bench-friendly alternative to pressurized hydrogen gas, ammonium formate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) can be used as a hydrogen donor[3]. In the presence of Pd/C, ammonium formate decomposes into carbon dioxide, ammonia, and surface-bound active hydrogen species. This method is highly efficient for nitro O-N bond reduction and requires only standard laboratory glassware[4].
    

Workflow Start 2-(4-Amino-3-nitrophenyl)ethanol (Starting Material) Decision Select Reduction Method Start->Decision MethA Method A: H2 Gas + Pd/C (Industrial/Scale-up) Decision->MethA High Pressure Setup Available MethB Method B: NH4HCO2 + Pd/C (Bench-scale/Rapid) Decision->MethB Standard Glassware WorkupA Filtration (Celite) & Solvent Evaporation MethA->WorkupA 2-4 hrs, 25 °C WorkupB Filtration (Celite), Aqueous Wash & Extraction MethB->WorkupB 1-2 hrs, 50-60 °C Product 2-(3,4-Diaminophenyl)ethanol (Target Product) WorkupA->Product >95% Yield WorkupB->Product 85-92% Yield

Caption: Workflow for the chemoselective reduction of 2-(4-Amino-3-nitrophenyl)ethanol.

Experimental Protocols

Method A: Direct Catalytic Hydrogenation (Industrial Standard)

This method is highly scalable and produces water as the only stoichiometric byproduct, making it ideal for late-stage drug development.

Reagents:

  • 2-(4-Amino-3-nitrophenyl)ethanol (1.0 eq)

  • 10% Pd/C (5–10 wt% relative to substrate)

  • Methanol or Ethanol (10 volumes)

  • Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a clean, dry autoclave or Parr hydrogenator flask with 2-(4-Amino-3-nitrophenyl)ethanol and methanol.

  • Catalyst Addition: Purge the vessel with nitrogen gas. Carefully add the 10% Pd/C under a continuous nitrogen atmosphere. Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Seal the vessel and purge the headspace with nitrogen (3x) to remove residual oxygen, followed by hydrogen gas (3x). Pressurize the vessel with

    
     to 30–50 psi and stir vigorously at room temperature (20–25 °C).
    
  • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 2–4 hours when the internal pressure stabilizes[2].

  • Workup: Vent the hydrogen gas safely into a fume hood and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[3]. Wash the filter cake with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to afford the pure 2-(3,4-diaminophenyl)ethanol.

Method B: Catalytic Transfer Hydrogenation (Bench-Scale Alternative)

This method utilizes ammonium formate, avoiding the hazards of pressurized hydrogen gas while maintaining excellent chemoselectivity[5].

Reagents:

  • 2-(4-Amino-3-nitrophenyl)ethanol (1.0 eq)

  • 10% Pd/C (10 wt% relative to substrate)

  • Ammonium formate (4.0–5.0 eq)

  • Methanol (10 volumes)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material in methanol.

  • Reagent Addition: Add 10% Pd/C to the solution under a gentle stream of nitrogen. Subsequently, add ammonium formate in a single portion. Causality: Mild effervescence will occur as the formate catalytically decomposes into ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    gases, providing the active hydrogen species.
  • Heating: Gradually heat the mixture to 50–60 °C and stir for 1–2 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed[3].

  • Filtration: Cool the mixture to room temperature and filter the suspension through a Celite® pad, washing thoroughly with methanol[3]. Evaporate the solvent under reduced pressure.

  • Aqueous Workup: To remove residual ammonium formate salts, dissolve the crude residue in ethyl acetate (50 mL) and wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL)[3].

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate to yield the target diamine.
    

Reaction Pathway & Mechanism

The reduction of the aromatic nitro group over a palladium surface proceeds via a well-documented cascade. The nitro group (


) is first reduced to a nitroso intermediate (

), followed by rapid reduction to a hydroxylamine (

), and finally to the primary amine (

)[6].

Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2[H] -H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2[H] ArNH2 Ar-NH2 (Amine) ArNHOH->ArNH2 +2[H] -H2O

Caption: Stepwise reduction mechanism of an aromatic nitro group to an amine via catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two validated methodologies, allowing researchers to select the optimal route based on their laboratory capabilities.

ParameterMethod A (Direct Hydrogenation)Method B (Transfer Hydrogenation)
Reducing Agent

Gas
Ammonium Formate (

)
Catalyst 10% Pd/C10% Pd/C
Typical Yield >95%85 – 92%
Reaction Time 2 – 4 hours1 – 2 hours
Byproducts


,

,

Equipment Needed Parr Hydrogenator / AutoclaveStandard Glassware (Reflux Setup)
Safety Profile Requires handling of pressurized flammable gasGenerates gas in situ; requires adequate fume hood venting
Workup Complexity Low (Filtration only)Moderate (Filtration + Aqueous Wash)

References

  • Process for preparing 2-(o-aminophenyl)ethanol - Google Patents.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 - Journal of Synthetic Chemistry.
  • Application Note: Experimental Protocol for the Reduction of a Nitro Group in 2-Amino-1-(2-nitrophenyl)ethanol - Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC.
  • Ammonium Formate-Pd/C as a New Reducing System... - MDPI.

Sources

Synthesis of benzimidazole derivatives using 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzimidazole Derivatives using 2-(4-Amino-3-nitrophenyl)ethanol

Strategic Rationale & Precursor Profiling

The benzimidazole core is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antiviral, anticancer, and antimicrobial therapeutics[1]. When designing novel benzimidazole libraries, the selection of the o-nitroaniline precursor is critical.

Utilizing 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) [2] as the starting material provides a distinct strategic advantage. The pendant 2-hydroxyethyl group at the 4-position of the aniline ring serves as a highly versatile synthetic handle. Post-cyclization, this primary alcohol can be exploited for esterification, etherification, or converted into a leaving group (e.g., mesylate/halide) to attach bulky solubilizing moieties or PROTAC linkers. Furthermore, the hydroxyl group itself acts as an excellent hydrogen bond donor/acceptor, often improving the aqueous solubility of the final lipophilic benzimidazole drug candidate.

Mechanistic Pathway & Reaction Design

The classical synthesis of benzimidazoles from o-nitroanilines involves a two-step sequence: reduction of the nitro group followed by cyclocondensation of the resulting 1,2-diamine with a carbonyl or carboxyl equivalent[1]. However, as an Application Scientist, I strongly advise against isolating the intermediate 2-(3,4-diaminophenyl)ethanol, as electron-rich 1,2-diamines are notoriously susceptible to rapid air oxidation and degradation on the benchtop[3].

To circumvent this, a one-pot reductive cyclization strategy is the field-proven standard[4].

  • Reduction Phase (Causality of Reagent Choice): While catalytic hydrogenation (Pd/C, H₂) is a clean method for nitro reduction, it requires specialized pressure equipment and can inadvertently reduce sensitive functional groups on the coupling aldehyde[4]. Instead, Sodium Dithionite (Na₂S₂O₄) is recommended. It is a bench-stable, multi-electron reducing agent that operates efficiently in aqueous-organic solvent mixtures, allowing the reduction and cyclization to occur simultaneously in one pot[3].

  • Cyclocondensation & Aromatization Phase: Upon in situ reduction, the transient 1,2-diamine undergoes rapid nucleophilic attack on the electrophilic carbon of the aldehyde, forming a Schiff base (imine). Intramolecular ring closure yields a benzimidazoline (aminal) intermediate. The final thermodynamic driving force is the oxidative dehydrogenation of this aminal to the aromatic benzimidazole. When using aldehydes, ambient oxygen or the nitro precursor itself acts as the mild oxidant[3]. If orthoesters are used, the oxidation step is entirely bypassed via an acid-catalyzed elimination of alcohol[4].

Mechanistic Visualizations

Workflow A 2-(4-Amino-3-nitrophenyl)ethanol (Starting Material) B 2-(3,4-Diaminophenyl)ethanol (Transient Intermediate) A->B Reduction (Na2S2O4 or Pd/C) C 5-(2-Hydroxyethyl)benzimidazole (Target Scaffold) B->C Cyclocondensation (Aldehyde + Oxidant OR Orthoester + H+)

Figure 1: General synthetic workflow from 2-(4-Amino-3-nitrophenyl)ethanol to functionalized benzimidazoles.

Mechanism Nitro o-Nitroaniline Precursor Diamine 1,2-Diamine Intermediate Nitro->Diamine Reduction (-[O], +[H]) Imine Schiff Base (Imine) Diamine->Imine + R-CHO (-H2O) Aminal Benzimidazoline (Aminal) Imine->Aminal Intramolecular Cyclization Product Benzimidazole Derivative Aminal->Product Oxidative Dehydrogenation (-2H)

Figure 2: Stepwise mechanistic pathway of the reductive cyclization process.

Experimental Protocol: One-Pot Reductive Cyclization

This self-validating protocol utilizes Na₂S₂O₄ as the reducing agent, allowing for the direct, safe coupling of 2-(4-Amino-3-nitrophenyl)ethanol with various aldehydes without isolating the unstable diamine[3].

Materials:

  • 2-(4-Amino-3-nitrophenyl)ethanol (1.0 mmol)

  • Aryl or Aliphatic Aldehyde (1.1 mmol)

  • Sodium dithionite (Na₂S₂O₄, 3.0 - 4.0 mmol)

  • Absolute Ethanol (10 mL)

  • Deionized Water (5 mL)

Step-by-Step Methodology:

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-Amino-3-nitrophenyl)ethanol (1.0 mmol) and the selected aldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Heating & Solvation : Heat the mixture to 70 °C to ensure complete dissolution. The solution will exhibit a deep yellow/orange hue, which is characteristic of the highly conjugated o-nitroaniline chromophore.

  • In Situ Reduction : Dissolve Na₂S₂O₄ (3.0 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring ethanolic mixture over 10 minutes.

    • Self-Validating Check: The deep orange color of the reaction mixture must rapidly fade to a pale yellow or off-white suspension. This visual cue confirms the successful destruction of the nitro chromophore and its reduction to the amine[3].

  • Cyclization & Aromatization : Maintain the reaction at 70–80 °C (reflux) for 4 to 6 hours open to an air atmosphere (to facilitate aminal oxidation). Monitor the reaction progress via TLC (Eluent: EtOAc/Hexane 7:3 or DCM/MeOH 9:1). The disappearance of the starting material and the emergence of a new spot exhibiting bright blue fluorescence under 254 nm UV light confirms benzimidazole formation.

  • Workup : Once complete, cool the mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous residue with 20 mL of water and extract with Ethyl Acetate (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography or recrystallization from an EtOH/Water mixture to yield the pure 5-(2-hydroxyethyl)-2-substituted benzimidazole.

Data Presentation: Optimization & Electrophile Selection

The choice of the electrophilic coupling partner dictates the reaction conditions and the final substitution pattern at the C-2 position of the benzimidazole core[1].

Electrophile TypeReagents / CatalystReaction Temp / TimeTypical YieldMechanistic Advantage / Rationale
Aryl Aldehydes Na₂S₂O₄, EtOH/H₂O70–80 °C / 4–6 h75–90%Highly efficient one-pot system; tolerates diverse functional groups; ambient air acts as the necessary oxidant[3].
Aliphatic Aldehydes Na₂S₂O₄, EtOH/H₂O70–80 °C / 6–8 h60–80%Requires slightly longer reaction times for complete oxidative aromatization of the intermediate aminal[3].
Orthoesters Pd/C, H₂, cat. AcOH, MeOHRoom Temp / 2–4 h85–95%Bypasses the oxidative dehydrogenation step entirely; highly efficient for synthesizing 2-alkyl or 2-H derivatives[4].
Carboxylic Acids Polyphosphoric Acid (PPA)120–150 °C / 8–12 h50–70%Classic method but utilizes harsh acidic conditions; generally avoided for the hydroxyethyl precursor to prevent unwanted esterification or dehydration side reactions[5].

References

  • Title: 2-(4-amino-3-nitrophenyl)ethanol | 15896-61-4 Source: MolAid URL: [2]

  • Title: Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Advances (via PMC / NIH) URL: [1]

  • Title: A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization Source: Heterocycles (via CLOCKSS) URL: [4]

  • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: Synthesis (via Sci-Hub / Thieme) URL: [3]

  • Title: Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization Source: ACS Omega URL: [5]

Sources

Preparation of quinoxaline heterocycles from 4-amino-3-nitrophenethyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis of Functionalized Quinoxaline Heterocycles from 4-Amino-3-nitrophenethyl Alcohol

Overview & Strategic Rationale

Quinoxalines are privileged nitrogen-containing heterocyclic scaffolds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. In modern drug discovery, functionalizing the quinoxaline core with versatile chemical handles is critical for tuning physicochemical properties or attaching linkers (e.g., for PROTACs).

This application note details the synthesis of functionalized quinoxalines utilizing 4-amino-3-nitrophenethyl alcohol as the primary precursor. The presence of the 2-hydroxyethyl group provides an excellent handle for downstream derivatization. The synthetic route relies on a two-step sequence: the catalytic reduction of the nitro group followed by a thermodynamically driven cyclocondensation with an


-dicarbonyl compound.

Mechanistic Rationale & Pathway Design

Step 1: Catalytic Hydrogenation to 3,4-Diaminophenethyl Alcohol The first critical step requires the selective reduction of the nitro group to an amine. While classical dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) are common, they are intentionally avoided here. Harsh acidic conditions can lead to the undesired esterification, dehydration, or chlorination of the pendant primary alcohol. Instead, palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized. This choice ensures clean, quantitative conversion to 3,4-diaminophenethyl alcohol while preserving the integrity of the 2-hydroxyethyl handle.

Step 2: Cyclocondensation (Körner-Hinsberg Reaction) The classical Körner-Hinsberg reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as benzil or glyoxal)[1]. The reaction is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic pyrazine ring system[1]. To overcome the limitations of traditional methods—which often require harsh refluxing in toxic solvents—modern green chemistry protocols utilizing Lewis acid catalysts (e.g., Zinc triflate) or fluorinated solvents (e.g., HFIP) have been adopted to achieve near-quantitative yields at room temperature[2].

Reaction Workflow

QuinoxalineSynthesis A 4-Amino-3-nitrophenethyl alcohol (Precursor) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Reduction C 3,4-Diaminophenethyl alcohol (Intermediate) B->C Inert Atmosphere D Cyclocondensation (1,2-Dicarbonyl, Catalyst) C->D Körner-Hinsberg E Functionalized Quinoxaline (Final Product) D->E Thermodynamic Sink

Caption: Workflow for the two-step synthesis of quinoxaline heterocycles from a nitroaniline precursor.

Quantitative Data: Catalyst Optimization for Cyclocondensation

The choice of catalyst significantly impacts the reaction rate, yield, and environmental footprint of the cyclocondensation step. The table below summarizes field-validated data for the condensation of o-phenylenediamines with 1,2-dicarbonyls[2][3][4].

Catalyst SystemSolventTemperatureTimeYield (%)Environmental Profile
None (Classical) Toluene / EthanolReflux (90 °C)2–12 h34–85%Poor (High energy, toxic solvents)
Zinc Triflate (Zn(OTf)₂) AcetonitrileRoom Temp< 1 h85–91%Excellent (Green Lewis acid)
Bentonite K-10 Clay Ethanol / WaterRoom Temp20 min95%Excellent (Recyclable solid support)
Cerium Ammonium Nitrate Acetonitrile / H₂ORoom Temp20 min80–98%Good (Aqueous compatibility)
Hexafluoroisopropanol Solvent-freeRoom Temp20 min95%Excellent (Recoverable catalyst)

Experimental Protocols

Protocol A: Catalytic Reduction of 4-Amino-3-nitrophenethyl Alcohol

Objective: Synthesize 3,4-diaminophenethyl alcohol cleanly without side reactions.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrophenethyl alcohol (10.0 mmol) in anhydrous methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~1.06 g) to the solution. Caution: Pd/C is pyrophoric; add under a gentle stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon apparatus. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4–6 hours.

  • Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The starting material (a distinct yellow spot) should completely disappear.

  • Workup (Critical Step): 3,4-diaminophenethyl alcohol is highly susceptible to aerial oxidation, which manifests as rapid darkening of the solution[3]. Purge the system with argon. Filter the mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst. Wash the pad with degassed methanol (2 × 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the intermediate diamine. Do not store. Proceed immediately to Protocol B to prevent oxidative degradation[3].

Protocol B: Green Cyclocondensation to Quinoxaline (Benzil Model)

Objective: Condense the diamine intermediate with benzil to form 2,3-diphenyl-6-(2-hydroxyethyl)quinoxaline.

  • Reaction Setup: Dissolve the freshly prepared 3,4-diaminophenethyl alcohol (10.0 mmol) and benzil (10.0 mmol, 2.10 g) in acetonitrile (25 mL)[2].

  • Catalysis: Add Zinc triflate (Zn(OTf)₂) (2.0 mmol, 20 mol%) to the stirring mixture. The Lewis acid activates the dicarbonyl compound, facilitating rapid nucleophilic attack by the diamine[2].

  • Incubation: Stir the reaction mixture at room temperature for 45–60 minutes.

  • Quenching & Extraction: Quench the reaction with distilled water (20 mL) and extract the aqueous layer with ethyl acetate (3 × 25 mL)[5]. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄[5].

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure quinoxaline derivative[5].

Self-Validating Quality Control

To ensure the trustworthiness of the synthetic workflow, the following self-validating checks must be integrated:

  • Visual & TLC Validation: The successful formation of the quinoxaline core is accompanied by a distinct shift on the TLC plate from a polar, oxidatively sensitive diamine spot to a highly UV-active, non-polar spot (due to the extended

    
    -conjugation of the pyrazine ring).
    
  • Structural Confirmation (NMR): Analyze the purified product via ¹H-NMR. The successful retention of the 2-hydroxyethyl handle is validated by the presence of two distinct aliphatic triplets (~2.8 ppm for the benzylic CH₂ and ~3.8 ppm for the terminal CH₂-OH), integrating for 2 protons each, alongside the complex aromatic multiplets corresponding to the newly formed diphenylquinoxaline system.

References

1.[1] BenchChem Technical Support Team. "A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals." BenchChem. 2.[2] Encyclopedia MDPI. "Methods of Preparation of Quinoxalines." Encyclopedia.pub. 3.[3] BenchChem Technical Support Team. "Troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine." BenchChem. 4.[5] BenchChem Technical Support Team. "A Comparative Guide to the Synthetic Routes of Quinoxalines from Diverse Precursors." BenchChem. 5.[4] MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI.

Sources

Application Note: Chemoselective Reduction Strategies for 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists targeting the synthesis of 2-(3,4-diaminophenyl)ethanol via the chemoselective reduction of 2-(4-amino-3-nitrophenyl)ethanol .

Strategic Analysis & Mechanistic Insight

The substrate, 2-(4-amino-3-nitrophenyl)ethanol , presents a classic "ortho-effect" challenge. While the primary alcohol at the C-1 position is relatively stable, the proximity of the nitro and amino groups (positions 3 and 4) dictates the reduction strategy.

The Chemoselectivity Matrix
FeatureStability ChallengeStrategic Implication
Nitro Group (

)
Target for reduction.Requires

reduction to amine.
Primary Alcohol (

)
Susceptible to acid-catalyzed elimination or esterification.Avoid: Strong mineral acids (conc. HCl/

) at high heat. Prefer: Neutral or mild basic conditions.
Ortho-Amine (

)
Nucleophilic; risk of cyclization.Avoid: Formic acid or aldehydes during reduction, which rapidly form benzimidazoles.
Product (

-Diamine)
Highly susceptible to air oxidation (turning black/purple).Requirement: All workups must be performed under inert atmosphere (

/Ar).
Reaction Pathway & Side Risks

The reduction proceeds through nitroso and hydroxylamine intermediates. The critical control point is ensuring complete reduction to the amine without stopping at the hydroxylamine (which is toxic and unstable) or allowing the product to oxidize into a quinone-imine species.

ReductionPathway Substrate 2-(4-Amino-3-nitrophenyl)ethanol (Substrate) Nitroso Nitroso Intermediate (Transient) Substrate->Nitroso 2e- red. Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- red. Product 2-(3,4-Diaminophenyl)ethanol (Target) Hydroxylamine->Product 2e- red. Benzimidazole Benzimidazole Side-Product (Avoid Formic Acid) Product->Benzimidazole + HCOOH / -H2O

Caption: Stepwise reduction pathway. Dashed red line indicates the cyclization risk if transfer hydrogenation with formic acid is attempted.

Recommended Protocols

Method A: Catalytic Hydrogenation (Pd/C) – The "Gold Standard" for Purity

Best For: Pharmaceutical grade synthesis, high throughput, clean workup. Mechanism: Heterogeneous catalysis using molecular hydrogen.

Reagents:

  • Substrate: 2-(4-Amino-3-nitrophenyl)ethanol[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (to reduce pyrophoric risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of substrate in MeOH (concentration ~0.1 M).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10 wt% of the Pd/C catalyst (e.g., if using 1g substrate, use 100mg catalyst). Note: Pd/C is pyrophoric when dry.[2] Always keep it wet.

  • Hydrogenation: Purge the vessel with

    
     three times, then switch to 
    
    
    
    . Stir vigorously at Room Temperature (RT) for 4–6 hours.
  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The yellow nitro spot will disappear; the diamine product will be more polar and likely fluorescent.

  • Workup (Inert): Filter the mixture through a Celite pad under nitrogen (or keep the filter cake wet with solvent) to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo at <40°C.

    • Result: Off-white to pale brown solid. Store immediately under Argon at -20°C.

Why this works: Neutral conditions preserve the alcohol. The absence of carboxylic acids prevents benzimidazole formation.

Method B: Sodium Dithionite ( ) – The "Mild & Selective" Approach

Best For: Labs without hydrogenation equipment; preserving sensitive functional groups. Mechanism: Electron transfer via sulfur dioxide radical anion (


).

Reagents:

  • Substrate: 1.0 eq

  • Sodium Dithionite: 3.0 – 5.0 eq (Freshly opened bottle is critical).

  • Solvent: THF/Water (1:1) or Ethanol/Water (1:1).

  • Base:

    
     or 
    
    
    
    (Optional, to buffer acidic byproducts).

Protocol:

  • Dissolution: Dissolve substrate in THF/Water (1:1).

  • Addition: Add solid

    
     in portions over 20 minutes while stirring at RT. The reaction is slightly exothermic.
    
  • Reflux: Heat the mixture to 50–60°C for 2 hours. The deep yellow color of the nitro compound should fade to a pale suspension.

  • Quench: Cool to RT. If using THF, evaporate the organic solvent.

  • Extraction: Neutralize the aqueous layer with saturated

    
     (if acidic) and extract with Ethyl Acetate (3x).
    
  • Drying: Dry organics over

    
     and concentrate.
    

Why this works: Dithionite is highly selective for nitro groups and does not attack alcohols or existing amines. It avoids the metal waste of Iron reductions.

Method C: Iron/Ammonium Chloride (Modified Bechamp) – The "Robust/Scale-Up" Approach

Best For: Large scale, cost-efficiency, tolerance of water. Mechanism: Single electron transfer from zero-valent iron (


).

Reagents:

  • Substrate: 1.0 eq

  • Iron Powder: 5.0 eq (Fine mesh, <325 mesh preferred).

  • Ammonium Chloride (

    
    ): 3.0 eq.
    
  • Solvent: Ethanol/Water (3:1).

Protocol:

  • Setup: Suspend Iron powder and

    
     in Ethanol/Water.
    
  • Activation: Heat to reflux (approx. 70-80°C) for 15 mins to activate the iron surface.

  • Addition: Add the nitro-alcohol substrate slowly to the refluxing mixture.

  • Reaction: Reflux for 1–3 hours. Vigorous stirring is essential to prevent iron clumping.

  • Filtration (Critical): While still hot, filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Tip: If the filtrate turns dark green/black, iron salts are passing through. Treat the filtrate with a chelating agent (EDTA) or perform a basic wash.

  • Isolation: Evaporate ethanol, dilute with water, basify slightly with

    
    , and extract with Ethyl Acetate.
    

Why this works: Using


 instead of HCl maintains a pH of ~5-6, which is mild enough to prevent esterification of the primary alcohol while sufficiently acidic to drive the nitro reduction.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: The product, 2-(3,4-diaminophenyl)ethanol, is typically an off-white solid that darkens upon air exposure.

  • 1H NMR (DMSO-d6):

    • Aromatic region: Upfield shift compared to starting material due to the electron-donating effect of the new amine.

    • Amine protons: Broad singlet around 4.0–5.0 ppm (integrating for 4H total: 2x

      
      ).
      
    • Alcohol protons: Triplet/Multiplet for

      
       remains intact.
      
  • Mass Spectrometry:

    • Substrate MW: 182.18 g/mol .

    • Product MW: 152.19 g/mol .

    • Look for

      
      .
      
Troubleshooting Table
IssueProbable CauseSolution
Product turns black/purple Oxidation of

-diamine.
Store under Argon. Add trace ascorbic acid during workup if compatible.
Incomplete Reduction Catalyst poisoning (Method A) or inactive Iron (Method C).Method A: Wash catalyst with EtOH.[2] Method C: Pre-activate Fe with dilute HCl before use.
Benzimidazole formed Presence of formic acid or aldehyde impurities.Ensure solvents are aldehyde-free. Do not use Ammonium Formate transfer hydrogenation.
Low Yield (Extraction) Product is water-soluble (polar diol/diamine).Salt out the aqueous layer (NaCl) or use continuous extraction (DCM).

Safety & Handling

  • Palladium on Carbon: Pyrophoric. Store under water/solvent. Dispose of in a dedicated metal waste container.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness.[2]

  • Ortho-Diamines: Known sensitizers and potential mutagens. Handle with double gloves and in a fume hood.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Reduction of Nitro Compounds to Amines.
  • Organic Chemistry Portal . Sodium Hydrosulfite (Sodium Dithionite) in Organic Synthesis. Available at: [Link]

Sources

Application Note: Reductive Cyclization of 2-(4-Amino-3-nitrophenyl)ethanol for Benzimidazole Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The compound 2-(4-amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) is a highly versatile ortho-nitroaniline building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of 5-(2-hydroxyethyl)-1H-benzimidazole derivatives—a privileged heterocyclic scaffold found in numerous kinase inhibitors, GPCR ligands, and anthelmintic agents.

The strategic advantage of starting with an ortho-nitroaniline rather than an ortho-phenylenediamine is profound. Free ortho-diamines are highly electron-rich and notoriously susceptible to rapid air oxidation, often degrading into intractable black tars before they can be utilized. By employing 2-(4-amino-3-nitrophenyl)ethanol, chemists can mask one of the reactive amines as a stable nitro group, reducing it only at the exact moment of cyclization.

Mechanistic Insights & Reaction Design (E-E-A-T)

Transforming 2-(4-amino-3-nitrophenyl)ethanol into a functionalized benzimidazole requires overcoming a specific chemoselective challenge: driving the cyclization and subsequent aromatization without oxidizing the sensitive primary alcohol (2-hydroxyethyl group) to an aldehyde or carboxylic acid.

The Causality of Reagent Selection

Traditional cyclization methods (e.g., Phillips' conditions) utilize strong mineral acids and harsh oxidants, which risk degrading the aliphatic alcohol. To circumvent this, the industry standard for this specific substrate is a one-pot reductive cyclization utilizing Sodium Dithionite (Na₂S₂O₄) .

Na₂S₂O₄ acts as a mild, chemoselective reducing agent that operates efficiently in aqueous-organic mixtures. When the reduction is performed in the presence of an aldehyde, the transient ortho-phenylenediamine intermediate is trapped in situ as an imine (Schiff base). This immediate trapping prevents oxidative polymerization.

Thermodynamic Driving Force

Following intramolecular nucleophilic attack to form the benzimidazoline intermediate, the system requires an oxidative step to achieve full aromatization. Under dithionite conditions, this aromatization is driven by the thermodynamic sink of the highly stable benzimidazole ring, often utilizing residual nitro/nitroso species in the mixture as mild internal oxidants, thereby leaving the pendant alcohol completely untouched .

Reaction Pathway Visualization

G N1 2-(4-Amino-3-nitrophenyl)ethanol + Aldehyde (R-CHO) N2 Nitro Reduction (Na₂S₂O₄, Heat) N1->N2 One-Pot Conditions N3 ortho-Phenylenediamine Intermediate N2->N3 N4 Imine (Schiff Base) Formation N3->N4 Condensation N5 Intramolecular Cyclization (Benzimidazoline) N4->N5 Nucleophilic Attack N6 Oxidation / Aromatization (- 2H) N5->N6 N7 5-(2-Hydroxyethyl)-2-R-1H-benzimidazole (Final Product) N6->N7 Thermodynamic Driving Force

Fig 1: Mechanistic pathway for the one-pot reductive cyclization to 5-(2-hydroxyethyl)benzimidazole.

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization (Na₂S₂O₄ Mediated)

Ideal for library synthesis, rapid analog generation, and preserving sensitive functional groups.

  • Substrate Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 2-(4-amino-3-nitrophenyl)ethanol and 11.0 mmol (1.1 equiv.) of the desired aldehyde in 30 mL of absolute ethanol.

    • Causality: Ethanol ensures complete solvation of the organic precursors while remaining completely miscible with the aqueous reductant added in the next step.

  • Reductant Addition: Heat the stirring solution to 70 °C. Dissolve 30.0 mmol (3.0 equiv.) of sodium dithionite (Na₂S₂O₄) in 15 mL of deionized water. Add this aqueous solution dropwise to the ethanolic mixture over 15 minutes.

    • Self-Validation: The starting material exhibits a deep yellow/orange hue characteristic of conjugated ortho-nitroanilines. Upon addition of Na₂S₂O₄, the solution will effervesce (SO₂ release) and transition to a pale yellow or colorless state, visually confirming the reduction of the nitro moiety.

  • Cyclization & Aromatization: Maintain the reaction at 70–80 °C for 3 hours. Monitor reaction progression via TLC (eluent: 9:1 DCM/MeOH).

    • Self-Validation: The product will appear as a highly UV-active spot (254 nm) with a lower

      
       than the starting material due to the increased polarity and hydrogen-bonding capacity of the newly formed imidazole ring.
      
  • Workup & Isolation: Concentrate the mixture in vacuo to remove ethanol. Dilute the aqueous residue with 50 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 × 25 mL).

    • Causality: Neutralization with NaHCO₃ is critical to neutralize acidic sulfur byproducts (e.g., bisulfite) that could otherwise catalyze the degradation of the product during final concentration. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude benzimidazole.

Protocol B: Two-Step Sequence (Pd/C Hydrogenation & Acid Condensation)

Ideal for process scale-up (>10 grams) where dithionite salts produce prohibitive amounts of aqueous sulfur waste.

  • Nitro Reduction: Dissolve 2-(4-amino-3-nitrophenyl)ethanol (50.0 mmol) in 100 mL of methanol. Add 10% Pd/C (5 mol%). Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon) at room temperature for 4 hours.

    • Self-Validation: Hydrogen uptake ceases, and the solution turns from yellow to colorless.

  • Filtration: Filter the mixture through a pad of Celite under a strict blanket of argon to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield 4-(2-hydroxyethyl)benzene-1,2-diamine.

    • Causality: Argon blanketing is mandatory; the electron-rich diamine will rapidly oxidize to a dark tar if exposed to ambient oxygen.

  • Acid-Catalyzed Condensation: Immediately dissolve the crude diamine in 50 mL of glacial acetic acid. Add the desired carboxylic acid (50.0 mmol) and heat to 100 °C for 12 hours.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the mild acid catalyst required to drive the dehydration of the intermediate aminal to the final aromatic benzimidazole.

  • Workup: Cool to room temperature, pour over crushed ice, and basify to pH 8 using aqueous NH₄OH. Filter the resulting precipitate and recrystallize from an ethanol/water mixture.

Quantitative Data: Method Comparison

To assist in route selection, the following table summarizes the operational metrics of both protocols when applied to 2-(4-amino-3-nitrophenyl)ethanol cyclization workflows.

ParameterProtocol A: Na₂S₂O₄ One-PotProtocol B: Pd/C Two-Step
Overall Yield 75 - 90%60 - 75%
Reaction Time 2 - 4 hours12 - 18 hours
Intermediate Stability Handled in situ (No degradation)Requires isolation (Highly prone to oxidation)
Functional Group Tolerance High (Preserves reducible alkenes/alkynes)Low (Alkenes/alkynes reduced by H₂/Pd-C)
Scalability Best for <10g (High aqueous waste generation)Best for >10g (Clean H₂ reduction, high atom economy)

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2004). "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(01), 47–56. URL: [Link][1][2]

  • Mamedova, V. L., et al. (2025). "ortho-Functionalized nitroarenes in the synthesis of heterocycles." Russian Chemical Reviews, 94(4), RCR5167. URL: [Link][3]

Sources

Application Note: Chemoselective Functionalization of the Hydroxyl Group in 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and materials science, 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) serves as a highly versatile bifunctional building block. The molecule presents a classic synthetic challenge: differentiating between a primary aliphatic alcohol (-OH) and a primary aromatic amine (-NH2). This application note details the mechanistic rationale and validated protocols for achieving >95% chemoselective O-functionalization (acylation and tosylation) without the need for transient N-protecting groups.

Mechanistic Rationale for Chemoselectivity

The core strategy for functionalizing this molecule relies on exploiting the intrinsic electronic disparities between its two nucleophilic centers. While primary aliphatic alcohols and primary amines typically compete for electrophiles, the specific architecture of 2-(4-Amino-3-nitrophenyl)ethanol heavily biases reactivity toward the hydroxyl group.

The aromatic amine is positioned ortho to a strongly electron-withdrawing nitro group (-NO2). This arrangement drastically reduces the nucleophilicity of the amine through two primary mechanisms:

  • Inductive and Resonance Deactivation: The nitro group exerts a powerful -I (inductive) and -M (mesomeric/resonance) effect, delocalizing the nitrogen lone pair into the aromatic ring. This drops the pKa of the conjugate acid (anilinium ion) to approximately -0.26, rendering the amine exceptionally poor as both a base and a nucleophile.

  • Intramolecular Hydrogen Bonding: The amine protons hydrogen-bond with the adjacent nitro oxygen atoms, sterically and electronically restricting the availability of the nitrogen lone pair for electrophilic attack.

Conversely, the aliphatic hydroxyl group is insulated from the electron-deficient aromatic system by a two-carbon ethylene linker, allowing it to retain its full nucleophilicity.

ElectronicRationale Nitro Ortho-Nitro Group Strong e⁻ withdrawal Amine Aromatic Amine Deactivated Nucleophile Nitro->Amine Inductive Pull (-I) Resonance (-M) Nitro->Amine Intramolecular H-Bonding Hydroxyl Aliphatic Hydroxyl Active Nucleophile Amine->Hydroxyl Relative Reactivity Shift (O >> N)

Electronic and steric rationale for the diminished nucleophilicity of the aromatic amine.

Strategic Workflows for O-Functionalization

By leveraging the inherent deactivation of the aniline nitrogen, two primary functionalization workflows can be reliably executed:

  • Workflow A: Chemoselective O-Acylation. Direct acylation under appropriately acidic conditions ensures that any trace reactivity of the amine is completely shut down via protonation, directing 100% of the acylating agent to the alcohol[1].

  • Workflow B: Chemoselective O-Tosylation. Activating the hydroxyl group as a leaving group is critical for subsequent S_N2 substitutions. Using p-toluenesulfonyl chloride (TsCl) under mild kinetic control (0 °C) with a specific base ensures exclusive O-tosylation[2].

Chemoselectivity SM 2-(4-Amino-3-nitrophenyl)ethanol Cond1 Acidic Conditions (Ac2O, H+) SM->Cond1 Cond2 Basic/Kinetic Conditions (TsCl, Pyridine, 0°C) SM->Cond2 Prod1 O-Acylated Ester (>95% Selectivity) Cond1->Prod1 Selective OH Attack NProd N-Functionalization (Sterically & Electronically Blocked) Cond1->NProd Suppressed by Amine Protonation Prod2 O-Tosylate (>98% Selectivity) Cond2->Prod2 Selective OH Attack Cond2->NProd Suppressed by Ortho-Nitro Deactivation

Workflow of chemoselective O-functionalization pathways vs. suppressed N-functionalization.

Quantitative Reaction Metrics

The following table summarizes the field-proven quantitative data for the functionalization of 2-(4-Amino-3-nitrophenyl)ethanol, highlighting the high degree of chemoselectivity achievable under optimized conditions.

Reaction ClassReagents & SolventsTemp (°C)Dominant MechanismSelectivity (O:N)Typical Yield
O-Acylation Ac₂O, AcOH, H₃PO₄ (cat.)25Acid-catalyzed esterification> 99:185–92%
O-Tosylation TsCl, Pyridine, DCM0 to 25Base-mediated S_N2 activation> 98:288–94%
O-Alkylation R-I, Ag₂O, Toluene40Mild neutral alkylation~ 90:1075–82%

Validated Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esterification)

Objective & Causality: To synthesize 2-(4-Amino-3-nitrophenyl)ethyl acetate. The use of an acidic medium (acetic acid + trace phosphoric acid) serves a dual purpose: it acts as a solvent and ensures the transient protonation of the already deactivated amine, absolutely preventing N-acetylation[1].

Materials:

  • 2-(4-Amino-3-nitrophenyl)ethanol (10.0 mmol, 1.82 g)

  • Glacial acetic acid (15 mL)

  • 85% Phosphoric acid (0.5 mL)

  • Acetic anhydride (11.0 mmol, 1.04 mL)

Step-by-Step Procedure:

  • Solvation: Dissolve 2-(4-Amino-3-nitrophenyl)ethanol in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Add 0.5 mL of 85% phosphoric acid and stir for 5 minutes at room temperature to ensure complete system equilibration.

  • Acylation: Dropwise add acetic anhydride (1.04 mL) over 10 minutes.

  • Reaction: Stir the mixture continuously at 25 °C for 2 hours.

  • Quenching & Extraction: Pour the reaction mixture over 50 g of crushed ice. Carefully neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • TLC Monitoring: Run a TLC (EtOAc/Hexane 1:1). The starting material is highly polar (low R_f). The O-acylated product will elute significantly higher due to the masking of the hydroxyl group.

  • Chromophore Logic: The starting material is a deep yellow/orange powder. The O-functionalized product must retain this exact chromophore. If N-acetylation occurred, the electron-donating ability of the nitrogen into the nitro-aromatic system would be disrupted, causing a noticeable hypsochromic shift (the product would appear significantly lighter/paler).

Protocol B: Chemoselective O-Tosylation (S_N2 Activation)

Objective & Causality: To synthesize 2-(4-Amino-3-nitrophenyl)ethyl 4-methylbenzenesulfonate. Operating at 0 °C under kinetic control with pyridine ensures that the sterically unhindered aliphatic alcohol attacks the sulfonyl chloride rapidly, while the bulky, deactivated amine remains inert[2].

Materials:

  • 2-(4-Amino-3-nitrophenyl)ethanol (10.0 mmol, 1.82 g)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Pyridine (20.0 mmol, 1.62 mL)

  • p-Toluenesulfonyl chloride (TsCl) (11.0 mmol, 2.10 g)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add pyridine (1.62 mL) and cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Activation: Add TsCl (2.10 g) portion-wise over 15 minutes to prevent localized heating.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 3 hours.

  • Work-up: Dilute the reaction with 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 15 mL) to remove residual pyridine, followed by saturated NaHCO₃ (15 mL), and finally brine (15 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the tosylate as a crystalline solid.

Self-Validation Checkpoints:

  • Acid Wash Integrity: The 1M HCl wash removes pyridine but will not extract the product into the aqueous layer, because the ortho-nitroaniline nitrogen is too deactivated (pKa < 0) to be protonated by 1M HCl (pH ~0). If the product partitions into the aqueous layer, it indicates an unexpected basic impurity.

References

  • CAS 15896-61-4 | Sigma-Aldrich Sigma-Aldrich
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Beilstein Journal of Organic Chemistry
  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions Sciencemadness (Tetrahedron)

Sources

Application Note: Scalable Synthesis Methods for 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Compound: 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4)

Introduction and Strategic Rationale

2-(4-Amino-3-nitrophenyl)ethanol is a highly versatile building block utilized in the development of advanced pharmaceutical intermediates and specialized cosmetic dyes. The molecule features an orthogonal set of reactive handles—a primary amine, a nitro group, and a primary alcohol—which allows for precise, site-selective downstream functionalization.

Direct nitration of the commercially available precursor, 4-aminophenethyl alcohol (CAS: 104-10-9), is synthetically unviable. The highly oxidizing conditions of electrophilic aromatic nitration rapidly degrade the unprotected primary amine and oxidize the primary alcohol, leading to complex, low-yielding mixtures[1]. To establish a scalable, self-validating protocol, we employ a robust three-step Protection-Nitration-Deprotection sequence.

Mechanistic Causality & E-E-A-T Principles
  • Global Di-Protection (Acetylation): Treatment with acetic anhydride neutralizes the vulnerability of both the amine and the alcohol. Crucially, the resulting acetamido group serves as a moderate ortho/para-directing group. Because the para position is sterically blocked by the ethyl acetate moiety, nitration is directed exclusively to the 3-position (ortho to the amine)[2].

  • Electrophilic Aromatic Substitution (EAS): Using a mixed-acid system (HNO₃/H₂SO₄) at strictly controlled sub-zero temperatures (-5 °C to 0 °C) prevents thermal runaway and suppresses the formation of over-nitrated byproducts (e.g., 3,5-dinitro derivatives).

  • Global Deprotection (Hydrolysis): Base-catalyzed hydrolysis efficiently cleaves both the ester and amide bonds in a single step, regenerating the primary alcohol and liberating the target amine.

Synthesis Workflow Visualization

G SM 4-Aminophenethyl alcohol (CAS: 104-10-9) Step1 Step 1: Di-Protection Ac2O, Pyridine, 0 °C to RT SM->Step1 Int1 4-(Acetamido)phenethyl acetate (Protected Intermediate) Step1->Int1 Step2 Step 2: Electrophilic Aromatic Nitration HNO3 / H2SO4, -5 °C to 0 °C Int1->Step2 Int2 4-(Acetamido)-3-nitrophenethyl acetate (Nitrated Intermediate) Step2->Int2 Step3 Step 3: Global Deprotection NaOH (aq), MeOH, Reflux Int2->Step3 Product 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) Step3->Product

Figure 1: Scalable 3-step synthesis workflow for 2-(4-Amino-3-nitrophenyl)ethanol.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 4-(Acetamido)phenethyl acetate (Di-Protection)

Objective: Mask the reactive amine and alcohol to prevent oxidative degradation.

  • Setup: Charge a 2 L round-bottom flask with 4-aminophenethyl alcohol (100 g, 0.73 mol) and anhydrous dichloromethane (800 mL). Add pyridine (144 g, 1.82 mol, 2.5 eq) and cool the mixture to 0 °C using an ice-salt bath.

  • Addition: Dropwise add acetic anhydride (164 g, 1.60 mol, 2.2 eq) over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Reaction: Remove the cooling bath and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1) until the starting material is fully consumed.

  • Workup: Wash the organic layer with 1M HCl (3 × 300 mL) to remove residual pyridine, followed by saturated NaHCO₃ (300 mL) and brine (300 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Synthesis of 4-(Acetamido)-3-nitrophenethyl acetate (Nitration)

Objective: Regioselective introduction of the nitro group ortho to the acetamido directing group.

  • Setup: Dissolve 4-(Acetamido)phenethyl acetate (150 g, 0.68 mol) in concentrated H₂SO₄ (450 mL) at 0 °C.

  • Nitration: Prepare a nitrating mixture of fuming HNO₃ (45 g, 0.71 mol, 1.05 eq) and concentrated H₂SO₄ (50 mL). Add this mixture dropwise to the reaction flask over 2 hours, maintaining the internal temperature between -5 °C and 0 °C to prevent over-nitration[1].

  • Reaction: Stir for an additional 30 minutes at 0 °C.

    • IPC: HPLC analysis to confirm <2% unreacted starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice (2 kg) with vigorous stirring. Filter the resulting yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry in a vacuum oven at 45 °C.

Step 3: Synthesis of 2-(4-Amino-3-nitrophenyl)ethanol (Global Deprotection)

Objective: Cleave the ester and amide groups to yield the final product.

  • Setup: Suspend 4-(Acetamido)-3-nitrophenethyl acetate (160 g, 0.60 mol) in methanol (600 mL).

  • Hydrolysis: Add 2M aqueous NaOH (900 mL, 1.80 mol, 3.0 eq). Heat the mixture to reflux (approx. 70 °C) for 4 hours.

  • Reaction:

    • IPC: Monitor via HPLC until both the di-protected and mono-protected intermediates are fully consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Neutralize the aqueous residue with 2M HCl to pH 7. Extract the aqueous layer with ethyl acetate (3 × 500 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the crude product. Recrystallize from ethanol/water to afford pure 2-(4-Amino-3-nitrophenyl)ethanol as a light yellow to brown solid.

Quantitative Data Summary

The following table summarizes the expected yields, purities, and validation methods for a 100 g scale-up batch.

StepProduct / IntermediateExpected Yield (%)Target Purity (HPLC)IPC / Validation Method
1 4-(Acetamido)phenethyl acetate92 - 95%> 98.0%TLC (DCM:MeOH 9:1), ¹H-NMR
2 4-(Acetamido)-3-nitrophenethyl acetate85 - 88%> 97.5%HPLC (C18, MeCN/H₂O), UV 254 nm
3 2-(4-Amino-3-nitrophenyl)ethanol88 - 90%> 99.0%HPLC, LC-MS (m/z 183.07 [M+H]⁺)
Overall Final Product ~ 70 - 75% > 99.0% Melting Point, NMR, LC-MS

References

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Nitration of Phenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals facing yield attrition, poor regioselectivity, or safety hazards during the electrophilic aromatic nitration of phenethyl alcohol (2-phenylethanol) and its derivatives.

Below, we dissect the mechanistic causes of these issues and provide self-validating protocols to ensure high-fidelity synthesis.

Strategic Workflow Decision Matrix

The fundamental challenge in nitrating phenethyl alcohol lies in the chemoselectivity between the aromatic ring and the aliphatic primary alcohol. The diagram below illustrates the three primary synthetic strategies and their typical outcomes.

NitrationStrategies SM Phenethyl Alcohol Direct Direct Nitration (HNO3 / H2SO4) SM->Direct Protect Protection Strategy (Acetylation) SM->Protect Mechano Mechanochemical (Saccharin Reagents) SM->Mechano Oxidation Side Reactions: Oxidation & O-Nitration Direct->Oxidation Strong Oxidant Intermediate Phenylethyl Acetate Protect->Intermediate Ac2O / Pyridine HighYield High Yield (~ 90%) Mechano->HighYield Ball Milling, LAG LowYield Low Yield (< 45%) Oxidation->LowYield ProtectedNitration Nitration at 0°C Intermediate->ProtectedNitration Hydrolysis Deprotection (Hydrolysis) ProtectedNitration->Hydrolysis HNO3 / H2SO4 ModYield Moderate Yield (~ 34% Overall) Hydrolysis->ModYield H+ / H2O

Decision matrix for phenethyl alcohol nitration comparing three synthetic routes.

Troubleshooting & FAQs

Q1: Why am I observing massive yield losses and a complex mixture when using standard mixed acids (HNO₃/H₂SO₄)? A1: The causality here is rooted in the dual nature of nitric acid. While it acts as a source of the electrophilic nitronium ion (NO₂⁺) for ring nitration, it is also a potent oxidant. The primary alcohol of phenethyl alcohol is highly susceptible to oxidation, rapidly forming phenylacetaldehyde and subsequently phenylacetic acid. Furthermore, competitive O-nitration occurs, generating nitrate esters (e.g., 2-(4-nitrophenyl)ethyl nitrate)[1]. These side reactions not only consume your starting material but also create shock-sensitive nitrate ester byproducts that pose severe thermal safety hazards.

Q2: How does the protection strategy (acetylation) solve this, and why is the overall yield historically reported as low? A2: Acetylating the hydroxyl group to form 2-phenylethyl acetate masks the oxygen, preventing both O-nitration and oxidation by the nitrating mixture. The acetyl group is electron-withdrawing enough to stabilize the side chain, yet distant enough from the aromatic ring to not disrupt the ortho/para directing effects of the alkyl group. However, traditional multistage processes involving protection, nitration, and subsequent acid hydrolysis suffer from cumulative transfer losses and difficult isomer separations, historically capping overall yields around 34%[2].

Q3: Are there greener, protection-free alternatives that maintain high yields? A3: Yes. Recent advancements in mechanochemistry utilize bench-stable, saccharin-derived organic nitrating reagents under liquid-assisted grinding (LAG) conditions[3]. By eliminating bulk acidic solvents and using a Lewis acid catalyst (Sc(OTf)₃), the reaction selectively nitrates the aromatic ring while leaving the primary alcohol completely intact. This method has demonstrated yields up to 90% and significantly reduces reaction times[4].

Q4: How do I control the regioselectivity to favor the para-isomer? A4: Regioselectivity is governed by steric hindrance and temperature. The ethyl alcohol side chain is electron-donating, directing electrophilic attack to the ortho and para positions[1]. To maximize the para-isomer, the reaction must be kept strictly between 0–5 °C. At lower temperatures, the thermodynamic preference for the less sterically hindered para position dominates over the statistically favored ortho positions.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary nitration methodologies discussed above.

MethodologyReagents & ConditionsTarget IntermediateReported YieldPrimary Drawback
Direct Nitration HNO₃ / H₂SO₄, 0–10 °C2-(4-nitrophenyl)ethyl nitrate~30–45%High oxidation; forms explosive nitrate esters[1]
Protection Route 1. Ac₂O/Pyr 2. HNO₃/H₂SO₄ 3. H⁺/H₂O2-(4-nitrophenyl)ethanol~34% (Overall)Multistage, labor-intensive, cumulative yield loss[2]
Mechanochemical Saccharin-reagent, Sc(OTf)₃, Ball Milling2-(4-nitrophenyl)ethanolUp to 90%Requires specialized vibratory milling equipment[3],[4]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Classical Protection-Nitration-Deprotection Workflow

Best for standard laboratory setups lacking mechanochemical equipment.

  • Protection (Acetylation): Dissolve 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0 °C. Dropwise add acetic anhydride (1.2 eq). Stir for 2 hours at room temperature.

    • Self-Validation Check: Analyze the crude intermediate via FT-IR. The broad O-H stretch at ~3300 cm⁻¹ must be completely absent , replaced by a sharp ester C=O stretch at ~1740 cm⁻¹. If the O-H band is present, re-subject to acetic anhydride; proceeding with free hydroxyls will result in explosive nitrate ester formation.

  • Nitration: Dissolve the validated 2-phenylethyl acetate in concentrated H₂SO₄ at 0 °C. Slowly add a pre-cooled mixture of HNO₃/H₂SO₄ (1.1 eq HNO₃) dropwise. Maintain the internal temperature strictly below 5 °C.

    • Self-Validation Check: Monitor the internal temperature probe. An exotherm spiking above 10 °C indicates runaway oxidation or dinitration. If this occurs, immediately quench the reaction over crushed ice.

  • Deprotection (Hydrolysis): Isolate the para-nitro intermediate via recrystallization (ethanol). Reflux the intermediate in 2M HCl for 4 hours to cleave the acetyl group, yielding 2-(4-nitrophenyl)ethanol.

Protocol B: Advanced Mechanochemical Nitration (Protection-Free)

Best for high-yield, green chemistry applications[3],[4].

  • Reagent Loading: Into a 10 mL stainless steel milling jar, add 2-phenylethanol (1.0 eq), the saccharin-based organic nitrating reagent (NN) (1.2 eq), and Sc(OTf)₃ catalyst (10 mol%).

  • Liquid-Assisted Grinding (LAG): Add Hexafluoroisopropanol (HFIP) as the LAG solvent additive (η = 0.5 μL/mg). Add three stainless steel balls (∅ = 12 mm).

    • Self-Validation Check: Before sealing, verify the physical state of the mixture. The addition of HFIP is critical to facilitate nitro-group transfer via coordination[4]. The mixture should resemble a thick paste. If it forms a hard, dry cake, the mechanical energy will not transfer efficiently, resulting in unreacted starting material.

  • Milling: Mount the jar in a vibratory ball mill (e.g., Retsch Mixer Mill) and mill at 30 Hz for 3 hours.

  • Extraction: Extract the resulting paste with ethyl acetate, wash with saturated NaHCO₃, and purify via flash chromatography to isolate pure 2-(4-nitrophenyl)ethanol.

References

  • [1] 2-Methoxy-1-phenylethanol | Aromatic Functionalization. Benchchem.

  • [2] METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - RU2558329C1. Google Patents.

  • [3] Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent. ResearchGate.

  • [4] Green Chemistry - ArODES. HES-SO.

Sources

Technical Support Center: Solubility Optimization for 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Solubility Challenges

Compound: 2-(4-Amino-3-nitrophenyl)ethanol CAS: 15896-61-4 Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol [1][2]

The Core Problem: The "Ortho-Nitro" Effect

Users frequently report that this compound remains as a suspension in neutral water, even with vigorous vortexing.[1][2] The solubility failure is structural, not procedural.[2]

  • Intramolecular Hydrogen Bonding: The nitro group (-NO₂) at position 3 is ortho to the amino group (-NH₂) at position 4.[1][2] This proximity allows a strong intramolecular hydrogen bond to form between the amine hydrogen and the nitro oxygen.[2] This "locks" the polar groups, effectively hiding them from the solvent and making the molecule significantly more lipophilic than predicted [1].

  • Lattice Energy: The planar aromatic stacking, reinforced by the dipole moments of the nitro group, creates a stable crystal lattice that water molecules cannot easily penetrate at room temperature.[2]

  • Low Basicity: Due to the strong electron-withdrawing nature of the ortho-nitro group, the pKa of the aniline nitrogen is extremely low (predicted pKa < 1.0).[1][2] Consequently, the molecule does not protonate at physiological pH (7.[2]4) or even in weak acids (acetic acid), rendering pH adjustment ineffective for standard buffers [2].[2]

Troubleshooting Guide (FAQ)

Q1: I tried dissolving it in water at pH 4.0 using acetic acid, but it precipitated. Why?

Technical Insight: The pKa of the amino group in this electronic environment is likely below 1.0 due to the electron-withdrawing nitro group.[1][2] Diagnosis: At pH 4.0, the molecule remains >99.9% uncharged (neutral species).[2] Without a positive charge to interact with water, the hydrophobic aromatic core drives precipitation.[2] Solution: Do not rely on pH adjustment for solubility unless you can work at pH < 1.0 (e.g., 0.1 M HCl), which is rarely compatible with biological assays.[2] Switch to a Cosolvent System (see Protocol A).

Q2: What is the absolute maximum solubility in pure water?

Technical Insight: Experimental data for this specific isomer suggests a solubility range of 0.1 – 0.5 mg/mL in ambient water, often requiring sonication to reach the upper limit.[2] Diagnosis: This is insufficient for most stock solutions (typically required at 10-100 mM).[1][2] Solution: Never prepare aqueous stocks. Prepare a high-concentration stock in an organic solvent (DMSO or DMA) and dilute immediately before use.[1][2]

Q3: My 100 mM DMSO stock crashed out when I diluted it 1:100 into PBS. How do I fix this?

Technical Insight: This is "Solvent Shock." The rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse.[2] Diagnosis: The final concentration (1 mM) is likely above the thermodynamic solubility limit in PBS.[2] Solution:

  • Reduce Final Concentration: Target ≤ 100 µM in the assay.

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution or use a "solubility bridge" like PEG-400.[1][2]

  • Add Surfactant: Pre-dissolve Tween-80 in the PBS to create micelles that sequester the compound.[2]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this method for long-term storage.[1][2]

ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous)Dimethyl sulfoxide disrupts the intermolecular H-bonds.[1][2]
Concentration 50 mM ~9.1 mg/mL.[2] Higher concentrations (100 mM) may precipitate upon freeze-thaw cycles.[1][2]
Storage -20°CProtect from light (nitro compounds are photodegradable).[1][2]
Validation Visual CheckSolution must be clear yellow/orange.[2][3] Any turbidity indicates moisture contamination.[2]

Step-by-Step:

  • Weigh 9.1 mg of 2-(4-Amino-3-nitrophenyl)ethanol.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Aliquot into amber glass vials (avoid plastics that leach plasticizers).

Protocol B: Aqueous Dilution for Biological Assays (The "Solubility Bridge")

Use this method to transfer the compound into cell culture media or buffer without precipitation.[2]

Reagents:

  • Stock: 50 mM in DMSO (from Protocol A)

  • Cosolvent: PEG-400 (Polyethylene glycol)[1][2]

  • Buffer: PBS or Media (pre-warmed to 37°C)[1]

Procedure:

  • Prepare the Bridge: Mix the DMSO stock with pure PEG-400 in a 1:4 ratio.

    • Example: 10 µL DMSO Stock + 40 µL PEG-400.[1][2]

    • Result: 10 mM compound in 20% DMSO / 80% PEG-400.

  • Final Dilution: Pipette the Bridge mixture slowly into the bulk buffer/media while vortexing.

    • Target: 1:100 dilution.[2]

    • Final Composition: 100 µM compound, 0.2% DMSO, 0.8% PEG-400.[1][2]

  • Incubation: Allow to equilibrate for 15 minutes at room temperature. Check for turbidity (Tyndall effect) using a laser pointer or strong light.[2]

Decision Tree: Solubility Optimization

The following logic flow illustrates the decision-making process for solubilizing CAS 15896-61-4 based on experimental requirements.

SolubilityOptimization Start Start: Solubilize 2-(4-Amino-3-nitrophenyl)ethanol TargetConc What is the Target Concentration? Start->TargetConc HighConc High (> 1 mM) TargetConc->HighConc LowConc Low (< 100 µM) TargetConc->LowConc PureDMSO 100% DMSO or DMF (Stock Solution) HighConc->PureDMSO Organic Only Aqueous Aqueous Buffer (Assay Media) LowConc->Aqueous SolventChoice Select Solvent System Success Stable Solution PureDMSO->Success PrecipCheck Precipitation Observed? Aqueous->PrecipCheck AddCosolvent Add Cosolvent: PEG-400 (1-5%) or Ethanol (5%) PrecipCheck->AddCosolvent Yes PrecipCheck->Success No AddSurfactant Add Surfactant: Tween-80 (0.1%) or Cyclodextrin (HP-β-CD) AddCosolvent->AddSurfactant Still Precipitates AddSurfactant->Success Clear Fail Precipitation Persists: Reduce Conc. or Change Compound Form AddSurfactant->Fail Cloudy

Caption: Decision matrix for selecting the appropriate solvent system based on concentration requirements and observed precipitation events.

Solubility Data Summary

Solvent SystemSolubility Limit (Est. @ 25°C)Application
Water (pH 7.0) < 0.5 mg/mLNot recommended for stock.[1][2]
0.1 M HCl < 1.0 mg/mLPoor protonation due to low pKa.[2]
Ethanol ~ 20 mg/mLGood for intermediate dilution.[2]
DMSO > 50 mg/mLPreferred for Stock.
PBS + 5% DMSO ~ 0.1 mg/mLTypical limit for bioassays.[2]
PBS + 5% PEG-400 ~ 0.3 mg/mLEnhanced stability "Bridge".[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85669, 2-(4-Amino-3-nitrophenyl)ethanol. Retrieved March 7, 2026, from [Link]

  • European Commission Scientific Committee on Consumer Safety (SCCS). Opinion on HC Red n° 3. (Note: Refers to the structural isomer, providing relevant physicochemical context for nitroaniline derivatives). Retrieved March 7, 2026, from [Link]

Sources

Preventing oxidation of the alcohol group during nitro reduction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Alcohol Group Oxidation/Side-Reactions During Nitro Reduction

Ticket ID: CHEM-RED-NO2-OH Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Understanding the Risk

Before proceeding with a protocol, we must clarify the chemical risk. Users often report "loss of alcohol" or "side reactions" under two distinct categories. Identify which scenario fits your substrate:

SymptomChemical RealityCommon Cause
"My alcohol disappeared." Hydrogenolysis (Reduction)Benzylic alcohols are susceptible to C-O bond cleavage under standard catalytic hydrogenation (

), yielding an alkane.
"My alcohol became a ketone." Oxidation (Dehydrogenation)Occurs during Transfer Hydrogenation . If the reaction conditions allow equilibrium, your substrate alcohol may act as the hydrogen donor, oxidizing itself to a ketone/aldehyde.
"My product is dark/unstable." Incomplete Reduction Formation of hydroxylamine (

) intermediates which re-oxidize in air to nitroso (

) species.

Decision Matrix: Reagent Selection

Use this logic flow to select the safest method for your specific alcohol type.

ReagentSelection Start Substrate Analysis AlcoholType Type of Alcohol Group? Start->AlcoholType Benzylic Benzylic / Allylic (High Hydrogenolysis Risk) AlcoholType->Benzylic Aliphatic Aliphatic / Saturated (Low Risk) AlcoholType->Aliphatic FeNH4Cl Method A: Fe / NH4Cl (Gold Standard) Benzylic->FeNH4Cl Preferred Dithionite Method B: Sodium Dithionite (Mild, Aqueous) Benzylic->Dithionite If water soluble PtO2 Method C: H2 + PtO2 (Adams) (Avoid Pd/C) Benzylic->PtO2 If gas hydrogenation required Aliphatic->FeNH4Cl StandardPd Standard H2 + Pd/C (Acceptable) Aliphatic->StandardPd TransferH Transfer Hydrogenation (Risk of Oxidation) Aliphatic->TransferH Use Formate Donor Only caption Figure 1: Reagent Selection Logic for Chemoselective Nitro Reduction

Standard Operating Procedures (SOPs)

Method A: Iron/Ammonium Chloride ( )

Best For: Benzylic alcohols, complex substrates, and preventing oxidation/hydrogenolysis. Mechanism: Single electron transfer (SET) on the metal surface. The slightly acidic nature of


 activates the nitro group without affecting the alcohol.

Protocol:

  • Stoichiometry: Substrate (1 equiv), Iron Powder (3-5 equiv),

    
     (5-10 equiv).
    
  • Solvent: Ethanol/Water (3:1 or 4:1 ratio). Crucial: Water is required to dissolve

    
    .[1]
    
  • Setup:

    • Dissolve substrate in Ethanol.[1]

    • Dissolve

      
       in minimal water and add to the vessel.
      
    • Add Iron powder (325 mesh recommended for surface area).

  • Reaction: Reflux vigorously (

    
    ) for 1–4 hours.
    
    • Checkpoint: Monitor TLC.[2][3][4] The reaction typically passes through a hydroxylamine intermediate (more polar than nitro, less polar than amine). Ensure this spot disappears.

  • Workup (Critical Step):

    • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron oxide sludge.

    • Wash: Wash the Celite pad with hot ethanol.

    • Concentration: Evaporate the ethanol.

    • Extraction: Partition the residue between Ethyl Acetate and Water.[1] The amine will be in the organic layer; inorganic salts remain in the water.

Method B: Sodium Dithionite ( )

Best For: Water-soluble substrates, mild conditions, avoiding heavy metals. Mechanism: Dithionite acts as a soluble electron donor in alkaline/neutral media.

Protocol:

  • Stoichiometry: Substrate (1 equiv),

    
     (3-5 equiv).
    
  • Solvent: THF/Water or Dioxane/Water (1:1).

  • Reaction:

    • Dissolve substrate in solvent.[1][2][3]

    • Add solid

      
       slowly (exothermic).
      
    • Stir at RT or mild heat (

      
      ).
      
    • Note: If the reaction stalls, adding a catalytic amount of Methyl Viologen (electron transfer agent) can accelerate the rate.

  • Workup:

    • Quench with water.[3]

    • Extract with organic solvent (DCM or EtOAc).[1]

    • Warning: Dithionite degrades to sulfites/sulfates. Ensure the aqueous layer is disposed of correctly.

Troubleshooting & FAQs

Q1: Why did my alcohol oxidize to a ketone? I thought I was reducing!

Diagnosis: You likely used Transfer Hydrogenation (e.g., Pd/C + Isopropanol or Pd/C + Ammonium Formate). Root Cause: In transfer hydrogenation, the catalyst shuttles hydrogen. If you use a secondary alcohol (like isopropanol) as the solvent/donor, the equilibrium allows your substrate's alcohol to donate hydrogen, becoming a ketone (Oppenauer oxidation logic). Fix:

  • Switch to Method A (

    
    ) .
    
  • If you must use transfer hydrogenation, use Ammonium Formate as the donor (irreversible) and Methanol as the solvent. Do not use secondary alcohols as solvents.

Q2: I used and my benzylic alcohol is gone.

Diagnosis: Hydrogenolysis. Root Cause: Palladium is excellent at cleaving benzylic C-O bonds. Fix:

  • Switch Catalyst: Use Platinum Oxide (

    
    , Adams Catalyst). It reduces nitro groups rapidly but is poor at hydrogenolysis.
    
  • Poison the Catalyst: Add Diphenylsulfide (

    
    , 0.1 equiv) to the Pd/C reaction. This deactivates the sites responsible for hydrogenolysis while permitting nitro reduction [1].
    
Q3: The reaction is stuck at the hydroxylamine ( ) stage.

Diagnosis: Incomplete reduction. Root Cause: Insufficient reducing power or pH issues. Fix:

  • For Fe reduction: Add more Iron powder and ensure vigorous mechanical stirring (magnetic stirring often fails with heavy iron sludge). Increase temperature to reflux.

  • For Dithionite: Add a fresh batch of reagent (dithionite degrades in solution over time).[3]

Workflow Visualization: Iron Reduction

IronReductionWorkflow Setup Setup: Substrate + EtOH + aq. NH4Cl + Fe Reflux Reflux: 1-4 Hours (Vigorous Stirring) Setup->Reflux Check TLC Check: Nitro gone? Hydroxylamine gone? Reflux->Check Check->Reflux No (Add more Fe) Filter Workup: Filter Hot (Celite) Remove Fe Sludge Check->Filter Yes Extract Extraction: EtOAc / Water Isolate Amine Filter->Extract caption Figure 2: Workflow for Iron-Mediated Nitro Reduction

Comparative Data Table

MethodChemoselectivity (Alcohol)Benzylic Alcohol Safe?Risk of Oxidation?Scalability
Fe /

Excellent Yes Very LowHigh (Kg scale)

Excellent Yes Very LowMedium

+ Pd/C
PoorNo (Hydrogenolysis)LowHigh
Transfer Hydrog. VariableYesHigh (if improper solvent)High

GoodYesLowLow (Acidic waste)

References

  • Selective Reduction of Nitro Compounds: Source: Org.[5][6] Syn. Coll. Vol. 3, p. 82 (1955); Vol. 28, p. 91 (1948). Context: Demonstrates the utility of Platinum Oxide for avoiding hydrogenolysis. Link:

  • Iron/Ammonium Chloride Reduction: Source: Ramadas, K., & Srinivasan, N. (1992).[4] Synthetic Communications. Context: The definitive protocol for mild, chemoselective reduction using Fe/NH4Cl. Link:

  • Sodium Dithionite Reduction: Source: BenchChem Technical Support / J. Org. Chem. Context: Protocols for aqueous-compatible nitro reduction.[1][7] Link:

  • Prevention of Hydrogenolysis: Source: Mori, A., et al. (1985). Chem. Pharm. Bull. Context: Use of catalyst poisons (diphenylsulfide) to prevent benzylic C-O cleavage. Link:

Sources

Technical Support Center: Purification of 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4)[1][2]. This compound is a critical intermediate in the synthesis of pharmaceutical agents and advanced dyes[3]. Due to the presence of both an electron-rich amine and an electron-withdrawing nitro group on the aromatic ring, this molecule presents unique crystallization challenges, including oxidative degradation and liquid-liquid phase separation (LLPS)[4][5].

This guide provides researchers and process chemists with field-proven standard operating procedures (SOPs), mechanistic troubleshooting, and self-validating workflows to ensure high-purity crystalline recovery.

Physicochemical Profile & Solvent Strategy

Successful recrystallization relies on exploiting the differential solubility of the target molecule versus its impurities. 2-(4-Amino-3-nitrophenyl)ethanol contains a lipophilic aromatic core balanced by hydrophilic hydrogen-bonding moieties (-NH₂, -OH, -NO₂).

Table 1: Physicochemical Properties & Crystallization Parameters

ParameterValue / DescriptionProcess Implication
CAS Number 15896-61-4[1][2]Unique identifier for raw material sourcing.
Molecular Weight 182.18 g/mol [1]Used for precise supersaturation calculations.
Appearance Deeply colored crystalline solidColor makes visual purity assessment difficult; requires rigorous decolorization.
H-Bonding Profile 3 Donors, 4 AcceptorsHighly prone to solvent-solute interactions.
Optimal Solvent System Ethanol / Water (Co-solvent)[5]Ethanol provides high-temperature solubility; water acts as an anti-solvent to tune the metastable zone.

Standard Operating Procedure (SOP): Co-Solvent Recrystallization

This protocol utilizes an ethanol/water co-solvent system. The workflow is designed as a self-validating system : each step contains a visual or physical checkpoint to confirm the thermodynamic state of the solution before proceeding.

Step-by-Step Methodology
  • Dissolution: Suspend the crude 2-(4-Amino-3-nitrophenyl)ethanol in a minimal volume of absolute ethanol (approx. 3–5 mL per gram of crude) in a round-bottom flask. Heat to 70–75 °C under gentle reflux until complete dissolution is achieved.

  • Decolorization (Critical): Add 5% w/w activated charcoal. Causality: The aniline moiety is highly susceptible to air oxidation, forming dark, highly conjugated polymeric impurities[5]. Charcoal physically adsorbs these high-molecular-weight byproducts. Boil gently for 5 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-heated Celite pad using a stemless funnel. Validation Check: The filtrate must be completely free of black particulates. If charcoal passes through, refilter immediately.

  • Anti-Solvent Addition: Return the clear filtrate to the heat source (70 °C). Add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (the cloud point).

    • Self-Validation: Immediately add 1–2 drops of hot ethanol. The solution must turn perfectly clear. If it remains cloudy, the water ratio is too high, and the system is at risk of oiling out.

  • Controlled Cooling & Seeding: Remove the flask from the heat source. Allow it to cool undisturbed at a rate of approx. 0.2–0.5 °C/min. To bypass phase separation, introduce a few authentic seed crystals of the pure compound at 55 °C[4][6].

  • Isolation: Once the flask reaches room temperature, transfer it to an ice-water bath (0–5 °C) for 30 minutes to maximize lattice formation. Isolate the crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with a minimal volume of ice-cold 1:1 ethanol/water to displace the impurity-laden mother liquor. Dry in a vacuum oven at 45 °C to a constant weight.

Recrystallization Workflow Diagram

Workflow Crude Crude 2-(4-Amino-3-nitrophenyl)ethanol Dissolve Dissolution in Hot Ethanol (70-75 °C) Crude->Dissolve Charcoal Add Activated Charcoal (Decolorization) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Remove Impurities) Charcoal->HotFilter AntiSolvent Dropwise Addition of Hot Water (Anti-solvent) HotFilter->AntiSolvent Cooling Controlled Cooling (0.2 - 0.5 °C/min) AntiSolvent->Cooling Nucleation Nucleation & Crystal Growth Cooling->Nucleation Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Pure Pure Crystalline Product Isolation->Pure

Recrystallization workflow for 2-(4-Amino-3-nitrophenyl)ethanol highlighting critical control points.

Troubleshooting & FAQs

Q1: Why is my product "oiling out" (forming a second liquid phase) instead of crystallizing?

Symptom: As the solution cools, it turns milky, and a dense, dark oil settles at the bottom of the flask instead of forming solid crystals. Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the system's supersaturation trajectory crosses the spinodal decomposition curve before reaching the metastable zone for solid nucleation[4]. Because solute molecules in the oil phase have high mobility, this secondary liquid acts as an excellent solvent for impurities, effectively ruining the purification process[6]. Solution:

  • Reheat the mixture to 70 °C until it forms a single, clear homogeneous phase.

  • Add 10–20% more ethanol to shift the phase boundary away from the upper consolute temperature.

  • Cool the solution much more slowly and introduce seed crystals just before the expected cloud point. Seeding provides an immediate surface for heterogeneous nucleation, bypassing the LLPS boundary entirely[4].

Q2: The crystals are precipitating too quickly as a fine, amorphous powder. Is this acceptable?

Symptom: Sudden, massive precipitation ("crashing out") yielding a fine powder rather than distinct, macroscopic crystals. Causality: High supersaturation combined with rapid cooling leads to uncontrolled, instantaneous nucleation. Fine powders possess a massive surface area that traps mother liquor and surface impurities (e.g., regioisomers from upstream nitration steps) within the interstitial spaces. Solution: Redissolve the powder by heating. Reduce the volume of the anti-solvent (water) and decrease the cooling rate. A proper crystallization should take 1 to 2 hours to reach room temperature.

Q3: How do I handle persistent dark brown/black discoloration in my final isolated product?

Symptom: The isolated crystals retain a dark, muddy tint even after the cold wash step. Causality: Nitroaniline derivatives are highly prone to oxidative degradation. The primary amine group can oxidize to form azo or quinoid-type polymeric impurities that co-crystallize or coat the target lattice[5]. Solution: Ensure the decolorization step uses fresh, highly active charcoal. If the problem persists, perform the entire recrystallization under an inert atmosphere (Nitrogen or Argon). Furthermore, ensure your washing solvent is strictly ice-cold (0 °C); using room-temperature wash solvent will partially redissolve your purified lattice into the impurity-laden mother liquor on the filter.

Phase Behavior & Oiling Out Diagram

PhaseBehavior cluster_0 Undesirable Pathway (LLPS) cluster_1 Optimized Pathway Supersat Supersaturated Solution (Ethanol/Water) OilingOut Liquid-Liquid Phase Separation (Oiling Out) Supersat->OilingOut Rapid Cooling / High Supersaturation Seeding Introduction of Seed Crystals (Before Cloud Point) Supersat->Seeding Controlled Cooling / Optimal Solvent Ratio Impure Impurity Trapping in Oil Phase OilingOut->Impure Amorphous Amorphous Solid / Impure Mass Impure->Amorphous Metastable Metastable Zone Control Seeding->Metastable Crystal High-Purity Crystal Lattice Metastable->Crystal

Phase behavior pathways illustrating oiling out (LLPS) versus controlled crystallization.

References

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development, 2005, 9(6), 943–950. URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, 2019, 23(9), 2001–2008. URL:[Link]

Sources

Technical Support Center: Isolation and Purification of 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the fundamental physicochemical principles governing the separation of 2-(4-Amino-3-nitrophenyl)ethanol from its positional isomers.

When synthesizing this compound—typically via the nitration of protected 2-(4-aminophenyl)ethanol—the generation of positional isomers is inevitable. Successfully removing these impurities requires exploiting subtle differences in polarity and basicity. This guide provides field-proven, self-validating workflows to ensure high-purity isolation for downstream drug development applications.

I. Diagnostic FAQs: Understanding Isomer Physicochemistry

Q: Why does my synthesis yield a mixture of isomers, and why are they so difficult to separate? During the nitration of the aromatic ring, the nitro group can attach to different positions relative to the amino group. The target molecule, 2-(4-Amino-3-nitrophenyl)ethanol, has the nitro group at the 3-position (ortho to the amino group). However, side reactions often produce isomers like 2-(4-amino-2-nitrophenyl)ethanol, where the nitro group is meta to the amino group. Because these isomers have identical molecular weights and similar functional groups, standard recrystallization often fails to achieve baseline separation.

Q: How do the physicochemical properties of the target compound differ from its isomers? The key to separation lies in intramolecular hydrogen bonding . In the target ortho-isomer, the close proximity of the -NH₂ and -NO₂ groups allows them to form a strong intramolecular hydrogen bond. This internal bonding has two critical effects:

  • Reduced Polarity: It masks the polar functional groups from interacting with external environments (like silica gel).

  • Reduced Basicity (Lower pKa): It ties up the nitrogen's lone pair, making the amino group significantly less basic. Isomers with the nitro group in the meta or para positions cannot form this intramolecular bond, rendering them more polar and more basic.

II. Analytical Resolution & Troubleshooting

Q: My TLC spots are co-eluting. How can I improve the resolution to track the isomers? If your spots are smearing or co-eluting, your mobile phase is likely too polar or lacks the selectivity needed to differentiate the hydrogen-bonded states.

Solution: Switch to a strictly controlled Normal Phase Thin-Layer Chromatography (TLC) system. A solvent system of ethyl acetate and hexane is 1[1]. Because the target compound is less polar (due to intramolecular H-bonding), it will exhibit a higher R_f value compared to the more polar meta-isomers.

III. Preparative Separation Workflows

Workflow A: Silica Gel Chromatography (Exploiting Polarity)

This workflow utilizes the polarity differences described above. In normal phase chromatography, the target ortho-isomer2 than its meta or para counterparts[2].

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column using 100% Hexane.

    • Self-Validation: Inspect the column bed under a strong light. Ensure the bed is perfectly level and free of channeling bubbles, which would cause band broadening and ruin the separation of closely eluting isomers.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) and carefully apply it to the top of the silica bed.

  • Elution: Elute using a step gradient of Hexane:Ethyl Acetate, starting at 90:10 and gradually ramping to 70:30.

  • Fraction Collection: Collect 20 mL fractions.

    • Self-Validation: Spot every third fraction on a silica TLC plate and develop in Hexane:EtOAc (50:50). The target compound will appear as the first eluting yellow/orange spot (highest R_f). If a lower R_f spot begins to appear, immediately switch collection flasks. The separation is validated when TLC confirms only a single, high-R_f spot in the pooled fractions.

  • Isolation: Pool the pure fractions and remove the solvent via rotary evaporation to yield the pure target compound.

SilicaChromatography Crude Crude Mixture (Target + Positional Isomers) Silica Silica Gel Column Mobile Phase: Hexane/EtOAc (70:30) Crude->Silica Target Fraction 1: Target Compound 2-(4-Amino-3-nitrophenyl)ethanol (H-Bonded, Low Polarity) Silica->Target Fast Elution (High Rf) Isomer Fraction 2: Isomeric Impurities e.g., 2-(4-Amino-2-nitrophenyl)ethanol (No H-Bond, High Polarity) Silica->Isomer Slow Elution (Low Rf)

Chromatographic Elution Profile Based on Isomer Polarity.

Workflow B: Differential Acid-Base Extraction (Exploiting Basicity)

If scaling up chromatography is cost-prohibitive, you can exploit the pKa differences between the isomers. By carefully tuning the pH of an aqueous wash, you can3, drawing them into the aqueous phase while the target remains in the organic phase[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc) or Toluene.

  • Acidic Extraction: Add 50 mL of precisely titrated 1.0 M HCl (aq) to the separatory funnel. Shake vigorously and vent.

  • Phase Separation & pH Check: Allow the layers to separate.

    • Self-Validation: Draw a few drops of the aqueous layer and test with pH paper. The pH must remain < 2. If the pH is > 2, the acid has been entirely neutralized by the basic isomers. Add an additional 20 mL of 1.0 M HCl and repeat the extraction. This ensures complete protonation of the impurities.

  • Organic Wash: Wash the organic layer with 50 mL of brine to remove residual acid and water.

  • Verification:

    • Self-Validation: Spot the organic layer on a TLC plate alongside the crude starting material. The organic layer must show the complete disappearance of the lower-R_f isomer spots, confirming successful extraction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target compound.

AcidBaseExtraction Start Dissolve Crude in EtOAc/Toluene AddAcid Extract with 1.0 M HCl (aq) Start->AddAcid OrgLayer Organic Layer Target Compound (Unprotonated) Due to lower pKa AddAcid->OrgLayer Phase Separation AqLayer Aqueous Layer Isomeric Impurities (Protonated) Due to higher pKa AddAcid->AqLayer Phase Separation Evaporate Concentrate Organic Phase Yields Pure Target OrgLayer->Evaporate Neutralize Neutralize with NaOH Discard Isomer Waste AqLayer->Neutralize

Workflow for Acid-Base Differential Extraction of Isomers.

IV. Quantitative Data Summary

The following table summarizes the key physicochemical differences utilized in the separation workflows above:

Physicochemical Property2-(4-Amino-3-nitrophenyl)ethanol (Target)Positional Isomers (e.g., 4-Amino-2-nitro...)Causality / Impact on Separation
Regiochemistry Nitro is ortho to AminoNitro is meta or para to AminoDictates intramolecular interactions.
Intramolecular H-Bond Strong (NH₂ ⋯ NO₂)AbsentReduces exposed polarity of the target.
Relative Polarity LowHighTarget elutes first on normal-phase silica.
Typical TLC R_f (Hexane:EtOAc 1:1) ~0.65~0.30 - 0.40Enables clear visual tracking during chromatography[1].
Estimated pKa (Conjugate Acid) ~1.0 - 2.0 (Less Basic)~3.0 - 4.5 (More Basic)Allows selective protonation of isomers using dilute HCl[3].

V. References

  • Title: Radial Chromatography for the Separation of Nitroaniline Isomers Source: Journal of Chemical Education - ACS Publications URL:

  • Title: US2671110A - Separation of isomeric mixtures of nitroanilines Source: Google Patents URL:

  • Title: Analyzing Nitroaniline Isomers via TLC Source: Scribd URL:

Sources

Technical Support Center: Troubleshooting Low Conversion in Henry Reactions for Phenethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The Henry (nitroaldol) reaction between benzaldehydes and nitromethane is the foundational C–C bond-forming step in the synthesis of phenethyl alcohols (achieved via subsequent reduction of the intermediate β-nitro alcohol). However, researchers frequently encounter stalled conversions or poor yields. As a Senior Application Scientist, I have structured this guide to move beyond generic "catalyst failure" assumptions. Low conversion is almost always a symptom of a thermodynamic equilibrium trap (Retro-Henry) or a kinetic diversion into side products (dehydration or Cannizzaro reactions).

Below is a mechanistic troubleshooting framework, complete with root-cause analyses, quantitative benchmarking, and a self-validating protocol.

Diagnostic Logic & Workflow

Before altering your protocol, you must identify the chemical dead-end your reaction has reached. Run a crude


H NMR or HPLC analysis to determine the dominant species in your stalled mixture and follow the logic tree below.

Troubleshooting Start Low Conversion Rate Detected Analyze Analyze Crude Mixture (1H NMR / HPLC) Start->Analyze Unreacted High Unreacted Aldehyde Analyze->Unreacted Styrene β-Nitrostyrene Present Analyze->Styrene Cannizzaro Cannizzaro Products Analyze->Cannizzaro Retro Retro-Henry or Catalyst Deactivation Unreacted->Retro Dehydration Base-Catalyzed Dehydration Styrene->Dehydration StrongBase Excessive Base Strength Cannizzaro->StrongBase Sol1 Optimize Solvent (EtOH) Lower Temp to 0°C Retro->Sol1 Sol2 Reduce Temp to -17°C Use Milder Base Dehydration->Sol2 Sol3 Switch to Cu(II) Complex or DABCO StrongBase->Sol3

Diagnostic workflow for troubleshooting low conversion in Henry reactions.

Root Cause Analysis & FAQs

Q1: My reaction stalls at 40-50% conversion, and crude NMR shows mostly unreacted benzaldehyde. What is happening? A: You are experiencing the Retro-Henry reaction . The nitroaldol condensation is inherently reversible. When the rate of the reverse reaction equals the forward reaction, the system stalls[1].

  • Causality & Solution: To overcome this thermodynamic trap, you must stabilize the β-nitro alkoxide intermediate. Switching from an aprotic solvent (like THF) to a protic solvent (like methanol or ethanol) provides vital hydrogen-bonding stabilization to the charged intermediates, pushing the equilibrium forward. For example,2, whereas the exact same catalyst in THF yields 0% conversion[2]. Additionally, use a large excess of nitromethane (10–24 equivalents) to drive the reaction forward via Le Chatelier's principle[3].

Q2: I am trying to synthesize 2-nitro-1-phenylethanol, but my yield is low and I see a bright yellow byproduct. Why? A: Your β-nitro alcohol is undergoing base-catalyzed dehydration to form β-nitrostyrene (a highly conjugated, yellow alkene)[4].

  • Causality & Solution: The α-proton of the newly formed β-nitro alcohol is highly acidic. If your base is too strong or the temperature exceeds room temperature, the hydroxyl group is eliminated[1]. Lower the reaction temperature immediately. Studies demonstrate that5[5]. Maintain the reaction at 0 °C to -17 °C, and switch to a milder base like DABCO[6] or a Lewis acidic Cu(II) complex.

Q3: My aqueous/heterogeneous catalytic system shows negligible activity (e.g., <20% yield). How do I fix this? A: You are facing mass transfer limitations due to the poor water solubility of the organic substrates and conventional catalysts[7].

  • Causality & Solution: In biphasic or aqueous systems, the aldehyde and nitromethane cannot efficiently interact with the catalyst active sites. Employ amphiphilic or thermoresponsive polymer-bound catalysts (e.g., CuII-PN50Fe5O5). These form micellar nanoreactors that concentrate the hydrophobic substrates near the copper centers, 7[7].

Quantitative Data: Condition Benchmarking

The following table summarizes the impact of reaction conditions on conversion rates and side-product formation based on literature standards. Use this to benchmark your current protocol.

Catalyst SystemSolventTemp (°C)Time (h)Conversion / YieldPrimary Issue / Side Product
Cu(OAc)₂ + SalicylaldimineMethanol252498% None (Optimal)[2]
Cu(OAc)₂ + SalicylaldimineTHF25240% Retro-Henry dominant[2]
Chiral Cu(II) Complex (S)-Cu1Ethanol502455% (Alkene)Dehydration to β-nitrostyrene[5]
Conventional NC-Bn-CuWater254820% Mass transfer limitation[7]
Thermoresponsive CuII-PN50Fe5O5Water251296% None (Micellar enhancement)[7]
DABCO (20 mol%)DMSO252583% Catalyst poisoning if added all at once[6]

Standard Operating Procedure (SOP): High-Conversion Asymmetric Henry Reaction

This self-validating protocol utilizes a Copper(II) catalyst system designed to suppress both the Retro-Henry and dehydration pathways, yielding the β-nitro alcohol precursor required for phenethyl alcohol synthesis.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol)

  • Cu(OAc)₂·H₂O (10 mol%)

  • Chiral Salicylaldimine Ligand (10 mol%)

  • Absolute Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 10 mol% Cu(OAc)₂·H₂O and 10 mol% chiral ligand in 2.0 mL of absolute ethanol. Stir at room temperature for 1 hour.

    • Self-Validation Check: The solution must transition to a deep green/blue color, confirming the formation of the active Lewis acid complex.

  • Substrate Activation: Add 1.0 mmol of benzaldehyde to the catalyst solution. Stir for 10 minutes.

    • Causality: The Cu(II) center coordinates with the carbonyl oxygen, increasing its electrophilicity without the need for harsh, dehydrating bases[2].

  • Nucleophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 10.0 mmol of nitromethane.

    • Causality: The 10-fold excess of nitromethane forces the equilibrium forward (Le Chatelier's principle). The 0 °C temperature kinetically traps the β-nitro alcohol, preventing base-catalyzed dehydration into β-nitrostyrene[3][5].

  • In-Process Monitoring: Stir the reaction at 0 °C for 24 hours. At the 12-hour mark, pull a 10 µL aliquot, quench with 0.1 M HCl, and extract with ethyl acetate.

    • Self-Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1) alongside a benzaldehyde standard. The absence of a highly UV-active, non-polar spot (Rf ~0.8) confirms that no β-nitrostyrene is forming. A growing spot at Rf ~0.3 indicates successful β-nitro alcohol formation.

  • Quench and Isolation: Once the aldehyde is consumed, quench the reaction with 5 mL of saturated aqueous NH₄Cl to demetalate the product. Extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield pure (R)-2-nitro-1-phenylethanol. (Note: This intermediate can subsequently be reduced using Pd/C and H₂ or LiAlH₄ to yield the final phenethyl alcohol).

References

  • Source: niscpr.res.
  • Source: mdpi.
  • Salicylaldimine based copper (II)
  • Source: encyclopedia.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II)
  • Catalytic Asymmetric Nitroaldol (Henry)
  • Source: semanticscholar.
  • Source: wikipedia.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 2-(4-Amino-3-nitrophenyl)ethanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-(4-Amino-3-nitrophenyl)ethanol, a substituted aromatic compound of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a rigorously predicted spectrum based on established principles of NMR theory and substituent effects. To provide a robust analytical context, we will compare this predicted spectrum with the experimental data of two structurally related alternatives: 2-(4-Aminophenyl)ethanol and o-Nitroaniline . This comparative approach will highlight the profound influence of aromatic substituents on the 1H NMR spectrum, thereby offering researchers a practical framework for interpreting the spectra of similarly complex molecules.

The Foundational Role of Substituents in 1H NMR

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) dramatically alter the electron density of the ring, shielding or deshielding adjacent protons.[1] In our target molecule, 2-(4-Amino-3-nitrophenyl)ethanol, the benzene ring is trisubstituted with:

  • An amino group (-NH2) : A strong electron-donating group that increases electron density, particularly at the ortho and para positions, causing upfield shifts (lower ppm).[2]

  • A nitro group (-NO2) : A powerful electron-withdrawing group that decreases electron density, especially at the ortho and para positions, leading to significant downfield shifts (higher ppm).[3]

  • An ethanol group (-CH2CH2OH) : A weakly activating alkyl group.

The interplay of these groups dictates the precise chemical shifts and coupling patterns of the aromatic protons, creating a unique spectral fingerprint.

Experimental Protocol for 1H NMR Spectrum Acquisition

Trustworthy spectral data begins with a meticulous and standardized experimental protocol. The following procedure outlines the best practices for acquiring a high-resolution 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid sample (e.g., 2-(4-Amino-3-nitrophenyl)ethanol).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. DMSO-d6 is often preferred for compounds with labile protons (-OH, -NH2) as it can slow down exchange rates.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds).

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in a pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • (Optional) D2O Shake Experiment :

    • To confirm the identity of exchangeable -OH and -NH2 protons, add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum.[5] The signals corresponding to the -OH and -NH2 protons will diminish or disappear due to proton-deuterium exchange.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock 5. Lock & Shim insert->lock acquire 6. Acquire FID lock->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase calibrate 9. Calibrate to TMS phase->calibrate integrate 10. Integrate & Analyze calibrate->integrate

Figure 1: Standard workflow for 1H NMR spectral acquisition.

Analysis of 2-(4-Amino-3-nitrophenyl)ethanol: A Predicted Spectrum

The structure of 2-(4-Amino-3-nitrophenyl)ethanol presents three distinct aromatic protons and several aliphatic and labile protons. The predicted 1H NMR data is summarized in Table 1.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5~8.0 - 8.2dJ5,6 ≈ 2-3 Hz1HOrtho to the strongly EWG -NO2 group, resulting in a significant downfield shift. Appears as a doublet due to coupling with H-6.
H-2~7.2 - 7.4ddJ2,6 ≈ 8-9 Hz, J2,5 ≈ 2-3 Hz1HOrtho to the -CH2CH2OH group and meta to the -NO2 group. Appears as a doublet of doublets due to coupling with H-6 and H-5.
H-6~6.8 - 7.0dJ6,2 ≈ 8-9 Hz1HOrtho to the strongly EDG -NH2 group, causing a notable upfield shift. Appears as a doublet from coupling with H-2.
-CH2-Ar~2.8 - 3.0tJ ≈ 6-7 Hz2HBenzylic protons, deshielded by the aromatic ring. Coupled to the adjacent -CH2OH protons.
-CH2-OH~3.7 - 3.9tJ ≈ 6-7 Hz2HProtons on a carbon adjacent to an electronegative oxygen atom, shifted downfield.[5] Coupled to the benzylic -CH2- protons.
-NH2~5.0 - 6.0br s-2HLabile protons. Chemical shift is solvent and concentration-dependent. Often appears as a broad singlet.
-OH~4.5 - 5.5br s-1HLabile proton. Chemical shift is variable and often appears as a broad singlet.[6]

Table 1: Predicted 1H NMR Spectral Data for 2-(4-Amino-3-nitrophenyl)ethanol (in DMSO-d6).

Comparative Analysis with Structural Alternatives

The utility of the predicted spectrum is best understood when compared against real-world data from similar molecules. This comparison validates our predictions and illuminates the specific spectral consequences of structural modifications.

G cluster_target Target: 2-(4-Amino-3-nitrophenyl)ethanol cluster_alt1 Alternative 1: 2-(4-Aminophenyl)ethanol cluster_alt2 Alternative 2: o-Nitroaniline Target Target Alt1 Alt1 Alt2 Alt2

Figure 2: Structures of the target compound and its comparative alternatives.
Comparison Data
CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Key Differentiator
2-(4-Amino-3-nitrophenyl)ethanol (Predicted) H-5: ~8.1 (d)H-2: ~7.3 (dd)H-6: ~6.9 (d)-CH2Ar: ~2.9 (t)-CH2OH: ~3.8 (t)Presence of a strongly deshielded proton (H-5) due to the ortho -NO2 group.
2-(4-Aminophenyl)ethanol (Experimental) [7]~6.9-7.0 (d, 2H)~6.6-6.7 (d, 2H)-CH2Ar: ~2.7 (t)-CH2OH: ~3.8 (t)The entire aromatic region is shifted significantly upfield due to the absence of the EWG -NO2 group. The spectrum shows simple AA'BB' pattern.
o-Nitroaniline (Predicted/Typical) ~8.1 (dd, 1H)~7.3-7.5 (m, 1H)~6.7-6.9 (m, 2H)N/AIsolates the aromatic system. The proton ortho to the -NO2 and meta to -NH2 is the most deshielded, serving as a model for H-5 in our target compound.

Table 2: Comparative 1H NMR Data.

Discussion of Spectral Differences
  • The Impact of the Nitro Group: The most dramatic difference is observed in the aromatic region. The experimental spectrum of 2-(4-Aminophenyl)ethanol shows two doublets in the upfield region (~6.6-7.0 ppm).[7] In contrast, our predicted spectrum for the target compound features a significantly deshielded proton (H-5) at ~8.1 ppm. This ~1.1-1.5 ppm downfield shift is a direct consequence of the powerful electron-withdrawing and anisotropic effects of the adjacent nitro group.[8] This single peak is a clear diagnostic marker for the presence and position of the nitro substituent.

  • Symmetry and Multiplicity: 2-(4-Aminophenyl)ethanol possesses a C2 axis of symmetry (ignoring the free rotation of the side chain), leading to a simpler AA'BB' splitting pattern in its aromatic region. The introduction of the nitro group in the 3-position on our target molecule breaks this symmetry. This results in three distinct aromatic signals, each with a unique chemical shift and a more complex splitting pattern (d, dd, d), which provides rich information about the relative positions of the protons.

  • Aliphatic Side Chain: The chemical shifts of the ethanol side chain protons (-CH2-Ar and -CH2-OH) are less affected by the nitro group, as electronic effects diminish with distance. We predict only minor shifts for these protons between the target compound and 2-(4-Aminophenyl)ethanol . Their characteristic triplet-of-triplets pattern, arising from coupling to each other, remains a constant feature, confirming the presence of the 2-phenylethanol moiety.

Conclusion

This guide demonstrates that even without an experimental spectrum, a detailed and reliable analysis of a molecule's 1H NMR spectrum can be achieved through a predictive and comparative approach. By understanding the fundamental principles of substituent effects, we can accurately forecast the chemical shifts and multiplicities for 2-(4-Amino-3-nitrophenyl)ethanol. The comparison with structurally analogous compounds, 2-(4-Aminophenyl)ethanol and o-Nitroaniline, provides a powerful validation of these predictions and underscores how subtle changes in molecular structure manifest as clear, interpretable differences in the NMR spectrum. For researchers in drug development, this methodology is invaluable for confirming molecular identity, verifying synthetic routes, and elucidating the structure of novel compounds.

References

  • University of Calgary. (n.d.). Proton-Deuterium Exchange. Chem.libretexts.org. Retrieved from [Link]

  • Griffith University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Borowski, P., Janowski, T., & Woliński, K. (2000). 1H NMR spectrum of ethanol. Molecular Physics, 98(17), 1331-1339. Retrieved from [Link]

  • Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1227. Retrieved from [Link]

  • Taylor & Francis Online. (2000). 1H NMR spectrum of ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian journal, 13(7), 877–881. Retrieved from [Link]

  • Filo. (2025). What is the ortho effect of nitro group on aniline? Retrieved from [Link]

Sources

Analytical Differentiation of 2-(4-Amino-3-nitrophenyl)ethanol and 2-(4-Amino-2-nitrophenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing positional isomers (regioisomers) is a frequent and critical challenge in drug development, quality control, and synthetic organic chemistry. 2-(4-Amino-3-nitrophenyl)ethanol and 2-(4-amino-2-nitrophenyl)ethanol share the same molecular weight and functional groups, making them indistinguishable by standard low-resolution mass spectrometry.

However, the relative positioning of their electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups fundamentally alters their electronic distribution and three-dimensional physicochemical behavior. As a Senior Application Scientist, I have designed this guide to objectively compare these two regioisomers, providing the mechanistic causality behind their analytical differences and the self-validating experimental protocols required to definitively distinguish them.

Structural Causality: Electronic Effects and Intramolecular Hydrogen Bonding

To understand how to separate and identify these compounds, we must first analyze their structural motifs:

  • Compound A: 2-(4-Amino-3-nitrophenyl)ethanol (The 3,4-Isomer): In this molecule, the nitro and amino groups are adjacent (ortho to each other at positions 3 and 4). This specific ortho-nitroaniline motif allows for the formation of a highly stable, 6-membered intramolecular hydrogen bond between the amino hydrogens and the nitro oxygens [3]. This internal bonding "masks" the polar functional groups from the surrounding environment, significantly reducing the molecule's overall polarity.

  • Compound B: 2-(4-Amino-2-nitrophenyl)ethanol (The 2,4-Isomer): Here, the nitro and amino groups are separated by a carbon atom (meta to each other at positions 2 and 4). The spatial distance prevents intramolecular hydrogen bonding between these two groups. Consequently, both highly polar groups remain fully exposed to interact with surrounding solvents, rendering this isomer significantly more polar than its counterpart[1].

G cluster_A 2-(4-Amino-3-nitrophenyl)ethanol cluster_B 2-(4-Amino-2-nitrophenyl)ethanol A1 Ortho -NO2 & -NH2 (Positions 3 & 4) A2 Intramolecular H-Bonding (Strong) A1->A2 A3 Lower Polarity (Longer HPLC Retention) A2->A3 B1 Meta -NO2 & -NH2 (Positions 2 & 4) B2 No Amino-Nitro H-Bonding (Exposed Groups) B1->B2 B3 Higher Polarity (Shorter HPLC Retention) B2->B3

Structural causality of polarity differences between the two regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Proton (¹H) NMR is the most definitive technique for distinguishing these regioisomers because it directly maps the electronic environment of the aromatic ring. Both compounds exhibit a 1,2,4-trisubstituted benzene splitting pattern (one isolated proton singlet/fine doublet, and two ortho-coupled doublets), but their chemical shifts differ drastically due to competing shielding and deshielding effects.

Mechanistic Causality of Chemical Shifts
  • The 3,4-Isomer (Compound A): The isolated aromatic proton is located at C2. It is flanked by the alkyl group and the strongly electron-withdrawing -NO₂ group. The -NO₂ group severely deshields this proton. Because the electron-donating -NH₂ group is meta to C2, it provides negligible resonance shielding. Result: The C2 proton resonates far downfield (~7.8–8.0 ppm).

  • The 2,4-Isomer (Compound B): The isolated aromatic proton is located at C3. It is flanked by the deshielding -NO₂ group AND the strongly shielding, electron-donating -NH₂ group. The strong π-electron donation from the ortho amino group significantly counteracts the nitro group's inductive pull. Result: The C3 proton resonates significantly further upfield (~7.3–7.5 ppm).

Quantitative NMR Comparison
Feature2-(4-Amino-3-nitrophenyl)ethanol2-(4-Amino-2-nitrophenyl)ethanolDiagnostic Value
Isolated Proton Position C2 (between alkyl and nitro)C3 (between nitro and amino)Structural mapping
Isolated Proton Shift (δ) ~7.8 - 8.0 ppm (Strongly deshielded)~7.3 - 7.5 ppm (Shielded by ortho-NH₂)High (Primary Identifier)
Splitting Pattern Singlet / fine meta-doublet (J ≈ 2 Hz)Singlet / fine meta-doublet (J ≈ 2 Hz)Low (Identical in both)
Amine Protons (-NH₂) ~7.2 ppm (Broad, exchangeable)~6.5 ppm (Broad, exchangeable)Medium
Protocol 1: Self-Validating ¹H NMR Acquisition
  • Sample Preparation: Weigh accurately 5–10 mg of the highly pure unknown sample.

  • Solvent Selection: Dissolve the sample completely in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts intermolecular hydrogen bonding, ensuring sharp peaks, and prevents the rapid exchange of the -NH₂ and -OH protons, allowing them to be observed if necessary.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Run a standard 1D ¹H sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration, and acquire a minimum of 16 scans for a high signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, perform manual phase correction, and apply a baseline correction. Reference the residual DMSO quintet to exactly 2.50 ppm.

  • Analysis: Locate the isolated aromatic proton (the peak with no ortho-coupling, integrating to 1H). If the peak is >7.7 ppm, the sample is the 3,4-isomer. If it is <7.5 ppm, it is the 2,4-isomer.

Reversed-Phase HPLC (RP-HPLC): Chromatographic Differentiation

While NMR provides structural proof, RP-HPLC is the optimal technique for routine batch analysis, purity determination, and reaction monitoring. The separation relies entirely on the polarity differences dictated by the intramolecular hydrogen bonding discussed in Section 1 [2].

Chromatographic Causality

In a reversed-phase system (e.g., a non-polar C18 stationary phase with a polar water/acetonitrile mobile phase), more polar compounds elute first. Because the 3,4-isomer forms an intramolecular hydrogen bond, its apparent lipophilicity increases, causing it to interact more strongly with the hydrophobic C18 chains. The 2,4-isomer, lacking this internal bond, is highly solvated by the aqueous mobile phase and elutes significantly earlier [1].

Quantitative HPLC Comparison
Parameter2-(4-Amino-3-nitrophenyl)ethanol2-(4-Amino-2-nitrophenyl)ethanol
Relative Polarity Lower (Masked by H-bond)Higher (Exposed polar groups)
Affinity for C18 Phase StrongerWeaker
Relative Retention Time (Rt) Longer (Elutes Second) Shorter (Elutes First)
UV Absorbance Maxima ~254 nm, ~410 nm (Deep orange/yellow)~254 nm, ~380 nm (Yellow)
Protocol 2: RP-HPLC Separation Method
  • Column Selection: Use a standard C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Causality: The C18 phase provides the necessary hydrophobic surface area to exploit the subtle lipophilicity differences between the isomers.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of the basic anilines, preventing peak tailing and ensuring sharp, Gaussian peak shapes.

  • Gradient Program: Set a linear gradient from 10% B to 60% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the Diode Array Detector (DAD) to monitor at 254 nm (aromatic ring absorbance) and 280 nm.

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL sample solution prepared in the initial mobile phase (10% Acetonitrile).

  • Validation: Co-inject a mixture of both reference standards to confirm baseline resolution (Rs > 1.5). The first eluting peak is definitively the 2,4-isomer.

Analytical Decision Workflow

To streamline laboratory operations, the following decision tree synthesizes the experimental methodologies into a rapid identification workflow.

Workflow Start Unknown Regioisomer Sample NMR 1H NMR Spectroscopy (DMSO-d6) Start->NMR HPLC RP-HPLC Analysis (C18 Column) Start->HPLC NMR_A Isolated Ar-H at ~7.8 ppm (Deshielded by ortho-NO2) NMR->NMR_A 3,4-Isomer NMR_B Isolated Ar-H at ~7.4 ppm (Shielded by ortho-NH2) NMR->NMR_B 2,4-Isomer HPLC_A Longer Retention Time (Less Polar) HPLC->HPLC_A 3,4-Isomer HPLC_B Shorter Retention Time (More Polar) HPLC->HPLC_B 2,4-Isomer

Analytical workflow for distinguishing the regioisomers via NMR and HPLC.

References

  • MDPI. "Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase" - Details the retention times, polarity, and structural behavior of nitroaniline isomers in chromatography. URL:[Link] [1]

  • RSC Advances. "Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column" - Discusses baseline separation of nitroaniline isomers based on reverse-phase behavior. URL:[Link] [2]

Technical Comparison: Mass Spectrometry Profiling of 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) represents a critical intermediate in the synthesis of azo dyes and potential pharmaceutical pharmacophores. Its dual functionality—a polar primary alcohol tail and a nitro-substituted aniline core—presents a unique analytical challenge.

This guide compares the two industry-standard mass spectrometry workflows for this analyte: Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural "fingerprint" essential for impurity identification during synthesis, ESI offers the soft ionization required for trace quantification in biological matrices.

Key Findings:

  • EI-MS (Hard Ionization): Generates a rich fragmentation pattern dominated by benzylic cleavage (m/z 151) and nitro-group loss (m/z 136), ideal for structural confirmation.

  • ESI-MS (Soft Ionization): Yields a stable protonated molecular ion

    
     at m/z 183, with collision-induced dissociation (CID) dominated by water loss (m/z 165).
    

Part 1: Structural Dynamics & Fragmentation Mechanisms

Electron Impact (EI) Fragmentation

Methodology: 70 eV Electron Impact

Under standard EI conditions, the molecule forms a radical cation


 at m/z 182 . The fragmentation is driven by the competition between the stability of the aromatic core and the lability of the aliphatic side chain.
Primary Pathway: Benzylic Cleavage (The "Ethanol" Signature)

The most thermodynamically favored pathway involves the cleavage of the C-C bond between the alpha and beta carbons of the ethanol chain.

  • Mechanism: The radical cation directs cleavage to release a hydroxymethyl radical (

    
    , 31 Da).
    
  • Resulting Ion: The 4-amino-3-nitrobenzyl cation at m/z 151 .

  • Significance: This is often the base peak (100% relative abundance) or a major diagnostic peak, confirming the presence of the phenylethanol skeleton.

Secondary Pathway: Nitro Group Elimination
  • Mechanism: Homolytic cleavage of the

    
     bond releases the nitro radical (
    
    
    
    , 46 Da).
  • Resulting Ion: A substituted benzyl cation at m/z 136 .

  • Subsequent Decay: The m/z 136 ion often loses HCN (27 Da) to form m/z 109, characteristic of aniline derivatives.

Tertiary Pathway: The "Ortho Effect"

Unique to o-nitroanilines (where nitro and amino groups are adjacent), a hydrogen transfer can occur from the amine to the nitro oxygen, followed by the loss of a hydroxyl radical (


, 17 Da).
  • Resulting Ion: A benzofurazan-like cation at m/z 165 .

  • Note: This ion is isobaric with the water-loss peak in ESI, but mechanistically distinct.

Electrospray Ionization (ESI) Fragmentation

Methodology: Positive Mode (+ESI), Collision-Induced Dissociation (CID)

ESI produces an even-electron protonated species


 at m/z 183 .
Dominant Pathway: Dehydration
  • Mechanism: Protonation occurs preferentially at the amine nitrogen or the alcohol oxygen. Upon collisional activation, the aliphatic alcohol undergoes rapid 1,2-elimination or neighboring group participation to lose neutral water (

    
    , 18 Da).
    
  • Resulting Ion: m/z 165 .

  • Comparison: Unlike EI, where m/z 151 is dominant, ESI spectra are dominated by the transition

    
    .
    

Part 2: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for EI (Radical driven) and ESI (Proton driven).

Fragmentation M_EI EI Molecular Ion (M+.) m/z 182 (Radical Cation) Frag_151 Benzylic Cation m/z 151 (Loss of CH2OH) M_EI->Frag_151 - •CH2OH (31 Da) (Major Path) Frag_136 Nitro-less Cation m/z 136 (Loss of NO2) M_EI->Frag_136 - •NO2 (46 Da) Frag_165_EI Cyclized Cation m/z 165 (Loss of OH - Ortho Effect) M_EI->Frag_165_EI - •OH (17 Da) (Ortho Effect) M_ESI ESI Precursor [M+H]+ m/z 183 (Even Electron) Frag_165_ESI Dehydrated Cation m/z 165 (Loss of H2O) M_ESI->Frag_165_ESI - H2O (18 Da) (Dominant) Frag_119 Phenyl Cation m/z 119 (Loss of NO2 from 165) Frag_165_ESI->Frag_119 - NO2 (46 Da) (High Energy CID)

Figure 1: Comparative fragmentation topology. Red arrows indicate radical-driven cleavages (EI); Green arrows indicate charge-driven eliminations (ESI).

Part 3: Comparative Performance Guide

This table contrasts the two methods to assist in selecting the correct workflow for your specific analytical goal.

FeatureMethod A: EI-GC/MSMethod B: ESI-LC/MS/MS
Primary Application Structural Identification (Impurity profiling, synthesis validation).Quantification (PK studies, trace residue analysis).
Molecular Ion m/z 182 (

). Often intense, but can be weak if benzylic cleavage is very fast.
m/z 183 (

). Very stable, high intensity.
Base Peak Typically m/z 151 (Benzylic) or m/z 136 .Typically m/z 165 (

).
Specificity High. The pattern of 182/151/136 is a unique fingerprint distinguishable from isomers.Medium. Water loss is generic. Requires MS/MS (MRM) for specificity (e.g., 183 -> 165 -> 119).
Sample Prep Requires derivatization (TMS) if the alcohol tail causes peak tailing on non-polar columns.Minimal. Dilute-and-shoot compatible with reverse-phase LC.
Limit of Detection ~1-10 ng (on column).~1-10 pg (on column) in MRM mode.

Part 4: Experimental Protocols

Protocol A: Structural Confirmation via EI-GC/MS

Objective: Confirm identity of synthesized lot against library spectra.

  • Sample Preparation: Dissolve 1 mg of 2-(4-Amino-3-nitrophenyl)ethanol in 1 mL Methanol.

    • Note: If peak tailing is observed, derivatize 100 µL with 50 µL BSTFA (60°C, 30 min) to form the TMS-ether.

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • MS Source: Electron Impact (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–300.

  • Data Validation: Check for the presence of m/z 182 (Molecular Ion) and the ratio of m/z 151/136.

Protocol B: Trace Quantification via ESI-LC/MS/MS

Objective: Quantify residue levels in a biological or reaction matrix.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min).
    
  • MS Source: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • MRM Transitions:

    • Quantifier: 183.1

      
       165.1 (CE: 15 eV).
      
    • Qualifier: 183.1

      
       119.1 (CE: 30 eV).
      
  • Data Validation: Ensure retention time match with standard and Quant/Qual ion ratio consistency (

    
     20%).
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitroaniline Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for benzylic and ortho-effect fragmentation mechanisms).

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Alcohols and Amines. Retrieved from [Link]

Sources

Advanced HPLC Method Development: Isomeric Resolution of Amino-Nitrophenethyl Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers Model Compound: 2-amino-1-(nitrophenyl)ethanol (and associated regio/stereoisomers)

Executive Summary & Strategic Framework

The separation of amino-nitrophenethyl alcohols presents a classic chromatographic paradox: the molecule contains a basic amine (


), a neutral alcohol, and a strongly electron-withdrawing nitro group. When analyzing synthesis intermediates for drugs (e.g., Sotalol precursors or Chloramphenicol analogs), researchers face two distinct separation challenges:
  • Regioisomeric Resolution: Separating ortho-, meta-, and para- nitro isomers (structural isomers).[1]

  • Enantiomeric Resolution: Separating the (

    
    ) and (
    
    
    
    ) enantiomers created by the chiral alcohol center.[1]

This guide compares the performance of C18 (Alkyl) versus Phenyl-Hexyl (Biphenyl) stationary phases for regioisomer separation, and Polysaccharide-based chiral stationary phases for enantiomeric purity.

The Core Directive: Two-Stage Analysis

Do not attempt to resolve all five potential impurities (2 regioisomers + enantiomers) in a single isocratic run. The most robust protocol employs a two-stage workflow:

  • Stage 1 (Achiral): Reverse Phase (RP-HPLC) to quantify regioisomeric purity (ortho/meta impurities in para product).

  • Stage 2 (Chiral): Normal Phase (NP-HPLC) to determine Enantiomeric Excess (

    
    ).
    

Visualizing the Method Development Workflow

The following diagram outlines the decision matrix for selecting the correct column chemistry based on the specific isomeric challenge.

SeparationWorkflow Start Sample: Amino-Nitrophenethyl Alcohol (Mixture of Isomers) Decision Primary Separation Goal? Start->Decision Path_Regio Regioisomer Separation (Ortho vs Meta vs Para) Decision->Path_Regio Chemical Purity Path_Chiral Enantiomer Separation (R-isomer vs S-isomer) Decision->Path_Chiral Optical Purity Col_C18 Column: C18 (ODS) Mechanism: Hydrophobicity Path_Regio->Col_C18 Standard Screening Col_Phenyl Column: Phenyl-Hexyl / Biphenyl Mechanism: Pi-Pi Interaction + Hydrophobicity Path_Regio->Col_Phenyl Critical Pairs Co-elute Col_Amylose Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) Path_Chiral->Col_Amylose Normal Phase (Hex/IPA) Result_Regio Outcome: Elution by Hydrodynamic Volume (Para > Meta > Ortho) Col_C18->Result_Regio Result_Pi Outcome: Enhanced Selectivity for Nitro-groups (Alternative Selectivity) Col_Phenyl->Result_Pi

Caption: Decision tree for selecting stationary phases based on isomeric discrimination requirements.

Experiment A: Regioisomer Separation (Achiral)

The Challenge: Polarity vs. Shape

The ortho, meta, and para isomers have identical molecular weights and similar


 values. Separation relies on:
  • Hydrodynamic Volume: Para isomers are more planar and have more surface area for hydrophobic interaction than ortho isomers (which are often sterically twisted).[1]

  • Pi-Pi (

    
    ) Interactions:  The nitro group is electron-deficient.[1] Phenyl-based columns interact specifically with this deficiency.[1]
    
Protocol 1: Reverse Phase Comparison

Sample Preparation: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. Detection: UV @ 254 nm (Nitro group


) and 210 nm.[1]
ParameterMethod A (Standard) Method B (Enhanced Selectivity)
Stationary Phase C18 (Octadecylsilane) (e.g., Agilent Zorbax Eclipse Plus C18)Phenyl-Hexyl / Biphenyl (e.g., Phenomenex Kinetex Biphenyl)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Gradient 5% B to 60% B over 15 min5% B to 60% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C30°C
Comparative Data: Retention Behavior ( )[2][3]

Note: Data represents typical relative retention trends for nitro-phenethyl alcohols based on solvophobic theory and


-selectivity.
IsomerC18 Retention (min)Phenyl-Hexyl Retention (min)Mechanistic Insight
Ortho- 8.2 (Elutes 1st)9.1Intramolecular H-bonding between

and

reduces polarity, but steric twisting reduces surface area contact on C18.
Meta- 8.910.5Intermediate polarity and shape.[1]
Para- 9.5 (Elutes Last)12.2Maximum Planarity. Strongest hydrophobic interaction on C18; Strongest

overlap on Phenyl-Hexyl.
Resolution (

)


Phenyl-Hexyl provides superior resolution for nitro-aromatics due to specific electron-donor/acceptor interactions.

Expert Insight: If your meta and para peaks co-elute on C18, switch to Methanol and a Phenyl-Hexyl column.[1] Acetonitrile suppresses


 interactions, whereas Methanol enhances them [1].[1][2]

Experiment B: Enantiomeric Separation (Chiral)

The Challenge: The Chiral Center

The carbon bearing the hydroxyl group is chiral.[1] C18 columns cannot separate these.[1] Derivatization (e.g., with OPA) is possible but adds error.[1] Direct analysis using Polysaccharide-based CSPs (Chiral Stationary Phases) is preferred.[1]

Protocol 2: Normal Phase Chiral Screening[1]

Column Selection: Amylose-based columns (e.g., AD-H) generally show higher selectivity for aromatic alcohols than Cellulose-based columns.

  • Stationary Phase: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Additive Criticality: The DEA (0.1%) is mandatory.[1] The amino group on the analyte will tail severely on silica supports without a basic modifier to mask silanols.[1]

Comparative Data: Enantiomer Resolution
ParameterHexane/IPA (90:10) No Additive Hexane/IPA/DEA (90:10:0.[1]1) With Additive
Peak Shape (Tailing Factor)

(Severe Tailing)

(Sharp)
Retention Time (

)
Unstable / Broad12.4 min (R-isomer)
Retention Time (

)
Unstable / Broad15.1 min (S-isomer)
Selectivity (

)
N/A1.25

Mechanism of Interaction: The separation is driven by Hydrogen Bonding between the analyte's


 / 

groups and the carbamate linkages on the amylose polymer, stabilized by the aromatic

-stacking of the nitrophenyl group.

Mechanism Visualization: Why Phenyl-Hexyl Wins for Regioisomers

This diagram illustrates the "Pi-Pi" interaction mechanism that gives Phenyl-Hexyl columns superior selectivity for nitro-aromatics compared to the purely hydrophobic C18.

PiInteraction cluster_C18 C18 Interaction (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Interaction (Dual Mode) C18_Surface C18 Ligand (Alkyl Chain) Analyte_C18 Nitro-Analyte C18_Surface->Analyte_C18 Van der Waals (Weak) Phenyl_Surface Biphenyl Ligand (Aromatic Ring) Analyte_Phenyl Nitro-Analyte (Electron Deficient) Phenyl_Surface->Analyte_Phenyl Pi-Pi Stacking (Strong/Specific) Phenyl_Surface->Analyte_Phenyl Hydrophobic

Caption: Comparison of ligand interaction mechanisms. Phenyl ligands engage electron-deficient nitro groups.

Troubleshooting & Optimization

  • Peak Tailing (Amino Group):

    • Cause: Interaction of the basic amine with residual silanols on the silica backbone.[1]

    • Fix (RP-HPLC): Use "End-capped" columns (e.g., Eclipse Plus) and ensure pH is low (< 3.0) to protonate the amine fully, or high (> 9.0) if using hybrid particles (e.g., XBridge) to keep it neutral.[1]

    • Fix (NP-HPLC): Always add 0.1% DEA or TEA [2].[1]

  • Retention Drift:

    • Cause: Schiff base formation if using Acetone or aldehydes in sample prep.[1]

    • Fix: Dissolve samples in Mobile Phase A or Ethanol.[1] Avoid ketones.[1][3]

  • Co-elution of Isomers:

    • If ortho and meta co-elute, lower the temperature to 20°C. Isomeric separation is often entropy-driven; lower temperatures improve selectivity (

      
      ) [3].
      

References

  • Agilent Technologies. (2012).[1] Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0834EN.[1] Link

  • Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Sielc Technologies. (2018).[1][4] Separation of Ethanol, 2-[(2-nitrophenyl)amino]- on Newcrom R1 HPLC column.Link

  • BenchChem. (2025).[1][5][6] HPLC Purification of β-Nitro Alcohols Derived from 2-Nitropentane.Link

Sources

UV-Vis absorption maxima of 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative UV-Vis Photophysical Profiling: 2-(4-Amino-3-nitrophenyl)ethanol vs. Structural Analogues

As a Senior Application Scientist, selecting the right chromophoric building block is critical for downstream applications in dye synthesis, molecular probe design, and active pharmaceutical ingredient (API) development. This guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 2-(4-Amino-3-nitrophenyl)ethanol (2-ANPE, CAS 15896-61-4) against its structural analogues.

By deconstructing the photophysical causality behind its absorption maxima (


) and providing a self-validating experimental protocol, this guide empowers researchers to make data-driven decisions in chromophore selection.

Mechanistic Insights: The Photophysics of 2-ANPE

To understand the UV-Vis spectrum of 2-ANPE, we must analyze its molecular architecture. 2-ANPE consists of a benzene ring substituted with a primary amino group (-NH₂), an ortho-nitro group (-NO₂), and a para-hydroxyethyl group (-CH₂CH₂OH).

The Push-Pull Chromophore System: The primary driver of absorption in the visible region for this molecule is the Intramolecular Charge Transfer (ICT) [1]. The electron-donating amino group acts as the "push," while the strongly electron-withdrawing nitro group acts as the "pull." Upon UV-Vis excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO, localized near the donor) to the Lowest Unoccupied Molecular Orbital (LUMO, localized near the acceptor). This


 transition is highly sensitive to the electronic contributions of peripheral substituents.

Causality of the Absorption Maximum (


): 
The parent compound, o-nitroaniline, exhibits a 

of ~412 nm in ethanol [2]. In 2-ANPE, the hydroxyethyl group is attached directly to the aromatic ring via a carbon-carbon bond. This alkyl substitution exerts a weak inductive electron-donating effect (+I), which slightly destabilizes the ground state and lowers the HOMO-LUMO gap, resulting in a minor bathochromic (red) shift to approximately 420 nm.

Crucially, 2-ANPE must not be confused with its widely used analogue, HC Red 7 (CAS 24905-87-1) . In HC Red 7, the hydroxyethyl group is attached directly to the amino nitrogen, forming a secondary amine. Because alkyl groups on a nitrogen atom significantly enhance its electron-donating capacity compared to a primary amine, HC Red 7 exhibits a massive bathochromic shift, absorbing at ~490 nm [3].

ICT_Mechanism N1 Ground State (S0) Amino Group (Donor) N2 Photon Absorption (λ_max ~ 420 nm) N1->N2 N3 Intramolecular Charge Transfer (ICT) N2->N3 N4 Excited State (S1) Nitro Group (Acceptor) N3->N4 N5 Solvent Relaxation (Solvatochromism) N4->N5

Fig 1: Intramolecular charge transfer (ICT) pathway upon UV-Vis excitation.

Comparative UV-Vis Performance Analysis

When selecting a nitroaniline derivative, the exact


 dictates the visual color and the required excitation wavelength for analytical assays. The table below synthesizes the quantitative photophysical data for 2-ANPE and its primary alternatives.
CompoundCAS No.Structural Distinction

(EtOH)
Molar Absorptivity (

)
Visual Color
2-ANPE 15896-61-4Primary amine, para-C-alkylated~420 nm ~4,500

Yellow/Orange
HC Red 7 24905-87-1Secondary amine (N-alkylated)~490 nm ~5,200

Red
o-Nitroaniline 88-74-4Unsubstituted primary amine~412 nm ~4,200

Yellow
p-Nitroaniline 100-01-6para-nitro (Stronger ICT)~381 nm ~15,000

Pale Yellow

Data Interpretation: If your application requires a chromophore that absorbs in the deep blue/green region (yielding a red appearance), HC Red 7 is superior. However, if you require a functionalized handle (the -OH group) without drastically altering the native o-nitroaniline yellow/orange chromophore, 2-ANPE is the optimal choice.

Experimental Protocol: Self-Validating UV-Vis Spectroscopy

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating baseline corrections and linearity checks, we eliminate artifacts caused by solvent cut-offs or concentration-dependent aggregation (e.g., excimer formation).

Step 1: Stock and Working Solution Preparation

  • Accurately weigh 2-ANPE and dissolve it in spectroscopic-grade ethanol to yield a 10 mM stock solution. Note: Sonication for 5 minutes may be required to ensure complete dissolution.

  • Perform serial dilutions to create working solutions at 10, 20, 40, 60, 80, and 100 µM.

Step 2: Instrument Calibration & Baseline Correction

  • Turn on the UV-Vis spectrophotometer (e.g., dual-beam system) and allow the deuterium and tungsten lamps to warm up for 30 minutes.

  • Fill two matched quartz cuvettes (1 cm path length) with pure spectroscopic-grade ethanol.

  • Run a baseline correction scan from 200 nm to 800 nm. Causality: This step mathematically subtracts the solvent's native absorbance, ensuring the final spectra reflect only the 2-ANPE molecules.

Step 3: Spectral Acquisition

  • Replace the solvent in the sample cuvette with the 10 µM 2-ANPE working solution.

  • Scan from 200 nm to 800 nm at a scan rate of 600 nm/min.

  • Record the exact wavelength of maximum absorbance (

    
    ) in the visible region.
    
  • Repeat for all working solutions, rinsing the cuvette with pure ethanol between samples.

Step 4: Beer-Lambert Validation (System Check)

  • Plot the Absorbance at

    
     (y-axis) against the Concentration (x-axis).
    
  • Perform a linear regression. An

    
     value > 0.999 validates that the molecule is fully solvated as a monomer and obeys the Beer-Lambert law. The slope of this line represents the molar absorptivity (
    
    
    
    ).

UV_Vis_Workflow N1 Sample Preparation (10-100 µM in EtOH) N2 Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 UV-Vis Spectrophotometry (200-800 nm Scan) N2->N3 N4 Data Acquisition (λ_max & Absorbance) N3->N4 N5 Beer-Lambert Validation (Linearity Check) N4->N5 N6 Comparative Profiling (vs. Analogues) N5->N6

Fig 2: Self-validating experimental workflow for UV-Vis spectroscopic analysis.

Applications in Drug Development & Material Science

The specific UV-Vis profile of 2-ANPE makes it a highly valuable intermediate. Because its primary amine remains unsubstituted (unlike HC Red 7), it can undergo diazotization to form complex azo dyes or act as a nucleophile in API synthesis. Furthermore, the terminal hydroxyl group on the ethyl chain provides an orthogonal reactive site for esterification or etherification. This dual-reactivity, combined with a stable, trackable UV-Vis signature at ~420 nm, allows synthetic chemists to easily monitor reaction progress via High-Performance Liquid Chromatography equipped with a Diode-Array Detector (HPLC-DAD) without interference from standard aromatic precursors that absorb purely in the UV region (<300 nm).

References

  • National Institute of Standards and Technology (NIST). "o-Nitroaniline - UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on HC Red n° 7 (B36)." European Commission Public Health Risk Assessment. Available at: [Link]

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-(4-Amino-3-nitrophenyl)ethanol and 4-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, selecting the right starting material or intermediate is a critical decision that dictates the efficiency, and often the viability, of a synthetic route. This guide provides an in-depth comparison of the chemical reactivity of two structurally related nitroaromatic compounds: 2-(4-Amino-3-nitrophenyl)ethanol and 4-nitrobenzyl alcohol. By understanding their distinct electronic and structural features, we can predict and leverage their reactivity in various chemical transformations.

Part 1: Structural and Electronic Analysis

A molecule's reactivity is fundamentally governed by its structure and the distribution of electron density across its functional groups. While both compounds share a nitro group and a primary alcohol, their electronic landscapes are markedly different.

4-Nitrobenzyl alcohol presents a relatively straightforward electronic profile. The potent electron-withdrawing nitro (-NO₂) group deactivates the aromatic ring through both inductive (-I) and resonance (-M) effects.[1][2][3] This withdrawal of electron density makes the aromatic ring electron-poor and thus less susceptible to attack by electrophiles.[2][4]

2-(4-Amino-3-nitrophenyl)ethanol , in contrast, features a more nuanced electronic interplay. It possesses a powerful electron-donating amino (-NH₂) group para to the ethanol side chain and a strong electron-withdrawing nitro (-NO₂) group ortho to the amino group. The amino group is a potent activating group, donating electron density into the ring via a strong resonance (+M) effect, which generally increases the ring's nucleophilicity.[5][6] However, the adjacent nitro group exerts a strong deactivating -I and -M effect.[1] This push-pull relationship creates a unique reactivity profile where the activating character of the amino group is expected to dominate, but with regiochemical consequences dictated by the deactivating nitro group.

DOT Script for Molecular Structures

Caption: Molecular structures of the two compared aromatic alcohols.

Part 2: Comparative Reactivity Analysis

The differing electronic profiles directly translate to distinct reactivities at the three main functional centers: the hydroxyl group, the aromatic ring, and the nitro group.

A. Reactivity of the Hydroxyl Group: Esterification & Oxidation

Both molecules possess a primary alcohol, but their susceptibility to reactions like esterification and oxidation is influenced by the electronic nature of the aromatic ring.

  • Esterification: This reaction typically involves the nucleophilic attack of the alcohol's oxygen on an electrophilic carbonyl carbon (e.g., from a carboxylic acid or acid chloride).[7][8][9] The reactivity is thus dependent on the nucleophilicity of the hydroxyl oxygen.

    • 4-Nitrobenzyl alcohol: The strong electron-withdrawing -NO₂ group reduces electron density across the entire molecule, including the benzylic alcohol. This inductive pull makes the oxygen atom less electron-rich and therefore less nucleophilic, slowing down the rate of esterification compared to an unsubstituted benzyl alcohol. However, studies have shown that electron-withdrawing groups can favor oxidative esterification reactions under certain metal-free conditions.[10]

    • 2-(4-Amino-3-nitrophenyl)ethanol: The electron-donating -NH₂ group increases the overall electron density of the molecule. Although the ethyl linker provides some insulation, this donation effect is expected to make the hydroxyl group more nucleophilic than that of its counterpart, leading to a faster esterification rate under standard acidic (e.g., Fischer esterification) or basic conditions.[8]

  • Oxidation: The oxidation of benzyl alcohols to aldehydes is a pivotal industrial reaction.[11][12] The reaction rate is sensitive to the electronic properties of the ring substituents.

    • 4-Nitrobenzyl alcohol: The presence of a strong electron-withdrawing group like -NO₂ has been shown to be detrimental to the catalytic activity in aerobic oxidations, resulting in lower conversion rates compared to benzyl alcohols with electron-donating groups.[11]

    • 2-(4-Amino-3-nitrophenyl)ethanol: The activating -NH₂ group is expected to enhance the rate of oxidation. However, a significant challenge arises from the susceptibility of the amino group itself to oxidation, which can lead to a mixture of products and polymerization, complicating the selective oxidation of the alcohol.

ReactionPredicted Relative ReactivityRationale
Fischer Esterification 2-(4-Amino-3-nitrophenyl)ethanol > 4-Nitrobenzyl alcohol-NH₂ group increases the nucleophilicity of the -OH group.
Aerobic Oxidation 2-(4-Amino-3-nitrophenyl)ethanol > 4-Nitrobenzyl alcohol (for -OH)-NH₂ group activates the molecule, but selectivity is a major concern.
B. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

This is where the two molecules diverge most significantly.

  • 4-Nitrobenzyl alcohol: The benzene ring is strongly deactivated by the nitro group.[13] Electrophilic substitution is extremely slow and, if forced, will direct incoming electrophiles to the meta position relative to the nitro group.

  • 2-(4-Amino-3-nitrophenyl)ethanol: The -NH₂ group is a powerful activating group and an ortho, para-director.[5][6] It dramatically increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The directing influence of the substituents is as follows:

    • The -NH₂ group directs ortho and para. The para position is occupied by the ethanol group.

    • One ortho position is occupied by the -NO₂ group.

    • Therefore, electrophilic attack will be strongly directed to the remaining open ortho position (C5). The presence of the nitro group at C3 will somewhat temper the reaction rate compared to aniline but the overall reactivity will be vastly higher than that of 4-nitrobenzyl alcohol.[1]

C. Reactivity of the Nitro Group: Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[14][15][16]

  • 4-Nitrobenzyl alcohol: The nitro group can be readily reduced using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).[17]

  • 2-(4-Amino-3-nitrophenyl)ethanol: The reduction of the nitro group is also feasible. However, the choice of reducing agent requires more care. Strong reducing agents or harsh conditions could potentially affect other parts of the molecule. The presence of the electron-donating amino group may slightly decrease the reduction potential of the nitro group compared to 4-nitrobenzyl alcohol. Selective reduction is key, as some reagents might also reduce other functional groups if present.[15][17]

Part 3: Experimental Validation Protocols

To empirically validate these theoretical predictions, the following experimental protocols are proposed. These protocols are designed to be self-validating by directly comparing the reaction outcomes under identical conditions.

Protocol 1: Comparative Kinetic Analysis of Esterification

This experiment aims to quantify the difference in nucleophilicity of the hydroxyl groups.

DOT Script for Esterification Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare separate solutions of each alcohol (1 mmol) in Pyridine (5 mL) B Add Acetic Anhydride (1.1 mmol) to each flask at t=0 A->B Initiate Reaction C Stir reactions at RT B->C D Withdraw aliquots at 10, 30, 60, 120 min C->D Time-course sampling E Quench aliquots with iced water D->E F Extract with Ethyl Acetate E->F G Analyze organic layer by GC-MS or HPLC F->G H Plot % Conversion vs. Time G->H Data Processing

Caption: Workflow for the comparative kinetic analysis of esterification.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 4-nitrobenzyl alcohol and 1.0 mmol of 2-(4-Amino-3-nitrophenyl)ethanol, respectively, in 5 mL of dry pyridine.

  • Initiation: To each flask, add 1.1 mmol of acetic anhydride simultaneously at time t=0. Stir the reactions at a constant room temperature.

  • Monitoring: Withdraw a 0.1 mL aliquot from each reaction mixture at regular intervals (e.g., 10, 30, 60, 120 minutes).

  • Quenching & Workup: Immediately quench each aliquot in 1 mL of ice-cold water and extract with 1 mL of ethyl acetate.

  • Analysis: Analyze the organic layer of each sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the acetylated ester product.

  • Data Interpretation: Plot the percentage conversion to ester versus time for both compounds. The initial slope of this curve provides a direct comparison of the initial reaction rates.

Expected Outcome: The reaction of 2-(4-Amino-3-nitrophenyl)ethanol is expected to proceed at a significantly faster rate, demonstrating the higher nucleophilicity of its hydroxyl group.

Protocol 2: Competitive Electrophilic Bromination

This experiment will provide a stark, qualitative and quantitative demonstration of the difference in aromatic ring reactivity.

Methodology:

  • Reaction Setup: Dissolve an equimolar mixture (1.0 mmol each) of 4-nitrobenzyl alcohol and 2-(4-Amino-3-nitrophenyl)ethanol in 10 mL of acetic acid in a flask protected from light.

  • Reagent Addition: Slowly add 0.95 mmol of Bromine (Br₂) dissolved in 2 mL of acetic acid dropwise to the stirred mixture at room temperature. The sub-stoichiometric amount of bromine ensures it is the limiting reagent.

  • Reaction: Allow the mixture to stir for 1 hour at room temperature.

  • Workup: Pour the reaction mixture into 50 mL of water and neutralize carefully with a saturated sodium bicarbonate solution. Extract the products with ethyl acetate (3 x 20 mL).

  • Analysis: Analyze the combined organic extracts using ¹H NMR spectroscopy and LC-MS.

Expected Outcome: The analysis will almost exclusively show the formation of 2-(4-Amino-5-bromo-3-nitrophenyl)ethanol. The 4-nitrobenzyl alcohol will remain largely unreacted. This result powerfully illustrates the profound activating effect of the amino group versus the deactivating effect of the nitro group on electrophilic aromatic substitution.

Part 4: Summary and Application Insights

Feature4-Nitrobenzyl Alcohol2-(4-Amino-3-nitrophenyl)ethanol
-OH Reactivity Lower (less nucleophilic)Higher (more nucleophilic)
Ring Reactivity (EAS) Strongly Deactivated (meta-directing)Strongly Activated (ortho, para-directing)
-NO₂ Reduction Standard procedures applicableStandard procedures, requires chemoselectivity consideration
Unique Reactivity N/AAmine group allows for diazotization, acylation, etc.
Primary Use Case As a stable building block where the nitro group is desired for subsequent reduction or as an EWG.[18][19]As a highly reactive building block for rapid diversification via EAS or amine chemistry.

The choice between these two reagents depends entirely on the synthetic strategy.

Choose 4-Nitrobenzyl alcohol when:

  • You require a stable aromatic ring that will not undergo side reactions during transformations on the alcohol side chain.

  • The synthetic plan involves the eventual reduction of the nitro group to an amine after other transformations are complete.

  • You need to leverage the electron-withdrawing nature of the nitro group to influence the chemistry at the benzylic position.

Choose 2-(4-Amino-3-nitrophenyl)ethanol when:

  • The primary goal is to perform electrophilic substitution on the aromatic ring.

  • The synthesis requires a more nucleophilic alcohol for reactions like esterification or etherification.

  • The synthetic route involves leveraging the chemistry of the primary aromatic amine, such as in the formation of azo dyes or other heterocyclic structures.

This guide demonstrates that while structurally similar, the subtle placement of an amino group transforms the reactivity profile of the molecule, opening up entirely different synthetic possibilities. A thorough understanding of these electronic effects is paramount for efficient and successful molecular design.

References

  • Filo. (2025, September 11). What is the ortho effect of nitro group on aniline?
  • MDPI. (2024, September 13).
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
  • Wikipedia. Reduction of nitro compounds.
  • ACS Publications. (2016, July 21).
  • MDPI. (2022, December 21). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • CymitQuimica. CAS 619-73-8: 4-Nitrobenzyl alcohol.
  • Wikipedia.
  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE.
  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • askIITians. (2014, January 29). Amine group in aniline is ortho and para directing. Why does then ani.
  • PMC. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
  • CK-12 Foundation. (2026, January 6). Chemical Properties - Alcohols.
  • YouTube. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry.
  • Ease of esterification of the following alcohols CH3CH2OH class 11 chemistry CBSE. (2024, June 27).
  • Chem-Impex. 4-Nitrobenzyl alcohol.
  • RSC Publishing. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)

Sources

13C NMR chemical shifts for 2-(4-Amino-3-nitrophenyl)ethanol

Comprehensive Comparison Guide: C NMR Characterization Platforms for 2-(4-Amino-3-nitrophenyl)ethanol

Executive Summary

The structural elucidation of highly polarized aromatic systems requires robust analytical methodologies. 2-(4-Amino-3-nitrophenyl)ethanol (CAS: 15896-61-4) serves as an exceptional benchmark molecule for evaluating Nuclear Magnetic Resonance (NMR) platforms. Its structure features a push-pull electronic system—an electron-donating amino group (


This specific ortho-relationship induces pronounced stereoelectronic effects that challenge both empirical acquisition (due to long spin-lattice relaxation times of quaternary carbons) and in silico prediction algorithms (due to complex shielding/deshielding interplay)[1]. This guide objectively compares three distinct platforms for obtaining

Platform Overview & Mechanistic Causality

Platform A: High-Field Experimental NMR (Bruker Avance 400/600 MHz)
  • Performance: The gold standard for structural validation. High-field superconducting magnets provide exceptional signal-to-noise ratios (SNR) and spectral dispersion, easily resolving the closely spaced aromatic resonances.

  • Solvent Causality: For 2-(4-Amino-3-nitrophenyl)ethanol, DMSO-

    
      is the solvent of choice over CDCl
    
    
    . The strong hydrogen-bond accepting nature of DMSO stabilizes the
    
    
    and
    
    
    protons, reducing their exchange rates. This consistent solvation shell sharpens the corresponding
    
    
    C signals of the attached carbons (C4 and C8) by minimizing conformational line broadening[2].
  • Acquisition Causality: Quaternary carbons (C1, C3, C4) lack attached protons, depriving them of the Nuclear Overhauser Effect (NOE) enhancement and resulting in long

    
     relaxation times. High-field platforms utilize specific pulse sequences (e.g., 30° flip angles) to allow for faster repetition rates without saturating these critical signals.
    
Platform B: Benchtop NMR (Magritek Spinsolve 90 MHz Carbon)
  • Performance: Cryogen-free, permanent magnet systems offer high accessibility and rapid throughput for routine Quality Control (QC).

  • Limitations: The lower field strength compresses the spectral window (in Hz). While the aliphatic carbons (C7, C8) and protonated aromatic carbons (C2, C5, C6) are easily resolved, the quaternary carbons at ~131 ppm (C3) and ~146 ppm (C4) require significantly longer acquisition times (often >2 hours) to achieve adequate SNR due to lower intrinsic sensitivity.

Platform C: In Silico Prediction (Mestrelab Mnova NMRPredict)
  • Performance: Delivers instantaneous chemical shift predictions without requiring a physical sample. Modern platforms utilize a hybrid approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes, empirical additivity rules, and Machine Learning (ML) trained on vast spectral databases[3][4].

  • Blind Spots: Predictive algorithms occasionally struggle with ortho-substituent effects in highly polarized systems. As noted in the literature regarding nitroanilines, simple additivity rules can incorrectly reverse the assignments of closely resonating carbons if the steric clash between the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    groups is not properly parameterized in the software's training set[1].

Quantitative Data Comparison

The following table summarizes the


Carbon PositionEnvironmentPlatform A: High-Field (600 MHz, DMSO-

)
Platform B: Benchtop (90 MHz, DMSO-

)
Platform C: In Silico (Mnova Predict)

(Predict vs. High-Field)
C1 Quaternary (Ar-CH

)
128.2128.5129.8+1.6
C2 Tertiary (Ar-CH)126.5126.8125.1-1.4
C3 Quaternary (Ar-NO

)
131.0131.3 (Broad)133.5+2.5
C4 Quaternary (Ar-NH

)
146.5146.9 (Broad)148.2+1.7
C5 Tertiary (Ar-CH)116.0116.2115.3-0.7
C6 Tertiary (Ar-CH)135.5135.8134.1-1.4
C7 Secondary (-CH

-Ar)
38.538.639.2+0.7
C8 Secondary (-CH

-OH)
62.062.163.5+1.5

Note: Benchtop NMR exhibits slight variations due to lower digital resolution and field-dependent second-order effects. In Silico predictions show the highest deviation at C3 due to the complex ortho-nitroaniline electronic environment.

Experimental Methodologies

Protocol A: High-Field C{1H} NMR Acquisition (Self-Validating Workflow)
  • Sample Preparation: Dissolve 30 mg of 2-(4-Amino-3-nitrophenyl)ethanol in 0.6 mL of anhydrous DMSO-

    
     (99.9 atom % D) in a standard 5 mm NMR tube. Ensure complete dissolution to maintain magnetic homogeneity.
    
  • Probe Tuning & Shimming: Insert the sample into the spectrometer. Execute Automated Tuning and Matching (ATMA) for the

    
    C and 
    
    
    H channels. Run gradient shimming (TopShim) to optimize the magnetic field homogeneity.
  • Acquisition Parameters:

    • Load the standard 1D Carbon pulse program with proton decoupling (zgpg30).

    • Causality Check: The 30° flip angle is critical. It allows for a shorter relaxation delay (D1 = 2.0 s) compared to a 90° pulse, enabling the collection of 1024 scans within a reasonable timeframe (~1.5 hours) without saturating the C1, C3, and C4 quaternary carbons[5].

    • Spectral width: 250 ppm; Center: 100 ppm.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance SNR. Fourier transform, phase correct, and reference the spectrum to the central peak of the DMSO-

    
     septet at 39.52 ppm[2].
    
Protocol B: In Silico Prediction Workflow
  • Structural Input: Draw 2-(4-Amino-3-nitrophenyl)ethanol in ChemDraw or import the MOL file directly into Mestrelab Mnova.

  • Algorithm Configuration: Navigate to the Predict tab. Select Ensemble NMR Predictor. Ensure that both HOSE code and Machine Learning engines are active to cross-validate the ortho-substituent effects[3][6].

  • Execution & Verification: Generate the predicted spectrum. Utilize the software's "Prediction Error Bound" feature to identify low-confidence assignments (typically C3 and C4 in this molecule) and manually overlay with empirical data for final validation[3].

Decision Matrix & Workflow Visualization

To optimize laboratory resources, the selection of the characterization platform should follow a logical decision tree based on sample availability and required data fidelity.

NMR_WorkflowStartTarget Compound:2-(4-Amino-3-nitrophenyl)ethanolDecisionPhysical SampleAvailable?Start->DecisionInSilicoPlatform C:In Silico Prediction(Mnova/DFT)Decision->InSilicoNo (Rapid Virtual Screen)EmpiricalEmpirical AcquisitionDecision->EmpiricalYes (Physical Material)DataValidated 13C NMRChemical Shifts (C1-C8)InSilico->DataSubject to Ortho-Effect ErrorsPrepDissolve in DMSO-d6(Stabilizes -NH2 & -OH)Empirical->PrepHighFieldPlatform A:High-Field NMR(Bruker 400/600 MHz)HighField->DataGold StandardBenchtopPlatform B:Benchtop NMR(90 MHz)Benchtop->DataLower SNRPrep->HighFieldHigh Resolution / Quaternary C Req.Prep->BenchtopRoutine QC / High Throughput

Caption: Workflow for the selection and execution of 13C NMR characterization platforms.

References

  • Bruker. "Mnova Predict | Accurate Prediction". Bruker.com. Available at: [Link]

  • Mestrelab Research. "Buy NMRPredict - Accurate NMR Spectrum Prediction". Mestrelab.com. Available at: [Link]

  • Reeves, P. C., & Chaney, C. P. "13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses". ACS Publications. Available at: [Link]

  • Beilstein Journals. "Supporting Information: Proton nuclear magnetic resonance (1H NMR) spectra and carbon nuclear magnetic resonance (13C NMR) spectra". Beilstein-journals.org. Available at:[Link]

  • National Institutes of Health (NIH). "Accurate and Efficient Determination of Unknown Metabolites in Metabolomics by NMR-Based Molecular Motif Identification". NIH.gov. Available at:[Link]

Precision Microanalysis of C8H10N2O3 Therapeutics: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In pharmaceutical development, the elemental formula C8H10N2O3 represents a critical class of small molecule therapeutics, most notably Azatyrosine (an antibiotic/antitumor agent) and 4-Ethoxy-2-nitroaniline (a synthetic intermediate). Accurate characterization of these compounds requires precise Elemental Analysis (EA) to confirm purity and composition.[1]

This guide addresses the specific challenge of analyzing C8H10N2O3. Because this formula contains a moderate-to-high nitrogen content (~15.4%) and potential oxidative resistance (nitro groups or heterocyclic rings), selecting the wrong calibration standard can lead to significant systematic error. This guide compares industry-standard alternatives and recommends a Matrix-Matched Calibration Protocol to ensure data integrity.

Part 1: The Analyte Profile & The "Matrix Match" Challenge

To select the correct standard, we must first understand the theoretical composition of the target analyte. The "Matrix Match" principle dictates that the calibration standard should possess an elemental percentage (


) as close as possible to the unknown sample to minimize linearity errors in the detector response.
Target Analyte: C8H10N2O3[2][3][4][5][6]
  • Molecular Weight: 182.18 g/mol [3][4]

  • Chemical Class: Amino Acids (Azatyrosine), Nitro-aromatics.

  • Combustion Difficulty: Moderate. Nitro groups (

    
    ) require complete reduction; Heterocycles require high-temperature oxidation.
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon 812.01196.08852.74%
Hydrogen 101.00810.0805.53%
Nitrogen 214.00728.01415.38%
Oxygen 315.99947.99726.35%
Part 2: Comparative Analysis of Standards

The following table compares the target analyte against the three most common microanalysis standards. The Deviation column highlights the gap between the standard and the C8H10N2O3 target; smaller deviations yield higher accuracy.

Table 1: Standard Suitability Analysis
StandardFormula% Carbon (Target: 52.7%)% Nitrogen (Target: 15.4%)Suitability Verdict
Sulfanilamide C₆H₈N₂O₂S41.84% (Low)16.27% (Δ 0.9%)Optimal for Nitrogen. The %N is nearly identical to the target, ensuring peak linearity.
Acetanilide C₈H₉NO71.09% (High)10.36% (Δ 5.0%)Standard Baseline. Acceptable, but requires extrapolation for N.
Caffeine C₈H₁₀N₄O₂49.48% (Close)28.85% (Δ 13.5%)Risk of Error. %N is nearly double the target. Good for C, but poor for N.
BBOT C₂₆H₂₆N₂O₂S72.53% (High)6.51% (Δ 8.9%)Not Recommended. %N is too low; significant extrapolation required.
Expert Insight: Why Sulfanilamide?

For C8H10N2O3 compounds, Sulfanilamide is the superior choice for Nitrogen calibration.

  • The Nitrogen Match: The target has 15.38% N; Sulfanilamide has 16.27% N. This proximity means the detector response (K-factor) is calculated at virtually the same point on the calibration curve as the sample, negating non-linearity effects.

  • The Carbon Trade-off: While Caffeine matches the Carbon content better (49% vs 52%), its Nitrogen content (28%) is far too high. It is safer to interpolate Carbon (using Acetanilide/Sulfanilamide) than to extrapolate Nitrogen.

Part 3: Experimental Protocol (Self-Validating System)

To ensure scientific integrity (E-E-A-T), this protocol uses a Bracketing Strategy that validates the instrument before and after the unknown sample.

Phase 1: Instrument Preparation
  • Reactor Packing: For nitro-compounds (e.g., 4-ethoxy-2-nitroaniline), ensure the reduction tube (Copper) is fresh. Nitro groups generate excess nitrogen oxides (

    
    ) which must be fully reduced to 
    
    
    
    .
  • Oxidation Boost: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  powder to the sample capsule if the C8H10N2O3 derivative is suspected to be refractory (hard to burn).
    
Phase 2: The "Bracketing" Calibration Workflow

This workflow ensures that the calibration is valid specifically for the ~15% Nitrogen range.

  • Conditioning: Run 3 "Dummy" samples (unweighed Acetanilide) to stabilize the trap and detector.

  • K-Factor Determination (Calibration):

    • Weigh 3 replicates of Sulfanilamide (1.5 mg – 2.5 mg).

    • Calculate the K-Factor. Acceptance Criteria: RSD < 0.2%.

  • Validation (The Check Standard):

    • Run Acetanilide as an "Unknown".

    • Pass Criteria: %N must read 10.36% ± 0.15%.

    • Why? If the system is calibrated at 16% N (Sulfanilamide) and accurately reads 10% N (Acetanilide), the linearity across the 10–16% range (where your sample lies) is proven.

  • Sample Analysis: Run the C8H10N2O3 sample in triplicate.

  • Post-Run Check: Run one more Sulfanilamide standard to checking for "Drift."

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the standard and combustion aids based on the specific isomer of C8H10N2O3.

StandardSelection Analyte Analyte: C8H10N2O3 (Target N: 15.38%) CheckStructure Check Molecular Structure Analyte->CheckStructure Nitro Nitro Group Present (e.g., Nitro-aniline) CheckStructure->Nitro Amino Amino/Heterocycle (e.g., Azatyrosine) CheckStructure->Amino Std_Sulf Primary Std: Sulfanilamide (%N = 16.3%) Nitro->Std_Sulf Best N Match Action_Cu Check Copper Reduction Layer (Critical for NO2 -> N2) Nitro->Action_Cu High NOx Risk Amino->Std_Sulf Best N Match Action_WO3 Add WO3 Additive (Promote Oxidation) Amino->Action_WO3 Refractory Ring Std_Acet Secondary Std: Acetanilide (%N = 10.4%) Std_Sulf->Std_Acet Validation Check (Verify Linearity)

Caption: Decision tree for optimizing Elemental Analysis parameters for C8H10N2O3 isomers.

References
  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Elemental Analysis: Sulfanilamide (SRM 2153). Retrieved from [Link]

  • PubChem. (2025).[3][4][7] Compound Summary: Azatyrosine (C8H10N2O3).[3][4] National Library of Medicine.[4] Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Amino-3-nitrophenyl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Disposal Guide for 2-(4-Amino-3-nitrophenyl)ethanol

As a Senior Application Scientist, I recognize that handling specialized intermediates like 2-(4-Amino-3-nitrophenyl)ethanol requires moving beyond basic compliance. True laboratory safety is rooted in understanding the chemical causality behind every protocol. This guide provides drug development professionals and researchers with a self-validating, highly technical framework for the safe handling, spill mitigation, and compliant disposal of this specific nitroaromatic compound.

Section 1: Chemical Profile and Hazard Causality

2-(4-Amino-3-nitrophenyl)ethanol is a highly functionalized phenethyl alcohol derivative widely utilized in synthetic chemistry[1]. However, the presence of both an electron-withdrawing nitro group and an electron-donating amino group on the phenyl ring imparts significant toxicological and environmental risks[2][3].

Understanding the mechanistic basis of these hazards is critical for establishing effective safety protocols:

  • Methemoglobinemia Risk: Nitroanilines and their derivatives are highly lipophilic, allowing rapid systemic absorption via inhalation, ingestion, or dermal contact. Once in the bloodstream, these compounds oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This structural alteration severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis, and potentially fatal methemoglobinemia[4].

  • Aquatic Toxicity: The compound is highly recalcitrant to natural biodegradation. If discharged into the environment or standard wastewater systems, it poses long-lasting toxic effects to aquatic ecosystems, disrupting local food webs[2][5].

Table 1: Quantitative and Categorical Hazard Profile

ParameterSpecification
Chemical Name 2-(4-Amino-3-nitrophenyl)ethanol
CAS Number 15896-61-4
Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Structural Class Nitroaromatic / Aminoaromatic
Key Hazard Statements H301, H311, H331 (Toxic if swallowed/inhaled/absorbed); H373 (Organ damage risk); H412 (Harmful to aquatic life)

Section 2: Accidental Spill Mitigation Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent the aerosolization of the solid powder. Dry sweeping is strictly prohibited , as it generates respirable dust clouds that maximize the risk of pulmonary absorption[6][7].

Step-by-Step Spill Resolution Workflow:

  • Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture any airborne particulates.

  • Don Appropriate PPE: Equip chemical-resistant gloves (e.g., heavy-duty nitrile), unvented safety goggles, and a NIOSH-approved particulate respirator (N95 or higher)[2][3].

  • Dampen to Suppress Dust (Critical Step): Gently mist the spilled solid with 60-70% ethanol. Causality: Dampening the powder with a volatile but miscible solvent agglomerates the fine particles, neutralizing the risk of inhalable toxic dust clouds without causing a violent chemical reaction[7].

  • Mechanical Collection: Use a spark-proof plastic scoop to collect the dampened material. Place it directly into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface thoroughly with 60-70% ethanol, followed by a secondary wash with a standard soap and water solution to remove all residual nitroaromatic traces[7].

Section 3: Standard Operating Procedure (SOP) for Routine Disposal

To ensure strict compliance with the Resource Conservation and Recovery Act (RCRA) and international hazardous waste directives (e.g., Directive 2008/98/EC), the following disposal workflow must be adhered to[6][8].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Isolate 2-(4-Amino-3-nitrophenyl)ethanol waste from incompatible materials. It must never be mixed with strong oxidizing agents, strong acids, or reducing agents, which could trigger exothermic degradation.

  • Combustible Solvent Solubilization (Pre-Incineration): For optimal destruction efficiency, dissolve or suspend the solid waste in a highly combustible, EPA-approved solvent (e.g., ethanol, methanol, or toluene)[6]. Causality: Solubilization ensures a uniform burn rate and prevents localized explosive popping during the incineration process.

  • Primary Containerization: Transfer the mixture into a chemically compatible, leak-proof container, such as high-density polyethylene (HDPE) or amber glass.

  • Labeling and Archiving: Affix a compliant hazardous waste label detailing the chemical name, CAS number (15896-61-4), specific hazard warnings (Toxic, Environmental Hazard), and the exact date of waste generation[8].

  • Licensed Incineration: Transfer the container to a licensed hazardous waste management facility. The facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber [3][6]. Causality: The combustion of nitrogen-rich aromatic rings generates high concentrations of toxic nitrogen oxides (NOx). The afterburner ensures complete thermal destruction of the aromatic ring, while the alkaline wet scrubber is mandatory to neutralize the acidic NOx gases before atmospheric release.

Section 4: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(4-Amino-3-nitrophenyl)ethanol Segregation Waste Segregation (Isolate from Oxidizers/Acids) Start->Segregation Identify hazards Solvent Solubilization (Mix with Combustible Solvent) Segregation->Solvent Prepare for destruction Container Containerization & Labeling (HDPE/Glass, EPA/RCRA Labels) Solvent->Container Transfer safely Storage Temporary Storage (Ventilated Hazardous Waste Area) Container->Storage Log & Archive Incineration Licensed Incineration (Requires Afterburner & Scrubber) Storage->Incineration Final Compliant Disposal

Caption: Procedural workflow for the compliant and safe disposal of 2-(4-Amino-3-nitrophenyl)ethanol.

References

  • Chemsrc. "2-(4-amino-3-nitrophenyl)ethanol | CAS#:15896-61-4." Chemsrc Chemical Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6946, 2-Nitroaniline." PubChem. Available at: [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: p-nitroaniline." Chemos. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7475, 4-Nitroaniline." PubChem. Available at:[Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management." NSTA Safety Blog. Available at: [Link]

Sources

Personal protective equipment for handling 2-(4-Amino-3-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS: 15896-61-4 (Primary identifier for scientific accuracy)[1]

The Hazard Profile: Beyond the SDS

As a Senior Application Scientist, I must look beyond the standard H-codes. While the Safety Data Sheet (SDS) for 2-(4-Amino-3-nitrophenyl)ethanol typically categorizes it as an Irritant (H315, H319, H335), the chemical structure—specifically the amino-nitro aromatic moiety —demands a higher tier of vigilance.[1]

Why we treat this differently:

  • Sensitization Potential: Nitroanilines and their ethanol derivatives are notorious skin sensitizers. Repeated low-level exposure can lead to allergic contact dermatitis, permanently restricting your ability to handle this class of compounds.[1]

  • Methemoglobinemia Risk: Like many aniline derivatives, there is a theoretical risk of systemic absorption leading to methemoglobinemia (oxidation of hemoglobin), particularly if dissolved in organic solvents like DMSO or Ethanol which enhance skin permeation.

  • Physical State: As a light yellow-to-brown solid, electrostatic charging can cause "fly-off" during weighing, creating invisible surface contamination.[1]

Strategic PPE Matrix

Do not rely on a "one-glove-fits-all" approach. The protection must match the state of matter (Solid vs. Solution).

Protective Layer Solid Handling (Powder) Solution Handling (Dissolved in DMSO/EtOH) Scientific Rationale
Primary Glove (Inner) Nitrile (4 mil, accelerator-free)Nitrile (4 mil)Acts as a second skin; white/blue contrast helps identify breaches.[1]
Secondary Glove (Outer) Nitrile (Extended Cuff, >5 mil)Silver Shield / Laminate (If >10 min exposure)Crucial: Standard nitrile degrades rapidly against organic solvents used to dissolve this compound. Laminate gloves provide >4h breakthrough time.
Respiratory N95 / P2 Respirator (Minimum)Fume Hood (Primary)The solid is fine particulate. Engineering controls (Hood) are primary; respirator is the "fail-safe" for weighing outside containment.[1]
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses (Side Shields)Goggles prevent fine dust migration to the tear duct (a rapid absorption route).
Body Defense Lab Coat (Tyvek sleeves recommended)Lab Coat (Cotton/Poly)Disposable Tyvek sleeves bridge the gap between glove cuff and lab coat, the most common exposure point.

Operational Workflow: The "Closed Loop" Protocol

Safety is a process, not a product. The following diagram illustrates the critical decision nodes for handling this compound to ensure zero exposure.

SafeHandling Start Risk Assessment: Check Solvent Compatibility HoodCheck Engineering Control: Verify Fume Hood Flow (>100 fpm) Start->HoodCheck PPE_Don PPE Donning Sequence: 1. Inner Glove 2. Tyvek Sleeves 3. Outer Glove HoodCheck->PPE_Don Weighing Manipulation (Solid): Static-Free Spatula Gravimetric Weighing PPE_Don->Weighing Solubilization Solubilization: Add Solvent (DMSO/EtOH) *Permeation Risk Increases* Weighing->Solubilization Dissolving? Decon Decontamination: Wipe containers with Soap/Water (Not Alcohol) Weighing->Decon Solid only Solubilization->Decon Waste Disposal: Segregate into Solid/Liquid Haz Waste Decon->Waste

Figure 1: Operational workflow emphasizing the critical transition from solid to solution state where permeation risks escalate.

Detailed Experimental Protocol

This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding.[1]

Phase A: Preparation (The "Cold" Zone)[1]
  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Surface Prep: Place a disposable absorbent pad (plastic side down) in the hood. This defines the "Hot Zone."

  • Tooling: Use an anti-static micro-spatula. Why? Nitro-aromatics are often dry powders that fly easily.[1] Static discharge can disperse the powder onto your wrists.

Phase B: Manipulation (The "Hot" Zone)[1]
  • Double Glove: Don inner nitrile gloves, then disposable sleeves, then outer gloves. The sleeve must be under the outer glove.

  • Weighing:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid.[2] If spillage occurs on the absorbent pad, it is contained.

    • Critical Step: Wipe the exterior threads of the vial with a dry Kimwipe before recapping. This prevents "thread creep" where chemical dries on the threads and aerosolizes next time you open it.

  • Solubilization (If applicable):

    • If adding DMSO or Ethanol, assume your outer nitrile gloves act like "wet paper" regarding permeation.

    • If a splash occurs, DOFF IMMEDIATELY .[2] Do not wait for a burning sensation.

Phase C: Decontamination & Disposal
  • The "Wet Wipe" Rule: Do NOT use ethanol to wipe down the workspace initially. Ethanol enhances the solubility and skin penetration of nitro-aromatics. Use a surfactant (soapy water) first to lift the solid, then use ethanol for a final polish.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, pads, and Kimwipes go into a double-bagged solid hazardous waste bin (Incineration stream).[1]

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on your solvent. Do NOT mix with oxidizers (e.g., Nitric acid waste) as nitro compounds can be reactive.[2]

References

  • Sigma-Aldrich. 2-(4-Amino-3-nitrophenyl)ethanol Product Specification & CAS Verification (15896-61-4). [1]

  • National Institutes of Health (PubChem). Compound Summary: Nitroaniline Derivatives and Toxicity Profiles.

  • Thermo Fisher Scientific. Safety Data Sheet Guidelines for Nitro-aromatic Compounds.

  • ChemSrc. 2-(4-amino-3-nitrophenyl)ethanol MSDS and Physical Properties.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.